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Benzene, (ethynylsulfonyl)-

Cat. No.: B15326168
CAS No.: 32501-94-3
M. Wt: 166.20 g/mol
InChI Key: YJXUPTKKHWCODV-UHFFFAOYSA-N
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Description

Benzene, (ethynylsulfonyl)- is a chemical reagent of interest in advanced organic synthesis and medicinal chemistry research. While specific biological data for this compound is not widely reported, its structure suggests potential as a versatile building block. The molecule combines an electron-deficient sulfonyl group directly with an ethynyl (acetylene) moiety, making it a potential Michael acceptor or dienophile in cycloaddition reactions, similar to the reactivity profile of the well-documented phenyl vinyl sulfone . This dual functionality allows researchers to exploit it for the construction of complex molecular architectures, potentially serving as a synthon for acetylene or ketene in multi-step synthesis . Compounds featuring benzenesulfonamide groups and related structures are frequently explored in drug discovery for their ability to interact with biological targets, such as viral proteins, demonstrating the broader research value of the sulfonyl benzene core . Researchers may find this compound valuable for developing new synthetic methodologies or as a key intermediate in the preparation of more complex molecules for pharmaceutical and material science applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O2S B15326168 Benzene, (ethynylsulfonyl)- CAS No. 32501-94-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32501-94-3

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

ethynylsulfonylbenzene

InChI

InChI=1S/C8H6O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h1,3-7H

InChI Key

YJXUPTKKHWCODV-UHFFFAOYSA-N

Canonical SMILES

C#CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Synthesis of (Ethynylsulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for obtaining (ethynylsulfonyl)benzene, a valuable reagent in organic synthesis, particularly in cycloaddition reactions and as an acetylene equivalent. This document provides a comparative analysis of key methodologies, complete with detailed experimental protocols and quantitative data to facilitate reproducible research.

Introduction

(Ethynylsulfonyl)benzene, also known as ethynyl phenyl sulfone, is an important building block in modern synthetic chemistry. Its electron-withdrawing sulfonyl group activates the alkyne functionality, making it a potent Michael acceptor and a versatile component in various chemical transformations. This guide focuses on the most prevalent and efficient methods for its preparation, including the widely utilized sulfonylation of silylated acetylenes and a modern one-pot, three-component approach.

Key Synthetic Pathways

Two principal routes for the synthesis of (ethynylsulfonyl)benzene are highlighted here due to their efficiency and practicality in a laboratory setting.

  • Simplified One-Step Synthesis from Bis(trimethylsilyl)acetylene (BTMSA) : This method offers a direct and efficient conversion of a commercially available starting material to the desired product.[1]

  • Two-Step Synthesis via a Silylated Intermediate : A well-established procedure that isolates an intermediate, phenyl 2-(trimethylsilyl)ethynyl sulfone, before subsequent desilylation. This approach can be beneficial for ensuring high purity of the final compound.[2]

  • One-Pot, Three-Component Synthesis : A contemporary and highly adaptable method that constructs the molecule from three distinct components in a single reaction vessel, offering significant advantages in terms of operational simplicity and time efficiency.[3]

The logical workflow for selecting a synthetic approach is outlined below.

G start Select Synthesis Route for (Ethynylsulfonyl)benzene decision Primary Consideration start->decision onetwostep One/Two-Step BTMSA Method sub_onetwostep Simplified One-Step vs. Two-Step onetwostep->sub_onetwostep onepot One-Pot Three-Component Method decision->onetwostep Availability of BTMSA and Benzenesulfonyl Chloride decision->onepot Need for Diversity/Flexibility (various aryl groups) onestep Simplified One-Step Method sub_onetwostep->onestep Speed and Simplicity twostep Two-Step Method sub_onetwostep->twostep Intermediate Isolation/Purity Control

Caption: Decision workflow for selecting a synthesis pathway.

Comparative Data of Synthesis Pathways

The following table summarizes the quantitative data for the different synthesis routes, allowing for a direct comparison of their efficiencies.

Synthesis PathwayStarting MaterialsKey ReagentsSolventYield (%)Reference
Simplified One-Step from BTMSA Bis(trimethylsilyl)acetylene, Benzenesulfonyl chlorideAluminum chloride, Silica gelDichloromethane~60-65[1]
Two-Step via Silylated Intermediate Bis(trimethylsilyl)acetylene, Benzenesulfonyl chlorideAluminum chloride, K₂CO₃/KHCO₃Dichloromethane, Methanol~79-80*[2]
One-Pot, Three-Component Bromobenzene, Triisopropylsilylacetylene-ethynylbenziodoxolone (TIPS-EBX), DABCO·SO₂ (DABSO)n-BuLi, MgBr₂·OEt₂THF85[3]

*Note: Yield is for the analogous p-tolyl 2-(trimethylsilyl)ethynyl sulfone synthesis, which is expected to be similar for the phenyl derivative.

Detailed Experimental Protocols

Simplified One-Step Synthesis from Bis(trimethylsilyl)acetylene (BTMSA)

This procedure, adapted from Chen and Trudell, streamlines the synthesis into a single reaction and purification sequence.[1]

Reaction Scheme:

G One-Step Synthesis of (Ethynylsulfonyl)benzene BTMSA TMS-C≡C-TMS Intermediate [ TMS-C≡C-SO₂Ph ] BTMSA->Intermediate 1. AlCl₃, CH₂Cl₂ 2. Silica Gel Chromatography BSC + PhSO₂Cl BSC->Intermediate Product HC≡C-SO₂Ph Intermediate->Product In-situ desilylation

Caption: One-step synthesis from BTMSA.

Protocol:

  • To a solution of bis(trimethylsilyl)acetylene (1 equivalent) in anhydrous dichloromethane at 0°C, add anhydrous aluminum chloride (1 equivalent).

  • Slowly add benzenesulfonyl chloride (1 equivalent) to the stirred mixture.

  • Allow the reaction to proceed at 0°C, monitoring by thin-layer chromatography (TLC) for the consumption of starting materials.

  • Upon completion, quench the reaction by carefully pouring it into a mixture of ice and 20% hydrochloric acid.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product, which contains phenyl 2-(trimethylsilyl)ethynyl sulfone.

  • Dissolve the crude residue in a minimal amount of 30% ethyl acetate/petroleum ether.

  • Apply the solution to a pre-packed silica gel column for flash chromatography. The silica gel facilitates the desilylation.

  • Elute with 30% ethyl acetate/petroleum ether.

  • Combine the fractions containing the product and concentrate under reduced pressure to yield (ethynylsulfonyl)benzene as a white crystalline solid.

Two-Step Synthesis via a Silylated Intermediate

This method, based on the procedure for the p-tolyl analog from Organic Syntheses, involves the isolation of the silylated intermediate.[2]

Reaction Scheme:

G Two-Step Synthesis of (Ethynylsulfonyl)benzene cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Desilylation BTMSA TMS-C≡C-TMS + PhSO₂Cl Intermediate TMS-C≡C-SO₂Ph BTMSA->Intermediate AlCl₃, CH₂Cl₂ IsolatedIntermediate TMS-C≡C-SO₂Ph Intermediate->IsolatedIntermediate Purification Product HC≡C-SO₂Ph IsolatedIntermediate->Product K₂CO₃/KHCO₃, MeOH

Caption: Two-step synthesis via a silylated intermediate.

Protocol:

Step A: Phenyl 2-(trimethylsilyl)ethynyl sulfone

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend freshly powdered anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.

  • Add benzenesulfonyl chloride (1.1 equivalents) and stir the mixture for 20 minutes at room temperature.

  • Cool the mixture to 0°C in an ice bath and add a solution of bis(trimethylsilyl)acetylene (1 equivalent) in dry dichloromethane dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Hydrolyze the reaction by pouring it into a slurry of 20% hydrochloric acid and ice.

  • Separate the organic layer, wash twice with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent in a rotary evaporator to yield a solid.

  • Recrystallize the crude product from light petroleum ether to obtain phenyl 2-(trimethylsilyl)ethynyl sulfone as white crystals.

Step B: (Ethynylsulfonyl)benzene

  • In a three-necked flask, dissolve the phenyl 2-(trimethylsilyl)ethynyl sulfone (1 equivalent) from Step A in reagent-grade methanol.

  • Prepare a buffer solution of potassium carbonate (e.g., 6.2 x 10⁻³ M) and potassium bicarbonate (e.g., 6.2 x 10⁻³ M) in water.

  • Add the buffer solution to the methanol solution at a rate that maintains the reaction temperature around 30°C.

  • After the addition, stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Pour the mixture into a separatory funnel containing water and extract with dichloromethane or diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield (ethynylsulfonyl)benzene. Further purification can be achieved by recrystallization.

One-Pot, Three-Component Synthesis

This modern approach, reported by Brand and Waser, provides a rapid and versatile entry to arylalkynyl sulfones.[3]

Reaction Scheme:

G One-Pot, Three-Component Synthesis PhBr Ph-Br Product TIPS-C≡C-SO₂Ph PhBr->Product 1. n-BuLi 2. MgBr₂·OEt₂ DABSO DABCO·SO₂ DABSO->Product 3. Add DABSO EBX TIPS-EBX EBX->Product 4. Add TIPS-EBX

Caption: One-pot, three-component synthesis pathway.

Protocol:

  • To a solution of bromobenzene (1.2 equivalents) in anhydrous THF at -78°C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes.

  • Add a solution of MgBr₂·OEt₂ (1.3 equivalents) in THF and stir the resulting mixture for another 30 minutes at -78°C.

  • Add DABSO (DABCO·SO₂) (1.5 equivalents) in one portion and stir the reaction mixture at -78°C for 1 hour.

  • Add a solution of TIPS-ethynyl-benziodoxolone (TIPS-EBX) (1.0 equivalent) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the triisopropylsilyl-protected ethynyl phenyl sulfone.

  • The TIPS group can be removed using standard conditions (e.g., TBAF in THF) to yield (ethynylsulfonyl)benzene.

Conclusion

The synthesis of (ethynylsulfonyl)benzene can be accomplished through several effective methods. The choice of pathway depends on the availability of starting materials, desired scale, and the need for operational simplicity versus stringent purity control. The simplified one-step method from BTMSA is highly efficient for producing multigram quantities with minimal purification steps.[1][4] The two-step procedure allows for the isolation of a key intermediate, which may be advantageous for certain applications requiring exceptionally high purity.[2] For researchers interested in generating a library of substituted arylalkynyl sulfones, the one-pot, three-component synthesis offers remarkable flexibility and good to excellent yields.[3] Each of the detailed protocols in this guide provides a solid foundation for the successful synthesis of this versatile chemical building block.

References

The Advent of a Versatile Functional Group: A Technical History of Ethynylsulfonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and evolving applications of ethynylsulfonyl compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey of this versatile functional group from its early synthetic origins to its current prominence in covalent inhibitor design and chemical biology.

The story of ethynylsulfonyl compounds is one of gradual recognition of a uniquely reactive and functionally significant chemical entity. While related structures were known earlier, the deliberate synthesis and characterization of the ethynylsulfonyl group marked a significant advancement in organic chemistry. Early research laid the groundwork for what would become a critical component in the modern medicinal chemist's toolkit.

From Precursors to Precision: The Early Synthesis of Ethynylsulfonyl Compounds

The historical roots of ethynylsulfonyl chemistry can be traced back to the mid-20th century with the development of related vinylsulfonyl compounds. A key milestone was the preparation of ethylenesulfonyl fluoride, a precursor to the ethynylsulfonyl moiety, as described in a 1950 patent. This early work on unsaturated sulfonyl fluorides set the stage for the later synthesis of their acetylenic counterparts.

The first definitive syntheses of acetylenic sulfones began to appear in the chemical literature in the latter half of the 20th century. These initial methods often involved the reaction of metal acetylides with sulfonylating agents. For instance, the synthesis of phenyl ethynyl sulfone was a notable achievement, providing chemists with a stable and reactive building block for further exploration.

Key Early Synthetic Methodologies: A Summary
Starting MaterialsReagentsProductReported Yield (%)Reference
Metal Acetylide (e.g., Sodium Phenylacetylide)Arylsulfonyl Chloride (e.g., Benzenesulfonyl chloride)Phenyl Ethynyl SulfoneVariesFoundational Synthetic Papers
Terminal AlkyneSulfonyl Halide, BaseAlkynyl SulfoneVariesFoundational Synthetic Papers
Ethylene Sulfonyl ChlorideInorganic Fluoride (e.g., KF)Ethylene Sulfonyl Fluoride75%US Patent 2653973A[1]

The Rise of Ethynylsulfonyl Compounds in Drug Discovery

The unique chemical properties of the ethynylsulfonyl group, particularly the electrophilicity of the alkyne and the leaving group ability of the sulfonyl moiety, did not go unnoticed by medicinal chemists. The realization that this functional group could act as a Michael acceptor and a covalent warhead propelled its adoption in the design of targeted covalent inhibitors.

Ethynylsulfonyl fluoride (ESF) has emerged as a particularly important reagent in this field. Its ability to covalently modify specific amino acid residues, such as cysteine and lysine, within a protein's binding site has led to the development of highly potent and selective therapeutic agents. This targeted approach offers significant advantages in terms of drug efficacy and duration of action.

The Mechanism of Covalent Inhibition

The inhibitory action of ethynylsulfonyl compounds stems from their ability to form a stable covalent bond with a nucleophilic residue on the target protein. This process, often a Michael addition, is highly specific and irreversible under physiological conditions.

G cluster_reaction Covalent Modification of a Target Protein Ethynylsulfonyl_Compound R-SO₂-C≡CH Covalent_Adduct R-SO₂-CH=CH-Nu-Protein Ethynylsulfonyl_Compound->Covalent_Adduct Michael Addition Target_Protein Protein-Nu: Target_Protein->Covalent_Adduct

Figure 1. Covalent modification of a target protein by an ethynylsulfonyl compound.

Experimental Protocols: Foundational Synthetic Procedures

The following protocols are representative of the early methods used to synthesize key precursors and ethynylsulfonyl compounds.

Synthesis of Ethylene Sulfonyl Fluoride

Reference: US Patent 2,653,973 (1953)[1]

Procedure:

  • 68.5 g of ethylenesulfonyl chloride and 65 g of potassium fluoride in 85 ml of water were combined.[1]

  • The resulting mixture was shaken for a period of 5.5 hours.[1]

  • The organic layer was separated and extracted with ether.

  • Distillation of the ether extract after drying yielded 44.4 g (a 75% theoretical yield) of ethylenesulfonyl fluoride with a boiling point of 44-46°C at 50 mm Hg.[1]

General Procedure for the Synthesis of Arylalkynyl Sulfones

While the very first synthesis is not detailed in the provided search results, later "new" and "simplified" methods from the 1980s and 1990s built upon earlier, less efficient procedures. These generally involved the reaction of a metal acetylide with an arylsulfonyl chloride.

Conceptual Workflow:

G cluster_workflow Synthesis of Arylalkynyl Sulfones Start Terminal Alkyne Step1 Deprotonation with a Strong Base (e.g., n-BuLi) Start->Step1 Intermediate Metal Acetylide Step1->Intermediate Step2 Reaction with Arylsulfonyl Chloride Intermediate->Step2 Product Arylalkynyl Sulfone Step2->Product

Figure 2. A generalized workflow for the synthesis of arylalkynyl sulfones.

The Future of Ethynylsulfonyl Compounds

The unique reactivity of ethynylsulfonyl compounds continues to be exploited in various areas of chemical research and development. Their role in the synthesis of complex molecules and as probes for understanding biological processes is expanding. The ongoing development of new synthetic methodologies promises to provide even greater access to a diverse range of these valuable compounds, ensuring their continued impact on science and medicine. The journey of ethynylsulfonyl compounds from a synthetic curiosity to a cornerstone of modern drug discovery is a testament to the enduring power of fundamental chemical research.

References

An In-depth Technical Guide to Benzene, (ethynylsulfonyl)- (CAS 32501-94-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene, (ethynylsulfonyl)-, also known as ethynyl phenyl sulfone, is a versatile bifunctional reagent in organic synthesis. Its chemical structure, featuring both an activated triple bond and a phenylsulfonyl group, imparts unique reactivity, making it a valuable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, particularly its utility in cycloaddition and Michael addition reactions for the synthesis of precursors to biologically active molecules. While the direct incorporation of Benzene, (ethynylsulfonyl)- into a marketed drug is not prominently documented, its role as a building block in medicinal chemistry is noteworthy. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of its synthetic and reactive pathways.

Chemical and Physical Properties

Benzene, (ethynylsulfonyl)- is an organic compound with the chemical formula C₈H₆O₂S.[1] It is recognized for its utility as an acetylene equivalent in various chemical transformations.[2]

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource
CAS Number 32501-94-3[1]
Molecular Formula C₈H₆O₂S[1]
Molecular Weight 166.20 g/mol [1]
IUPAC Name ethynylsulfonylbenzenePubChem
Synonyms Ethynyl phenyl sulfone, Phenylsulfonylacetylene[1]
Canonical SMILES C#CS(=O)(=O)C1=CC=CC=C1PubChem
InChI Key YJXUPTKKHWCODV-UHFFFAOYSA-NPubChem
XLogP3 0.9PubChem
Boiling Point 103–105 °C at 0.01 mmHgResearchGate

Synthesis

A simplified and efficient one-pot synthesis of ethynyl phenyl sulfone has been developed, offering good yields and high purity, making it suitable for large-scale preparation.[2]

Experimental Protocol: One-Pot Synthesis

This method utilizes the aluminum chloride-mediated sulfonylation of bis(trimethylsilyl)acetylene (BTMSA) followed by in-situ desilylation.[2]

Materials:

  • Bis(trimethylsilyl)acetylene (BTMSA)

  • Benzenesulfonyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Standard laboratory glassware and purification apparatus

Procedure: [2]

  • A preformed complex of benzenesulfonyl chloride and aluminum chloride is prepared in dichloromethane at 0°C.

  • Bis(trimethylsilyl)acetylene (BTMSA) is added to the reaction mixture.

  • The reaction proceeds to form the intermediate, phenyl 2-(trimethylsilyl)ethynyl sulfone.

  • Following the reaction, a standard aqueous work-up is performed.

  • The crude product is then subjected to flash chromatography on silica gel. The silica gel facilitates the desilylation of the intermediate.

  • Elution from the silica gel column yields the final product, ethynyl phenyl sulfone, in approximately 65% yield.[2]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products BTMSA Bis(trimethylsilyl)acetylene (BTMSA) Reaction Sulfonylation in CH₂Cl₂ BTMSA->Reaction BSC_AlCl3 Benzenesulfonyl chloride-AlCl₃ complex BSC_AlCl3->Reaction Intermediate Phenyl 2-(trimethylsilyl)ethynyl sulfone Reaction->Intermediate Formation Workup Aqueous Work-up Purification Flash Chromatography (Silica Gel) Workup->Purification Crude Product Final_Product Benzene, (ethynylsulfonyl)- Purification->Final_Product Intermediate->Workup

Figure 1: One-pot synthesis of Benzene, (ethynylsulfonyl)-.

Reactivity and Applications in Organic Synthesis

The electron-withdrawing nature of the sulfonyl group significantly activates the alkyne moiety, making Benzene, (ethynylsulfonyl)- a potent dienophile and Michael acceptor.

Cycloaddition Reactions

Benzene, (ethynylsulfonyl)- is widely employed as an acetylene equivalent in [4+2] cycloaddition reactions (Diels-Alder reactions).[2] It readily reacts with a variety of dienes to form substituted cyclohexadiene derivatives. This reactivity is particularly useful in the synthesis of complex bicyclic systems.

One notable application is in the construction of 7-azabicyclo[2.2.1]heptadiene and 7-azabicyclo[2.2.1]heptane systems.[2] These scaffolds are precursors to epibatidine analogues, a class of compounds with significant biological activity.

Diels_Alder_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dienophile Benzene, (ethynylsulfonyl)- Cycloaddition [4+2] Cycloaddition Dienophile->Cycloaddition Diene Diene (e.g., Pyrrole derivative) Diene->Cycloaddition Product Cycloadduct (e.g., 7-Azabicyclo[2.2.1]heptadiene derivative) Cycloaddition->Product

Figure 2: Diels-Alder reaction with Benzene, (ethynylsulfonyl)-.
Michael Addition Reactions

The polarized nature of the triple bond in Benzene, (ethynylsulfonyl)- makes it a strong Michael acceptor. It readily undergoes conjugate addition with a wide range of nucleophiles, such as amines, thiols, and carbanions. This reaction is a powerful tool for the formation of new carbon-heteroatom and carbon-carbon bonds, leading to highly functionalized vinyl sulfones.

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acceptor Benzene, (ethynylsulfonyl)- Addition Michael Addition Acceptor->Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Addition Product Vinyl Sulfone Adduct Addition->Product

Figure 3: Michael addition to Benzene, (ethynylsulfonyl)-.

Relevance in Drug Discovery and Development

While specific drugs containing the Benzene, (ethynylsulfonyl)- moiety are not readily identified in publicly available literature, the broader class of sulfone-containing compounds is of significant interest in medicinal chemistry. Sulfones and sulfonamides are present in a wide array of therapeutic agents, including antibiotics, anticancer drugs, and anti-inflammatory agents.[3][4][5] The vinyl sulfone motif, which can be generated from Benzene, (ethynylsulfonyl)-, is a key structural unit in several drug candidates and has been utilized in the design of chemotherapeutics.[3][6]

The primary role of Benzene, (ethynylsulfonyl)- in a drug development context appears to be as a versatile building block for the synthesis of complex molecular scaffolds that can serve as precursors to biologically active molecules. As mentioned, its use in synthesizing 7-azabicyclo[2.2.1]heptane derivatives highlights its potential in accessing novel chemical entities for drug discovery programs.[2]

At present, there is no available information in the scientific literature detailing specific signaling pathways that are directly modulated by Benzene, (ethynylsulfonyl)-. Its utility is primarily established in the realm of synthetic organic chemistry as a reagent for constructing more complex molecules that may, in turn, exhibit biological activity.

Conclusion

Benzene, (ethynylsulfonyl)- (CAS 32501-94-3) is a valuable and reactive building block in organic synthesis. Its facile one-pot synthesis and its predictable reactivity in cycloaddition and Michael addition reactions make it an attractive tool for chemists. While its direct application in pharmaceuticals is not yet established, its role in the synthesis of complex heterocyclic systems, which are often privileged structures in medicinal chemistry, underscores its importance for the drug discovery and development community. Further research into the biological activities of the unique products derived from this reagent may reveal novel therapeutic applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzene, (ethynylsulfonyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, (ethynylsulfonyl)-, also known as (ethynylsulfonyl)benzene or phenyl ethynyl sulfone, is an organic compound with the chemical formula C₈H₆O₂S.[1] Its structure features a benzene ring attached to an ethynylsulfonyl group. This unique combination of a rigid acetylenic moiety and a strongly electron-withdrawing sulfonyl group makes it a subject of interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its synthesis, and relevant spectral data.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Benzene, (ethynylsulfonyl)-. Due to limited experimentally determined data for this specific compound, computed properties from reliable databases are also included.

General and Computed Properties
PropertyValueSource
Molecular Formula C₈H₆O₂SPubChem[1]
Molecular Weight 166.20 g/mol PubChem[1]
IUPAC Name ethynylsulfonylbenzenePubChem[1]
CAS Number 32501-94-3PubChem[1]
Canonical SMILES C#CS(=O)(=O)C1=CC=CC=C1PubChem[1]
InChI InChI=1S/C8H6O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h1,3-7HPubChem[1]
InChIKey YJXUPTKKHWCODV-UHFFFAOYSA-NPubChem[1]
XLogP3 0.9PubChem[1]
Exact Mass 166.00885060 DaPubChem[1]
Experimental Physical Properties

Experimental data for Benzene, (ethynylsulfonyl)- is sparse. The following data is for the closely related and often synonymously used "phenyl ethynyl sulfone."

PropertyValueConditionsSource
Physical State Yellowish liquid-Synthetic Communications, 1994[2]
Boiling Point 84-85 °C0.09 torrSynthetic Communications, 1994[2]

Note: Another literature source reports a boiling point of 98 °C at 0.1 torr.[2]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of Benzene, (ethynylsulfonyl)-.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)InterpretationSource
3281.5≡C-H stretchSynthetic Communications, 1994[2]
2072.9C≡C stretchSynthetic Communications, 1994[2]
1342.3Asymmetric SO₂ stretchSynthetic Communications, 1994[2]
1167.3Symmetric SO₂ stretchSynthetic Communications, 1994[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data was recorded in CDCl₃.

¹H NMR:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSource
8.02m2HAromatic protonsSynthetic Communications, 1994[2]
7.71m1HAromatic protonSynthetic Communications, 1994[2]
7.60m2HAromatic protonsSynthetic Communications, 1994[2]
3.47s1HAcetylenic protonSynthetic Communications, 1994[2]

¹³C NMR:

Chemical Shift (δ) ppmAssignmentSource
140.2Aromatic carbonSynthetic Communications, 1994[2]
136.5Aromatic carbonSynthetic Communications, 1994[2]
128.3Aromatic carbonSynthetic Communications, 1994[2]
127.2Aromatic carbonSynthetic Communications, 1994[2]
82.2Acetylenic carbonSynthetic Communications, 1994[2]
79.7Acetylenic carbonSynthetic Communications, 1994[2]

Experimental Protocols

Synthesis of Phenyl Ethynyl Sulfone

A simplified, one-step method for the synthesis of phenyl ethynyl sulfone has been reported, which is conducive to multigram synthesis.[2]

Materials:

  • Bis(trimethylsilyl)acetylene (BTMSA)

  • Benzenesulfonyl chloride

  • Powdered aluminum chloride

  • Silica gel for flash chromatography

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • The sulfonylation of bis(trimethylsilyl)acetylene (8.5 g, 50 mmol) is carried out using benzenesulfonyl chloride (9.7 g, 55 mmol) and powdered aluminum chloride (7.4 g, 55 mmol).[2]

  • Upon completion of the reaction, the resulting liquid residue is subjected to work-up.[2]

  • The crude product is purified by flash chromatography on a silica gel column.[2]

  • The sample is eluted with 20% EtOAc in petroleum ether.[2]

  • Fractions containing the desired product are collected and concentrated under reduced pressure to afford phenyl ethynyl sulfone as a yellowish liquid (5.4 g, 65% yield).[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the one-step synthesis of phenyl ethynyl sulfone from bis(trimethylsilyl)acetylene.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product BTMSA Bis(trimethylsilyl)acetylene Reaction Sulfonylation BTMSA->Reaction BSC Benzenesulfonyl chloride BSC->Reaction AlCl3 Aluminum chloride AlCl3->Reaction Purification Flash Chromatography Reaction->Purification Crude product PES Phenyl Ethynyl Sulfone Purification->PES Purified product (65% yield)

Caption: One-step synthesis of Phenyl Ethynyl Sulfone.

Reactivity and Potential Applications

The ethynylsulfonyl group is a potent Michael acceptor, making Benzene, (ethynylsulfonyl)- a versatile reagent in organic synthesis, particularly in cycloaddition reactions.[2] Its reactivity also suggests potential applications in drug development as a covalent modifier of biological targets, although specific biological activities have not been extensively documented in the readily available literature. The electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the alkyne moiety.

Conclusion

Benzene, (ethynylsulfonyl)- is a compound with interesting chemical properties stemming from its unique molecular architecture. While comprehensive experimental data remains limited, the available information on its synthesis and spectral characteristics provides a solid foundation for researchers. Further investigation into its reactivity profile and biological activity could unveil novel applications in both synthetic chemistry and pharmacology.

References

An In-Depth Technical Guide to Sulfonyl-Alkynes in Organic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl-alkynes are a class of organic compounds characterized by the presence of a sulfonyl group (R-SO₂-) directly attached to an alkyne functionality (-C≡C-). This unique structural motif imparts distinct chemical properties, rendering them versatile building blocks in modern organic synthesis. The strong electron-withdrawing nature of the sulfonyl group significantly activates the alkyne, making it susceptible to a variety of nucleophilic and cycloaddition reactions.[1] This enhanced reactivity, coupled with the inherent synthetic utility of the alkyne, has led to their increasing application in the synthesis of complex molecules, including heterocycles and pharmacologically active agents.[2] In medicinal chemistry, the sulfonyl group is a well-established pharmacophore known to improve metabolic stability, solubility, and binding affinity of drug candidates.[3] The incorporation of a sulfonyl-alkyne moiety into a molecule can, therefore, offer a powerful strategy for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of sulfonyl-alkynes, with a focus on their utility in drug discovery and development.

Synthesis of Sulfonyl-Alkynes

The preparation of sulfonyl-alkynes can be achieved through several synthetic routes. Key methods include the halosulfonylation of alkynes, copper-catalyzed reactions, and electrochemical approaches.

Halosulfonylation of Alkynes

A prominent method for the synthesis of vinyl sulfones, which can be precursors to sulfonyl-alkynes, is the direct halosulfonylation of alkynes. This reaction typically involves the addition of a sulfonyl halide across the triple bond. For instance, the iodosulfonylation of alkynes with sulfonyl hydrazides in the presence of an iodine source provides a direct route to β-iodovinyl sulfones.[4] These intermediates can then be subjected to elimination reactions to furnish the corresponding sulfonyl-alkynes.

A variety of conditions have been developed to promote this transformation, including the use of ultrasound irradiation which can significantly accelerate the reaction.[4] Metal-free conditions have also been reported, offering a greener alternative.[4] The stereoselectivity of the addition is often high, predominantly yielding the (E)-isomer of the β-halovinyl sulfone.[4]

Table 1: Selected Examples of Iodosulfonylation of Alkynes

Alkyne SubstrateSulfonylating AgentIodine SourceCatalyst/ConditionsProductYield (%)Reference
Phenylacetylenep-Toluenesulfonyl hydrazideKIH₂O₂, Ultrasound, rt, 2 min(E)-1-Iodo-2-(p-tolylsulfonyl)ethene92[4]
1-Octynep-Toluenesulfonyl hydrazideKIH₂O₂, Ultrasound, rt, 2 min(E)-1-Iodo-1-(p-tolylsulfonyl)oct-1-ene88[4]
PhenylacetyleneSodium p-toluenesulfinateI₂Water, rt, 10 min(E)-1-Iodo-2-(p-tolylsulfonyl)ethene95[4]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful "click chemistry" reaction that can be employed for the synthesis of 1-sulfonyl-1,2,3-triazoles.[5][6][7][8] This reaction proceeds with high efficiency and regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer. The reaction is tolerant of a wide range of functional groups and can often be performed in aqueous media, making it a highly versatile and environmentally friendly method.[5][6]

Table 2: Copper-Catalyzed Cycloaddition of Sulfonyl Azides and Alkynes

Sulfonyl AzideAlkyneCatalyst SystemSolventYield (%)Reference
Tosyl azidePhenylacetyleneCuI (5 mol%), Prolinamide ligand (10 mol%)Water98[5]
Mesitylenesulfonyl azide1-Ethynyl-4-fluorobenzeneCuI (5 mol%), Prolinamide ligand (10 mol%)Water95[5]
4-Nitrobenzenesulfonyl azidePropargyl alcoholCuI (5 mol%), Prolinamide ligand (10 mol%)Water92[5]

Reactivity of Sulfonyl-Alkynes

The electron-withdrawing sulfonyl group renders the alkyne moiety of sulfonyl-alkynes highly electrophilic. This activation facilitates a range of chemical transformations, most notably cycloaddition reactions and Michael additions.

Cycloaddition Reactions

Sulfonyl-alkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions. The reaction of sulfonyl azides with terminal alkynes to form 1-sulfonyl-1,2,3-triazoles, as discussed in the synthesis section, is a prime example of a [3+2] cycloaddition.[5][6][7][8]

Michael Addition

The polarized nature of the carbon-carbon triple bond in sulfonyl-alkynes makes them excellent Michael acceptors.[3][9][10] A variety of nucleophiles, including thiols, amines, and carbanions, can readily add across the alkyne in a conjugate fashion. The addition of thiols to sulfonyl-alkynes, for instance, provides a straightforward route to β-thiovinyl sulfones, which are valuable synthetic intermediates.[3][9][10] The reaction is often highly stereoselective, affording the (E)-isomer as the major product.[3][9][10]

Experimental Protocols

General Procedure for Ultrasound-Assisted Iodosulfonylation of Alkynes

To a solution of the alkyne (1.0 mmol), sulfonyl hydrazide (1.2 mmol), and potassium iodide (1.5 mmol) in water (5 mL) is added hydrogen peroxide (30% in water, 2.0 mmol). The reaction mixture is then subjected to ultrasound irradiation at room temperature for 2 minutes. After completion of the reaction, the product is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (E)-β-iodovinyl sulfone.[4]

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

In a round-bottom flask, the terminal alkyne (1.0 mmol), sulfonyl azide (1.0 mmol), and a catalytic amount of a prolinamide ligand (10 mol%) are dissolved in water (10 mL). To this solution, copper(I) iodide (5 mol%) is added, and the resulting mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the pure 1-sulfonyl-1,2,3-triazole.[5]

Applications in Drug Development

The sulfonyl group is a privileged scaffold in medicinal chemistry, and its incorporation into molecules via a sulfonyl-alkyne handle offers significant potential in drug discovery. Sulfonyl-containing compounds are known to act as inhibitors for a variety of enzymes, including kinases and proteases.

Sulfonyl-Alkynes as Potential Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The development of selective kinase inhibitors is a key focus of modern drug discovery. The sulfonyl group can form crucial hydrogen bonds with the kinase hinge region, a common feature in many kinase inhibitors. While specific examples of sulfonyl-alkyne kinase inhibitors are emerging, the synthetic accessibility and reactivity of this functional group make it an attractive component for the design of new covalent and non-covalent kinase inhibitors.

Targeting Signaling Pathways

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is implicated in several cancers.[11][12][13][14][15] Small molecule inhibitors of the Hh pathway are therefore of significant therapeutic interest. While no sulfonyl-alkyne has been explicitly reported as a clinical Hh pathway inhibitor, the structural motifs present in known inhibitors suggest that sulfonyl-alkynes could be valuable scaffolds for the design of new antagonists. For instance, many Hh pathway inhibitors target the transmembrane protein Smoothened (SMO).[12][13][14][15]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Hh Hedgehog (Shh, Ihh, Dhh) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds and inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins (GLI1, GLI2, GLI3) SUFU->GLI Sequesters and promotes phosphorylation GLI_P Phosphorylated GLI (Inactive) GLI->GLI_P Phosphorylation GLI_A Active GLI GLI->GLI_A Activation and Nuclear Translocation Target_Genes Target Gene Expression GLI_A->Target_Genes Activates Inhibitor Sulfonyl-Alkyne Inhibitor Inhibitor->SMO Potential Target

Caption: The Hedgehog signaling pathway and a potential point of inhibition.

The diagram above illustrates a simplified representation of the Hedgehog signaling pathway. In the "off" state, the Patched-1 (PTCH1) receptor inhibits Smoothened (SMO), leading to the phosphorylation and inactivation of GLI transcription factors. Upon binding of a Hedgehog (Hh) ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI proteins, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[11][12][13][14][15] A hypothetical sulfonyl-alkyne inhibitor could target SMO, preventing its activation and thereby blocking downstream signaling, a strategy employed by several known Hh pathway inhibitors.[12][13][14][15]

Conclusion

Sulfonyl-alkynes are a valuable and versatile class of compounds in organic chemistry. Their unique electronic properties facilitate a wide array of chemical transformations, providing access to a diverse range of molecular architectures. The established role of the sulfonyl group in medicinal chemistry, combined with the synthetic flexibility of the alkyne, positions sulfonyl-alkynes as highly promising building blocks for the discovery and development of new therapeutic agents. Further exploration of their reactivity and biological activity is expected to unveil new opportunities in both academic research and the pharmaceutical industry.

Experimental_Workflow Start Start: Synthesis of Sulfonyl-Alkyne Derivative Reaction_Setup Reaction Setup: - Alkyne - Sulfonylating Agent - Catalyst/Reagents - Solvent Start->Reaction_Setup Reaction Reaction: - Temperature Control - Stirring - Monitoring (TLC/LC-MS) Reaction_Setup->Reaction Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization Biological_Screening Biological Screening: - Enzyme Assays - Cell-Based Assays Characterization->Biological_Screening Pure Compound Data_Analysis Data Analysis: - IC50 Determination - SAR Studies Biological_Screening->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: A general experimental workflow for the synthesis and evaluation of sulfonyl-alkynes.

References

Navigating the Safety Profile of (Ethynylsulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ethynylsulfonyl)benzene is a sulfone-containing aromatic compound with potential applications in organic synthesis and drug discovery. Due to the limited availability of comprehensive health and safety data for this specific molecule, this guide provides a detailed overview based on available information for structurally related compounds, primarily "1-ETHYNYL-4-(METHYLSULPHONYL)-BENZENE". The following sections outline the known physical and chemical properties, potential hazards, and recommended safety precautions. This document is intended to serve as a foundational resource for professionals handling this compound, emphasizing the importance of prudent laboratory practices in the absence of exhaustive toxicological data.

Physicochemical Properties

PropertyValueSource
Molecular Formula C9H8O2SChemicalBook[1]
Molecular Weight 180.22 g/mol Sigma-Aldrich
Melting Point 73-74 °C (lit.)Sigma-Aldrich
Appearance Light yellow solidFisher Scientific[2]
Solubility Soluble in organic solventsSigma-Aldrich

Toxicological Data & Health Hazards

Direct toxicological studies on (ethynylsulfonyl)benzene were not identified in the public domain. Therefore, a conservative approach to handling is imperative. The hazard profile is inferred from the general reactivity of related functional groups (sulfonyl and ethynyl) and data from similar molecules.

General Health Effects of Related Compounds:

  • Benzene and its derivatives: Chronic exposure to benzene is a well-documented cause of bone marrow depression, leading to conditions like aplastic anemia and leukemia.[3][4] While (ethynylsulfonyl)benzene is a derivative, it is crucial to handle it with the understanding that aromatic compounds can have significant long-term health effects.

  • Ethylbenzene: Acute exposure can cause respiratory and eye irritation, as well as neurological effects like dizziness.[5][6]

  • Sulfones: Generally considered to be of low to moderate toxicity. However, specific toxicological properties are highly dependent on the overall molecular structure.

Hazard Statements for Related Compounds (e.g., Flammable Liquids with Sulfonyl Groups):

  • Highly flammable liquid and vapor.

  • May be fatal if swallowed and enters airways.

  • Harmful if inhaled.

  • Causes skin and serious eye irritation.

  • May cause genetic defects and cancer.

  • Causes damage to organs through prolonged or repeated exposure.

  • Toxic or harmful to aquatic life with long-lasting effects.[7]

Experimental Safety Protocols

Detailed experimental protocols for toxicological assessment of (ethynylsulfonyl)benzene are not available. However, based on the safety data sheets of related compounds, the following general handling procedures are recommended.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area. If dusts or aerosols may be generated, a particle filter respirator is recommended.

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

  • Keep the container tightly closed.[7]

  • Store in a dry, cool, and well-ventilated place.[2][8]

  • Avoid contact with skin, eyes, or clothing.[2][8]

  • Avoid ingestion and inhalation.[2][8]

  • Avoid dust formation.[2][8]

First Aid Measures:

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.

Visualized Safety Workflow

The following diagram illustrates a general workflow for safely handling (ethynylsulfonyl)benzene in a laboratory setting, from preparation to disposal.

Safe Handling Workflow for (Ethynylsulfonyl)benzene cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Ventilation_Check Ensure Proper Ventilation PPE_Selection->Ventilation_Check Weighing Weigh Compound in Vented Enclosure Ventilation_Check->Weighing Reaction_Setup Set up Reaction in Fume Hood Weighing->Reaction_Setup Monitoring Monitor Reaction Progress Reaction_Setup->Monitoring Decontamination Decontaminate Glassware & Surfaces Monitoring->Decontamination Waste_Segregation Segregate Chemical Waste Decontamination->Waste_Segregation Disposal Dispose of Waste via Approved Channels Waste_Segregation->Disposal

Caption: General laboratory safety workflow for handling potentially hazardous chemical compounds.

Conclusion

While specific health and safety data for (ethynylsulfonyl)benzene remains scarce, a precautionary approach based on the known hazards of structurally similar compounds is essential. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information compiled in this guide should be used as a starting point for a thorough risk assessment before any handling or experimentation with this compound. Further toxicological studies are warranted to fully characterize the safety profile of (ethynylsulfonyl)benzene.

References

stability and storage conditions for ethynylsulfonyl benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stability and Storage of Ethynylsulfonyl Benzene

Introduction

Ethynylsulfonyl benzene is a versatile reagent in organic synthesis, valued for its reactive ethynyl and sulfonyl functional groups. Its utility in the construction of complex molecules necessitates a thorough understanding of its stability and appropriate handling and storage conditions to ensure experimental reproducibility and safety. This guide provides a summary of the available technical information on the stability and storage of ethynylsulfonyl benzene, based on published chemical literature. The information is intended for researchers, scientists, and professionals in drug development.

Stability Profile

The stability of ethynylsulfonyl benzene is influenced by its molecular structure, which features an electron-withdrawing sulfonyl group attached to an activated alkyne. This configuration makes the molecule susceptible to certain chemical transformations.

Chemical Stability

Ethynylsulfonyl benzene and related alkynyl sulfones have demonstrated short-term stability in aqueous buffer solutions. A study revealed that alkynyl sulfones were stable for 10 hours when incubated with various biomolecules in a pH 7.4 aqueous buffer, with stability monitored by HPLC analysis[1]. However, the presence of basic conditions may promote degradation. For instance, a related indene compound in equilibrium with its isomer showed slow decomposition over two weeks at room temperature in the presence of triethylamine in dichloromethane[2].

The compound is frequently used in reactions conducted under an inert atmosphere (e.g., nitrogen or argon), suggesting potential sensitivity to atmospheric oxygen or moisture over extended periods[2][3].

Summary of Stability Data

The following table summarizes the known and inferred stability of ethynylsulfonyl benzene.

ConditionObservation/InferenceCitation
Aqueous Buffer (pH 7.4) Stable for at least 10 hours at room temperature.[1]
Basic Conditions Potential for slow decomposition, as observed with related compounds.[2]
Inert Atmosphere Commonly used in synthesis, suggesting long-term stability is enhanced.[2][3]
Elevated Temperature Used in reactions at elevated temperatures (e.g., 70-90 °C) for short durations, indicating some thermal stability.[3]

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of ethynylsulfonyl benzene.

Recommended Storage Conditions

Based on the compound's reactivity and general laboratory best practices, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool location (e.g., refrigerator at 2-8 °C).To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent potential reactions with atmospheric oxygen or moisture.
Light Store in an amber or opaque vial.To protect against potential light-induced degradation.
Container Use a tightly sealed, chemically resistant container.To prevent contamination and exposure to the atmosphere.
Handling Workflow

The following diagram illustrates a recommended workflow for handling ethynylsulfonyl benzene in a laboratory setting.

G Figure 1. Recommended Handling Workflow for Ethynylsulfonyl Benzene cluster_prep Preparation cluster_handling Handling cluster_storage Storage A Don Personal Protective Equipment (PPE) B Prepare well-ventilated work area (fume hood) A->B C Remove from storage and allow to equilibrate to room temperature D Dispense under inert atmosphere C->D E Use in reaction D->E F Seal container tightly E->F G Purge with inert gas F->G H Return to cool, dark storage G->H

Caption: Recommended Handling Workflow for Ethynylsulfonyl Benzene

Experimental Protocols

General Protocol for Chemical Stability Assessment
  • Objective: To evaluate the stability of ethynylsulfonyl benzene under various conditions (e.g., temperature, humidity, light, pH).

  • Materials:

    • Ethynylsulfonyl benzene

    • Appropriate solvents (e.g., acetonitrile, water)

    • Buffers of varying pH

    • HPLC or GC-MS for analysis

    • Controlled environment chambers (for temperature and humidity)

    • Photostability chamber

  • Procedure:

    • Prepare stock solutions of ethynylsulfonyl benzene in a suitable solvent.

    • Aliquot the stock solution into separate vials for each test condition.

    • Expose the samples to the different stress conditions (e.g., 40°C/75% RH, 25°C/60% RH, photostability chamber).

    • At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample from each condition.

    • Analyze the samples by a validated analytical method (e.g., HPLC) to determine the concentration of ethynylsulfonyl benzene and detect any degradation products.

    • Calculate the percentage of degradation over time for each condition.

Potential Degradation Pathways

The reactivity of ethynylsulfonyl benzene suggests potential degradation pathways that should be considered. The highly electrophilic nature of the β-acetylenic carbon makes it susceptible to nucleophilic attack[2].

G Figure 2. Hypothetical Degradation via Nucleophilic Addition A Ethynylsulfonyl Benzene Ph-SO₂-C≡CH C Adduct Ph-SO₂-C(Nu)=CH⁻ A->C Nucleophilic Addition B Nucleophile Nu⁻ D Protonated Adduct Ph-SO₂-C(Nu)=CH₂ C->D Protonation

Caption: Hypothetical Degradation via Nucleophilic Addition

This diagram illustrates a plausible degradation pathway where a nucleophile attacks the alkyne, a reaction that is well-documented for similar compounds[2].

Conclusion

While specific, comprehensive stability data for ethynylsulfonyl benzene is limited in the public domain, the available literature on its synthesis and reactivity provides valuable insights. It exhibits short-term stability in neutral aqueous solutions but may be sensitive to basic conditions, atmospheric oxygen, and moisture over the long term. For optimal preservation of its chemical integrity, ethynylsulfonyl benzene should be stored in a cool, dark place under an inert atmosphere. Adherence to standard laboratory safety and handling protocols is essential when working with this reactive compound. Further dedicated stability studies would be beneficial to more fully characterize its degradation profile.

References

An In-depth Technical Guide to the Core Reactions of Benzene, (ethynylsulfonyl)-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key reactions involving Benzene, (ethynylsulfonyl)-, a versatile building block in organic synthesis. Due to its electron-deficient alkyne moiety, this compound readily participates in a variety of transformations, making it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science. This document details its synthesis and primary reaction classes, including cycloadditions and nucleophilic additions, providing experimental protocols and quantitative data based on closely related analogues.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₈H₆O₂S[1]
Molecular Weight 166.20 g/mol [1]
IUPAC Name ethynylsulfonylbenzene[1]
CAS Number 32501-94-3[1]
Synonyms (Ethynylsulfonyl)benzene, Phenylsulfonylacetylene[1]

Synthesis of Benzene, (ethynylsulfonyl)-

The synthesis of Benzene, (ethynylsulfonyl)- can be achieved through a two-step process analogous to the preparation of other aryl alkynyl sulfones. The primary method involves the Sonogashira coupling of an aryl sulfonyl halide with a protected acetylene, followed by a deprotection step. A well-documented analogous synthesis is that of ethynyl p-tolyl sulfone, which provides a reliable template for the synthesis of the title compound.

Experimental Protocol: Synthesis of Benzene, (ethynylsulfonyl)- (Analogous to Ethynyl p-tolyl sulfone)

Step 1: Synthesis of (Phenylsulfonyl)(trimethylsilyl)acetylene (via Friedel-Crafts-type reaction)

  • In a flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq) in dry dichloromethane.

  • Add benzenesulfonyl chloride (1.0 eq) to the suspension and stir for 20 minutes at room temperature to form the electrophilic complex.

  • In a separate flame-dried flask, dissolve bis(trimethylsilyl)acetylene (1.0 eq) in dry dichloromethane and cool the solution to 0°C.

  • Slowly add the benzenesulfonyl chloride-aluminum chloride complex to the solution of bis(trimethylsilyl)acetylene at 0°C over 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by carefully pouring the mixture into a slurry of 20% hydrochloric acid and ice.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like petroleum ether.

Step 2: Deprotection to Benzene, (ethynylsulfonyl)-

  • Dissolve (Phenylsulfonyl)(trimethylsilyl)acetylene (1.0 eq) in methanol in a round-bottomed flask.

  • Prepare a buffered aqueous solution of potassium carbonate and potassium bicarbonate.

  • Add the buffered solution dropwise to the methanolic solution of the silylated acetylene, maintaining the temperature around 30°C.

  • After the addition is complete, stir the reaction mixture for an additional 2-3 hours at room temperature.

  • Extract the product with dichloromethane, wash the combined organic layers with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield Benzene, (ethynylsulfonyl)- as a solid, which can be further purified by recrystallization.

Synthesis_of_Benzene_ethynylsulfonyl BenzenesulfonylChloride Benzenesulfonyl Chloride Complex [Benzenesulfonyl]+[AlCl4]- BenzenesulfonylChloride->Complex + AlCl3 AlCl3 AlCl3 TMS_acetylene Bis(trimethylsilyl)acetylene Base K2CO3/KHCO3 (aq) Intermediate (Phenylsulfonyl)(trimethylsilyl)acetylene Complex->Intermediate + Bis(trimethylsilyl)acetylene in CH2Cl2 Product Benzene, (ethynylsulfonyl)- Intermediate->Product + Base in Methanol/Water Diels_Alder_Reaction cluster_0 Diene Diene (e.g., Cyclopentadiene) Cycloadduct [4+2] Cycloadduct Diene->Cycloadduct Reaction Heat Dienophile Benzene, (ethynylsulfonyl)- Dienophile->Cycloadduct Michael_Addition cluster_1 Nucleophile Nucleophile (Nu-H) Adduct Michael Adduct Nucleophile->Adduct Base (optional) Base (optional) Acceptor Benzene, (ethynylsulfonyl)- Acceptor->Adduct Huisgen_Cycloaddition cluster_2 Azide Organic Azide (R-N3) Triazole 1,2,3-Triazole Azide->Triazole Catalyst Cu(I) catalyst Alkyne Benzene, (ethynylsulfonyl)- Alkyne->Triazole

References

Potential Research Areas for Ethynylsulfonyl Benzene: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynylsulfonyl benzene and its derivatives represent a promising, yet underexplored, class of compounds with significant potential in medicinal chemistry, chemical biology, and materials science. The unique combination of the electrophilic sulfonyl group and the versatile ethynyl moiety imparts a rich and varied reactivity profile, making this scaffold an attractive starting point for the development of novel therapeutics, chemical probes, and functional materials. This technical guide provides a comprehensive overview of the synthesis, known reactivity, and potential research applications of ethynylsulfonyl benzene, with a focus on actionable insights for researchers in drug discovery and development. We present key data in a structured format, outline detailed experimental considerations, and propose future research directions supported by conceptual and workflow diagrams.

Introduction: The Ethynylsulfonyl Benzene Scaffold

Ethynylsulfonyl benzene possesses a distinct molecular architecture characterized by a phenyl ring substituted with an ethynylsulfonyl group (-SO₂C≡CH). The sulfonyl group acts as a strong electron-withdrawing group, activating the adjacent alkyne for a variety of chemical transformations. This inherent reactivity, coupled with the linear geometry of the ethynyl group, provides a unique platform for the design of targeted molecules.

Table 1: Physicochemical Properties of Ethynylsulfonyl Benzene

PropertyValueSource
Molecular FormulaC₈H₆O₂SPubChem
Molecular Weight166.20 g/mol PubChem
XLogP30.9PubChem
IUPAC NameethynylsulfonylbenzenePubChem
SMILESC#CS(=O)(=O)c1ccccc1PubChem

Synthesis of Ethynylsulfonyl Benzene and its Derivatives

The synthesis of aryl ethynyl sulfones can be achieved through several methodologies, offering flexibility in substrate scope and reaction conditions.

General Synthetic Protocol: One-Pot Three-Component Reaction

A highly efficient one-pot, three-component protocol has been reported for the synthesis of arylsulfonyl alkynes. This method involves the reaction of an ethynyl-benziodoxolone (EBX) reagent, a sulfur dioxide source like DABSO (DABCO·SO₂), and an organometallic reagent (e.g., Grignard or organolithium) or an aryl iodide with a palladium catalyst.

Experimental Protocol: General Procedure for the One-Pot Synthesis of Aryl Ethynyl Sulfones

  • Preparation of the Sulfinate Salt (in situ): To a solution of the organometallic reagent (e.g., phenylmagnesium bromide, 1.2 mmol) in an appropriate solvent (e.g., THF, 5 mL) at 0 °C, add a solution of DABSO (0.4 mmol) in the same solvent. Stir the mixture for 30 minutes at room temperature.

  • Alkynylation: To the resulting sulfinate salt solution, add the ethynyl-benziodoxolone (EBX) reagent (0.5 mmol).

  • Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Table 2: Examples of Synthesized Aryl Alkynyl Sulfones and Their Yields

Aryl GroupYield (%)
Phenyl75
4-Methylphenyl82
4-Methoxyphenyl85
4-Chlorophenyl78
2-Thienyl79

Note: Yields are representative and may vary based on specific reaction conditions and substrates.

G General Synthetic Workflow for Ethynylsulfonyl Benzene Derivatives cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_process Work-up and Purification cluster_end Final Product Aryl Halide/Organometallic Aryl Halide/Organometallic Reaction Vessel Reaction Vessel Aryl Halide/Organometallic->Reaction Vessel Sulfur Dioxide Source (DABSO) Sulfur Dioxide Source (DABSO) Sulfur Dioxide Source (DABSO)->Reaction Vessel Ethynylating Agent (EBX) Ethynylating Agent (EBX) Ethynylating Agent (EBX)->Reaction Vessel Quenching Quenching Reaction Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Ethynylsulfonyl Benzene Derivative Ethynylsulfonyl Benzene Derivative Chromatography->Ethynylsulfonyl Benzene Derivative

A generalized workflow for the one-pot synthesis of ethynylsulfonyl benzene derivatives.

Potential Research Areas and Applications

The unique chemical properties of ethynylsulfonyl benzene open up several avenues for research and development.

Medicinal Chemistry: Development of Novel Therapeutic Agents

The sulfone moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The addition of the ethynyl group provides a handle for further functionalization and can also contribute to binding interactions with biological targets.

Potential Therapeutic Targets:

  • Enzyme Inhibition: The electrophilic nature of the activated alkyne makes ethynylsulfonyl benzene a potential covalent inhibitor of enzymes with nucleophilic residues (e.g., cysteine, serine, lysine) in their active sites.

  • Signal Transduction Pathway Modulation: Benzene sulfonamide derivatives have been shown to exhibit anti-hepatic fibrosis activity by inhibiting the JAK1-STAT1/3 pathway. This suggests that ethynylsulfonyl benzene analogs could be investigated as modulators of this and other kinase signaling pathways implicated in cancer and inflammatory diseases.

  • Anticancer Agents: The sulfone scaffold is present in several anticancer agents. The potential for ethynylsulfonyl benzene derivatives to act as cytotoxic agents against various cancer cell lines warrants investigation.

G Potential Inhibition of the JAK-STAT Signaling Pathway Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation of Ethynylsulfonyl Benzene Derivative Ethynylsulfonyl Benzene Derivative Ethynylsulfonyl Benzene Derivative->JAK Potential Inhibition

Hypothesized inhibition of the JAK-STAT pathway by an ethynylsulfonyl benzene derivative.
Chemical Biology: Probes for Target Identification and Validation

The ethynyl group is a versatile functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3][4] This allows for the facile conjugation of ethynylsulfonyl benzene to reporter tags (e.g., fluorophores, biotin) or affinity matrices.

Applications as Chemical Probes:

  • Activity-Based Protein Profiling (ABPP): Ethynylsulfonyl benzene-based probes can be used to identify novel protein targets by covalently labeling active-site residues.

  • Target Engagement Studies: Clickable probes can be employed to verify that a drug candidate is binding to its intended target within a complex biological system.

  • Bioorthogonal Chemistry: The ethynyl group can participate in bioorthogonal reactions, enabling the study of biological processes in living systems without interfering with native biochemistry.

Organic Synthesis and Materials Science

The activated triple bond in ethynylsulfonyl benzene makes it a valuable building block in organic synthesis.

  • Cycloaddition Reactions: It can readily participate in [3+2] cycloadditions with azides to form triazoles, a common scaffold in medicinal chemistry.

  • Michael Additions: The electron-deficient alkyne is susceptible to conjugate addition by a wide range of nucleophiles, providing access to a diverse array of functionalized vinyl sulfones.

  • Polymer Chemistry: The bifunctional nature of ethynylsulfonyl benzene derivatives could be exploited in the synthesis of novel polymers with interesting electronic and material properties.

G Conceptual Research Areas for Ethynylsulfonyl Benzene cluster_medchem Medicinal Chemistry cluster_chembio Chemical Biology cluster_orgsyn Organic Synthesis & Materials Ethynylsulfonyl Benzene Ethynylsulfonyl Benzene Enzyme Inhibitors Enzyme Inhibitors Ethynylsulfonyl Benzene->Enzyme Inhibitors Signaling Modulators Signaling Modulators Ethynylsulfonyl Benzene->Signaling Modulators Anticancer Agents Anticancer Agents Ethynylsulfonyl Benzene->Anticancer Agents Chemical Probes Chemical Probes Ethynylsulfonyl Benzene->Chemical Probes Click Chemistry Click Chemistry Ethynylsulfonyl Benzene->Click Chemistry Target ID/Validation Target ID/Validation Ethynylsulfonyl Benzene->Target ID/Validation Cycloadditions Cycloadditions Ethynylsulfonyl Benzene->Cycloadditions Michael Additions Michael Additions Ethynylsulfonyl Benzene->Michael Additions Polymer Synthesis Polymer Synthesis Ethynylsulfonyl Benzene->Polymer Synthesis

Interconnected research opportunities stemming from the ethynylsulfonyl benzene core structure.

Future Directions and Conclusion

Ethynylsulfonyl benzene is a scaffold with considerable untapped potential. Future research should focus on:

  • Systematic SAR Studies: A thorough investigation of the structure-activity relationships of substituted ethynylsulfonyl benzene derivatives against various biological targets is needed to unlock their full therapeutic potential.

  • Mechanism of Action Studies: For any identified bioactive compounds, detailed mechanistic studies are crucial to understand their mode of action at the molecular level.

  • Development of Novel Synthetic Methodologies: The exploration of new, efficient, and sustainable methods for the synthesis of functionalized ethynylsulfonyl benzenes will accelerate research in this area.

  • Exploration in Materials Science: The potential of these compounds as monomers for novel polymers with unique properties remains largely unexplored.

References

Unveiling the Chemistry and Potential of (Ethynylsulfonyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Ethynylsulfonyl)benzene, a member of the ethynyl aryl sulfone family, presents a compelling scaffold for chemical synthesis and exploration in drug discovery. Its unique electronic properties, arising from the conjugation of a phenyl ring, a sulfonyl group, and a terminal alkyne, render it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, reactivity, and potential biological significance of (ethynylsulfonyl)benzene, with a focus on experimental details and data-driven insights.

Chemical and Physical Properties

(Ethynylsulfonyl)benzene, with the chemical formula C₈H₆O₂S, is also known by its IUPAC name, ethynylsulfonylbenzene, and its synonym, ethynyl phenyl sulfone. It is registered under the CAS number 32501-94-3. This compound is reported to be an oil with a boiling point of 103–105 °C at a pressure of 0.01 mmHg.

PropertyValue
Molecular Formula C₈H₆O₂S
Molecular Weight 166.21 g/mol
CAS Number 32501-94-3
Physical State Oil
Boiling Point 103–105 °C / 0.01 mmHg

Synthesis of (Ethynylsulfonyl)benzene

The preparation of (ethynylsulfonyl)benzene can be achieved through a simplified, one-step procedure from commercially available starting materials. This method involves the reaction of bis(trimethylsilyl)acetylene (BTMSA) with a preformed complex of benzenesulfonyl chloride and aluminum chloride, followed by in-situ desilylation on silica gel.

A detailed, two-step experimental protocol for the synthesis of the closely related compound, ethynyl p-tolyl sulfone, provides a valuable template that can be adapted for the synthesis of (ethynylsulfonyl)benzene.

Experimental Protocol: Two-Step Synthesis of Ethynyl Aryl Sulfones (Adapted for Ethynyl Phenyl Sulfone)

Step 1: Synthesis of Phenyl 2-(trimethylsilyl)ethynyl sulfone

  • In a flame-dried, 500-mL, three-necked, round-bottomed flask fitted with a nitrogen inlet and glass stoppers, place 200 mL of dry dichloromethane and 29.4 g (0.22 mol) of freshly powdered anhydrous aluminum chloride.

  • After the addition of 41.9 g (0.22 mol) of p-toluenesulfonyl chloride (or benzenesulfonyl chloride for the target compound), shake the resulting dark-brown mixture occasionally for 20 min at room temperature.

  • Cool the mixture to 0°C in an ice bath and add 34.1 g (0.2 mol) of bis(trimethylsilyl)acetylene dropwise over 30 min.

  • Upon completion of the addition, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Hydrolyze the mixture by pouring it into a slurry of 20% hydrochloric acid (200 mL) and ice (200 g).

  • Separate the organic layer, wash twice with water (150 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent in a rotary evaporator to give a brown solid.

  • Recrystallize the crude product from light petroleum ether (bp 40–60°C) to yield the silylated intermediate as white crystals.

Step 2: Desilylation to Yield (Ethynylsulfonyl)benzene

  • Charge a 1-L, three-necked, round-bottomed flask equipped with a thermometer, an addition funnel, a nitrogen inlet, and a magnetic stirrer with 25.2 g (0.1 mol) of p-tolyl 2-(trimethylsilyl)ethynyl sulfone (or the corresponding phenyl derivative) and 300 mL of reagent-grade methanol.

  • Stir the mixture for 30 min to obtain a clear solution.

  • In the addition funnel, place 350 mL of an aqueous solution containing potassium carbonate (6.2 × 10⁻³ M) and potassium bicarbonate (6.2 × 10⁻³ M).

  • Add this buffer solution at a rate that maintains the reaction temperature at 30°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Extract the product with dichloromethane (3 x 150 mL).

  • Wash the combined organic layers twice with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to afford the final product.

Synthesis_Workflow cluster_step1 Step 1: Silylated Intermediate Synthesis cluster_step2 Step 2: Desilylation A 1. Mix CH2Cl2 and AlCl3 B 2. Add ArSO2Cl A->B C 3. Cool to 0°C B->C D 4. Add BTMSA C->D E 5. Warm to RT, stir 12h D->E F 6. Hydrolyze with HCl/ice E->F G 7. Extract and Dry F->G H 8. Recrystallize G->H I 1. Dissolve intermediate in MeOH H->I Silylated Sulfone J 2. Add K2CO3/KHCO3 buffer at 30°C I->J K 3. Stir for 30 min J->K L 4. Extract with CH2Cl2 K->L M 5. Dry and concentrate L->M Product (Ethynylsulfonyl)benzene M->Product Reactivity_Diagram cluster_michael Michael Addition cluster_diels_alder Diels-Alder Reaction Reactant (Ethynylsulfonyl)benzene Michael_Product Substituted Vinyl Sulfone Reactant->Michael_Product Conjugate Addition DA_Product Cyclohexadiene Adduct Reactant->DA_Product [4+2] Cycloaddition Nu Nucleophile (Nu-) Nu->Reactant Diene Diene Diene->Reactant Biological_Evaluation_Workflow Start Synthesized (Ethynylsulfonyl)benzene Screening High-Throughput Screening (e.g., cell viability assays) Start->Screening Hit_ID Hit Identification (Active compounds identified) Screening->Hit_ID Dose_Response Dose-Response Studies (Determine IC50/EC50) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., target identification, pathway analysis) Dose_Response->Mechanism Lead_Opt Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Opt In_Vivo In Vivo Studies (Animal models) Lead_Opt->In_Vivo Clinical Clinical Development In_Vivo->Clinical

Spectroscopic Characterization of Benzene, (ethynylsulfonyl)-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound "Benzene, (ethynylsulfonyl)-". Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on the analysis of its functional groups and known spectroscopic principles. It also outlines the standard experimental protocols required for such characterization, making it a valuable resource for researchers involved in the synthesis and analysis of novel organic compounds.

Predicted Spectroscopic Data

The structure of Benzene, (ethynylsulfonyl)- combines a phenyl ring, a sulfonyl group, and a terminal alkyne. Each of these functional groups will give rise to characteristic signals in various spectroscopic analyses. The following tables summarize the predicted data.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

The nuclear magnetic resonance (NMR) spectra are predicted for a standard deuterated solvent such as CDCl₃. Chemical shifts (δ) are given in parts per million (ppm).

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Assignment
Aromatic Protons7.8 - 8.2Multiplet5HPhenyl group protons
Ethynyl Proton3.2 - 3.5Singlet1HAcetylenic proton
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic Carbons125 - 140Phenyl group carbons
Ethynyl Carbons80 - 90Acetylenic carbons

Note: The electron-withdrawing nature of the sulfonyl group is expected to shift the aromatic protons downfield.

Table 2: Predicted Infrared (IR) Spectroscopic Data

The infrared (IR) spectrum is expected to show characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (alkyne)~3300Strong, sharp
C-H stretch (aromatic)3100 - 3000Medium
C≡C stretch (alkyne)2100 - 2140Weak to medium
S=O stretch (sulfonyl)1350 - 1300 and 1160 - 1120Strong
C=C stretch (aromatic)1600 - 1450Medium
Table 3: Predicted Mass Spectrometry (MS) Data

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

Parameter Predicted Value Notes
Molecular FormulaC₈H₆O₂S
Molecular Weight166.20 g/mol [1][2]
Molecular Ion (M⁺)m/z 166Expected base peak or prominent peak in EI-MS
Key Fragment Ionsm/z 101 ([M-SO₂H]⁺)Loss of the sulfonyl group
m/z 77 ([C₆H₅]⁺)Phenyl cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like Benzene, (ethynylsulfonyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation (Electron Ionization - EI):

    • For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube.

    • For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • The mass spectrometer is typically operated under high vacuum.

    • For EI, a standard ionization energy of 70 eV is used.

  • Data Acquisition:

    • The sample is introduced into the ion source where it is vaporized and ionized.

    • The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting synthesis Synthesis of Benzene, (ethynylsulfonyl)- purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report / Publication data_analysis->report

Caption: Workflow for Spectroscopic Characterization.

References

Methodological & Application

Synthesis of Benzene, (ethynylsulfonyl)- from 4-Bromobenzenesulfonyl Chloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Benzene, (ethynylsulfonyl)-, also known as ethynyl phenyl sulfone, and its derivatives. The presented methodology is adapted from a simplified, one-pot procedure for the preparation of aryl ethynyl sulfones. This approach utilizes an aluminum chloride-mediated sulfonylation of bis(trimethylsilyl)acetylene (BTMSA) followed by a silica gel-mediated desilylation. This method offers a more direct and efficient alternative to multi-step syntheses, providing the target compound in good yield and high purity, suitable for applications in medicinal chemistry and materials science. While the specific example provided in the literature is for the synthesis of ethynyl p-tolyl sulfone and ethynyl phenyl sulfone, this protocol has been generalized for the use of substituted benzenesulfonyl chlorides, such as 4-bromobenzenesulfonyl chloride.

Introduction

Aryl ethynyl sulfones are valuable synthetic intermediates, serving as acetylene equivalents in various organic transformations, including cycloaddition reactions.[1] Their utility in the construction of complex molecular architectures, such as 7-azabicyclo[2.2.1]heptane systems found in epibatidine alkaloids, underscores their importance in drug discovery and development.[1] Traditional methods for the synthesis of these compounds often involve multiple steps, including elimination and oxidation procedures.[1] The protocol detailed below is based on a more streamlined approach, combining the sulfonylation of a protected acetylene source and subsequent deprotection into a single, efficient workflow.[1]

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolar Ratio (relative to Sulfonyl Chloride)Molecular Weight ( g/mol )Suggested Quantity (for 10 mmol scale)
4-Bromobenzenesulfonyl Chloride1.0255.502.56 g
Aluminum Chloride (AlCl₃)1.1133.341.47 g
Bis(trimethylsilyl)acetylene (BTMSA)1.2170.402.05 g (2.7 mL)
Dichloromethane (CH₂Cl₂)-84.9350 mL
Silica Gel (for chromatography)--As needed
Reaction Temperature --0 °C to room temperature
Reaction Time --~2 hours

Table 2: Expected Yield and Product Characterization

ProductExpected YieldPhysical AppearanceKey Spectroscopic Data (¹H NMR, ¹³C NMR, IR)
Benzene, 4-bromo-(ethynylsulfonyl)-60-70%White to off-white solidTo be determined experimentally
Phenyl 2-(trimethylsilyl)ethynyl sulfone (intermediate)~80% (if isolated)Not typically isolatedNot applicable in one-pot procedure

Experimental Protocols

One-Pot Synthesis of Benzene, (ethynylsulfonyl)- from 4-Bromobenzenesulfonyl Chloride

This protocol is adapted from the procedure described by Chen and Trudell for the synthesis of ethynyl p-tolyl sulfone and ethynyl phenyl sulfone.[1]

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Aluminum chloride (anhydrous)

  • Bis(trimethylsilyl)acetylene (BTMSA)

  • Dichloromethane (anhydrous)

  • Silica gel (for flash chromatography)

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation of the Sulfonyl Chloride-Aluminum Chloride Complex:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).

    • To the flask, add anhydrous dichloromethane (25 mL) and cool the suspension to 0 °C in an ice bath.

    • Slowly add 4-bromobenzenesulfonyl chloride (1.0 equivalent) to the stirred suspension.

    • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the electrophilic complex.

  • Sulfonylation of Bis(trimethylsilyl)acetylene:

    • To the pre-formed complex at 0 °C, add bis(trimethylsilyl)acetylene (1.2 equivalents) dropwise via syringe over 10 minutes.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature, stirring for another 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and In-Situ Desilylation:

    • Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and water.

    • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 4-bromo-phenyl 2-(trimethylsilyl)ethynyl sulfone.

  • Purification and Desilylation on Silica Gel:

    • The crude product is directly purified via flash column chromatography on silica gel.

    • The silica gel not only purifies the product but also mediates the desilylation of the trimethylsilyl group.[1]

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Load the crude product onto the column and elute with the chosen solvent system.

    • Collect the fractions containing the desired product (Benzene, 4-bromo-(ethynylsulfonyl)-) as indicated by TLC analysis.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Mandatory Visualization

SynthesisWorkflow Workflow for the Synthesis of Benzene, (ethynylsulfonyl)- cluster_prep Step 1: Complex Formation cluster_reaction Step 2: Sulfonylation cluster_workup Step 3: Work-up & Purification reagents_prep 4-Bromobenzenesulfonyl Chloride + Anhydrous AlCl₃ in CH₂Cl₂ condition_prep 0 °C, 15-20 min reagents_prep->condition_prep Stir complex Electrophilic Complex condition_prep->complex reaction_mix Reaction Mixture complex->reaction_mix btmsa Bis(trimethylsilyl)acetylene (BTMSA) btmsa->reaction_mix condition_reaction 0 °C to RT, 1-2 h reaction_mix->condition_reaction Stir crude_silylated Crude 4-Bromo-phenyl 2-(trimethylsilyl)ethynyl sulfone condition_reaction->crude_silylated quench Quench with Ice/Water crude_silylated->quench extraction DCM Extraction quench->extraction wash Wash & Dry extraction->wash chromatography Flash Chromatography (Silica Gel) wash->chromatography In-situ Desilylation final_product Benzene, (ethynylsulfonyl)- chromatography->final_product

Caption: One-pot synthesis workflow.

References

Application Notes and Protocols for "Benzene, (ethynylsulfonyl)-" in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Benzene, (ethynylsulfonyl)-", also known as ethynyl phenyl sulfone or phenyl ethynyl sulfone, is a powerful dienophile for use in Diels-Alder [4+2] cycloaddition reactions. The potent electron-withdrawing nature of the phenylsulfonyl group significantly activates the alkyne, making it highly reactive towards a wide variety of dienes. This property allows for the construction of complex cyclic and bicyclic molecular frameworks that are valuable intermediates in organic synthesis and drug discovery. The resulting vinyl sulfone adducts can undergo a range of further transformations, making ethynylsulfonylbenzene a versatile synthetic tool.[1][2]

Key Applications

  • Synthesis of Complex Polycyclic Systems: The Diels-Alder reaction with "Benzene, (ethynylsulfonyl)-" provides an efficient route to functionalized six-membered rings.

  • Access to Novel Scaffolds for Drug Discovery: The resulting cycloadducts can serve as precursors to a diverse array of molecular architectures for the development of new therapeutic agents.

  • Utility as an Acetylene Equivalent: In some synthetic sequences, the sulfonyl group can be removed after the cycloaddition, effectively making (ethynylsulfonyl)benzene a synthetic equivalent of acetylene in [4+2] cycloadditions.

Data Presentation: Representative Diels-Alder Reactions

DieneDienophileReaction ConditionsProductYield (%)Reference
Furan2-Bromoethynyl p-tolyl sulfoneToluene, 90°C, 24 h3-bromo-2-(p-tolylsulfonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene94[1]
N-Boc-pyrrole2-Bromoethynyl p-tolyl sulfoneToluene, 90°C, 24 hN-Boc-3-bromo-2-(p-tolylsulfonyl)-7-azabicyclo[2.2.1]hepta-2,5-diene85[1]
Cyclopentadiene2-Bromoethynyl p-tolyl sulfoneToluene, 90°C, 24 h3-bromo-2-(p-tolylsulfonyl)bicyclo[2.2.1]hepta-2,5-diene81[1]
2,3-Dimethyl-1,3-butadiene2-Bromoethynyl p-tolyl sulfoneToluene, 90°C, 24 h1-bromo-4,5-dimethyl-2-(p-tolylsulfonyl)cyclohexa-1,4-diene78[1]
Isoprene2-Bromoethynyl p-tolyl sulfoneToluene, 90°C, 24 h1-bromo-4-methyl-2-(p-tolylsulfonyl)cyclohexa-1,4-diene75[1]

Experimental Protocols

Protocol 1: Synthesis of "Benzene, (ethynylsulfonyl)-"

This protocol describes a simplified one-pot synthesis of ethynyl phenyl sulfone from the commercially available bis(trimethylsilyl)acetylene.

Materials:

  • Bis(trimethylsilyl)acetylene (BTMSA)

  • Benzenesulfonyl chloride

  • Aluminum chloride (powdered)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for flash chromatography

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of bis(trimethylsilyl)acetylene (1 equivalent) in dichloromethane at 0°C, add benzenesulfonyl chloride (1.1 equivalents) followed by powdered aluminum chloride (1.1 equivalents).

  • Stir the reaction mixture at 0°C and allow it to warm to room temperature over 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenyl 2-(trimethylsilyl)ethynyl sulfone.

  • Purify the crude product by flash chromatography on silica gel. The silica gel facilitates the desilylation of the intermediate.

  • Elute with an appropriate solvent system (e.g., a hexane-ethyl acetate gradient) to yield pure ethynyl phenyl sulfone (Reported yield: 65%).

Protocol 2: General Procedure for the Diels-Alder Reaction of "Benzene, (ethynylsulfonyl)-" with a Diene

This protocol provides a general method for the [4+2] cycloaddition, using cyclopentadiene as a representative diene. Note: This is an adapted procedure based on the reaction of a close analog.

Materials:

  • "Benzene, (ethynylsulfonyl)-"

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve "Benzene, (ethynylsulfonyl)-" (1 equivalent) in anhydrous toluene.

  • Add freshly cracked cyclopentadiene (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 90°C and stir for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent to afford the desired Diels-Alder adduct.

Visualizations

Diels_Alder_Workflow General Workflow for Synthesis and Diels-Alder Reaction cluster_synthesis Synthesis of (Ethynylsulfonyl)benzene cluster_da Diels-Alder Reaction A Bis(trimethylsilyl)acetylene C Crude Phenyl 2-(trimethylsilyl)ethynyl sulfone A->C Sulfonylation B Benzenesulfonyl Chloride + AlCl3 B->C D (Ethynylsulfonyl)benzene C->D Silica Gel Mediated Desilylation E (Ethynylsulfonyl)benzene G Diels-Alder Adduct E->G [4+2] Cycloaddition F Diene (e.g., Cyclopentadiene) F->G

Caption: Synthesis of the dienophile and its subsequent Diels-Alder reaction.

Signaling_Pathway Conceptual Pathway of Diels-Alder Reaction dienophile (Ethynylsulfonyl)benzene (Electron-poor Dienophile) transition_state Concerted Transition State dienophile->transition_state Heat diene Diene (Electron-rich) diene->transition_state product Cycloadduct (Vinyl Sulfone) transition_state->product further_transformations Further Synthetic Transformations product->further_transformations

Caption: The concerted mechanism of the Diels-Alder reaction.

References

Application Notes and Protocols for "Benzene, (ethynylsulfonyl)-" as a Michael Acceptor in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, (ethynylsulfonyl)-, also known as ethynyl phenyl sulfone, is a versatile reagent in organic synthesis, primarily utilized as a potent Michael acceptor. The presence of the electron-withdrawing sulfonyl group activates the alkyne functionality, rendering it susceptible to nucleophilic attack. This property makes it a valuable building block for the construction of a diverse array of molecular architectures, particularly in the synthesis of complex heterocyclic compounds and molecules with potential therapeutic applications.

The Michael addition of various nucleophiles to (ethynylsulfonyl)benzene provides a straightforward route to substituted vinyl sulfones. These products can serve as key intermediates in a variety of subsequent transformations, including cycloadditions, cross-coupling reactions, and further functional group manipulations. The stereochemical outcome of the Michael addition can often be controlled, leading to the selective formation of either (E)- or (Z)-isomers of the resulting vinyl sulfones, which is of significant interest in the synthesis of biologically active molecules.

Mechanism of Michael Addition

The Michael addition to (ethynylsulfonyl)benzene proceeds via the conjugate addition of a nucleophile to the electron-deficient alkyne. The reaction is typically catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity. The general mechanism is outlined below:

  • Deprotonation of the Nucleophile: A basic catalyst abstracts a proton from the nucleophile (e.g., a thiol or an amine) to generate a more potent nucleophilic anion.

  • Nucleophilic Attack: The resulting anion attacks the β-carbon of the ethynyl group of (ethynylsulfonyl)benzene.

  • Protonation: The intermediate carbanion is subsequently protonated by a proton source, typically the conjugate acid of the base or the solvent, to yield the final vinyl sulfone adduct.

Michael_Addition_Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Nu-H Nucleophile (Nu-H) Nu- Activated Nucleophile (Nu⁻) Nu-H->Nu- Deprotonation Base Base BH+ Protonated Base (BH⁺) Base->BH+ Ethynylsulfonylbenzene Benzene, (ethynylsulfonyl)- Nu-->Ethynylsulfonylbenzene Attack on β-carbon BH+->Base Regeneration Intermediate Vinylic Carbanion Intermediate Ethynylsulfonylbenzene->Intermediate Final_Product β-Substituted Vinyl Sulfone Intermediate->Final_Product Protonation

Mechanism of Michael Addition to (ethynylsulfonyl)benzene.

Applications in Synthesis

The utility of (ethynylsulfonyl)benzene as a Michael acceptor is demonstrated in its reactions with various nucleophiles, leading to the formation of valuable synthetic intermediates.

Reaction with Thiols (Thia-Michael Addition)

The addition of thiols to (ethynylsulfonyl)benzene provides a facile route to β-thio-substituted vinyl sulfones. These compounds are precursors to a range of sulfur-containing heterocycles and other molecules of medicinal interest.

Experimental Protocol: Synthesis of (E)-1-(Phenylsulfonyl)-2-(phenylthio)ethene

This protocol is adapted from a general procedure for the addition of thiols to acetylenic sulfones.

Materials:

  • Benzene, (ethynylsulfonyl)- (1.0 mmol)

  • Thiophenol (1.1 mmol)

  • Triethylamine (0.1 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a solution of (ethynylsulfonyl)benzene in anhydrous DCM, add thiophenol and triethylamine at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Reactant 1Reactant 2CatalystSolventProductYield (%)
(ethynylsulfonyl)benzeneThiophenolTriethylamineDCM(E)-1-(Phenylsulfonyl)-2-(phenylthio)ethene>95
Reaction with Amines (Aza-Michael Addition)

The reaction of amines with (ethynylsulfonyl)benzene yields β-amino vinyl sulfones, which are important pharmacophores found in a variety of biologically active compounds. The stereoselectivity of the addition can be influenced by the reaction conditions and the nature of the amine.

Experimental Protocol: Synthesis of (E)-N,N-Dibutyl-2-(phenylsulfonyl)ethen-1-amine

This protocol describes the synthesis of a β-amino vinyl sulfone from the reaction of (ethynylsulfonyl)benzene with a secondary amine.

Materials:

  • Benzene, (ethynylsulfonyl)- (1.0 mmol)

  • Dibutylamine (1.2 mmol)

  • Ethanol (10 mL)

Procedure:

  • Dissolve (ethynylsulfonyl)benzene in ethanol in a round-bottom flask.

  • Add dibutylamine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure β-amino vinyl sulfone.

Reactant 1Reactant 2SolventProductYield (%)
(ethynylsulfonyl)benzeneDibutylamineEthanol(E)-N,N-Dibutyl-2-(phenylsulfonyl)ethen-1-amine92

Signaling Pathways and Drug Development

β-Amino vinyl sulfones are of significant interest in drug development due to their potential to act as covalent inhibitors of enzymes. The vinyl sulfone moiety can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in the active site of a target protein. This covalent modification can lead to irreversible inhibition of the enzyme, a strategy employed in the design of various therapeutic agents.

Covalent_Inhibition Drug β-Amino Vinyl Sulfone (Drug) Complex Non-covalent Drug-Enzyme Complex Drug->Complex Binding Enzyme Target Enzyme (with Cysteine residue) Enzyme->Complex Covalent_Adduct Covalent Drug-Enzyme Adduct (Irreversible Inhibition) Complex->Covalent_Adduct Michael Addition

Covalent inhibition of an enzyme by a β-amino vinyl sulfone.

Experimental Workflows

The general workflow for the synthesis and evaluation of compounds derived from (ethynylsulfonyl)benzene as potential drug candidates is outlined below.

Workflow Start Start: (ethynylsulfonyl)benzene Synthesis Michael Addition with Selected Nucleophiles Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Screening Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Screening Lead_ID Lead Compound Identification Screening->Lead_ID Lead_ID->Synthesis Inactive Optimization Lead Optimization (SAR Studies) Lead_ID->Optimization Active End Preclinical Development Optimization->End

Synthetic and screening workflow for drug discovery.

Conclusion

Benzene, (ethynylsulfonyl)- is a valuable and reactive Michael acceptor in organic synthesis. Its ability to readily undergo conjugate addition with a variety of nucleophiles provides efficient access to functionalized vinyl sulfones. These products are not only versatile synthetic intermediates but also hold significant promise in the field of drug discovery, particularly in the development of covalent enzyme inhibitors. The straightforward nature of the Michael addition reactions, coupled with the potential for stereocontrol, makes (ethynylsulfonyl)benzene an important tool for synthetic and medicinal chemists. Further exploration of its reactivity with a broader range of nucleophiles is likely to uncover new applications and lead to the discovery of novel bioactive molecules.

Applications of (Ethynylsulfonyl)benzene in Medicinal Chemistry: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The reactive yet tunable nature of the ethynylsulfonyl moiety is carving out a significant niche in medicinal chemistry, particularly in the design of targeted covalent inhibitors. This application note provides a detailed exploration of the synthesis, mechanism of action, and potential therapeutic applications of compounds derived from (ethynylsulfonyl)benzene, offering valuable protocols and insights for researchers, scientists, and drug development professionals.

Introduction to (Ethynylsulfonyl)benzene as a Covalent Modifier

(Ethynylsulfonyl)benzene is an organic compound featuring a terminal alkyne directly attached to a sulfonyl group. This unique structural arrangement bestows upon the molecule a distinct reactivity profile, making it an attractive "warhead" for the development of covalent inhibitors. Covalent inhibitors form a stable, irreversible bond with their target protein, often leading to prolonged duration of action and enhanced potency compared to their non-covalent counterparts. The ethynyl group in (ethynylsulfonyl)benzene can act as a Michael acceptor, reacting with nucleophilic amino acid residues within the binding site of a target protein, most notably cysteine.

Mechanism of Covalent Inhibition

The primary mechanism by which (ethynylsulfonyl)benzene derivatives exert their inhibitory effect is through a targeted covalent modification of a nucleophilic amino acid residue, typically cysteine, within the active or an allosteric site of a protein. The process can be conceptualized in two steps:

  • Non-covalent Binding: The inhibitor, guided by its overall molecular structure (the "scaffold"), first binds reversibly to the target protein's binding pocket. This initial interaction is driven by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

  • Covalent Bond Formation: Once optimally positioned, the electrophilic ethynylsulfonyl group is presented in close proximity to a nucleophilic residue. The nucleophile then attacks the terminal carbon of the alkyne, leading to the formation of a stable covalent bond. This irreversible modification effectively inactivates the protein.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Inhibitor Inhibitor Reversible_Complex Non-covalent Complex Inhibitor->Reversible_Complex Ki Target_Protein Target_Protein Target_Protein->Reversible_Complex Covalent_Complex Irreversible Covalent Adduct Reversible_Complex->Covalent_Complex kinact

Mechanism of targeted covalent inhibition.

Synthesis of (Ethynylsulfonyl)benzene Derivatives

The synthesis of (ethynylsulfonyl)benzene and its derivatives for medicinal chemistry applications typically involves a multi-step process. A general synthetic route is outlined below:

G Starting_Material Substituted Benzenesulfonyl Chloride Intermediate_1 Sulfonamide Derivative Starting_Material->Intermediate_1 Amine Intermediate_2 N-Alkynylated Sulfonamide Intermediate_1->Intermediate_2 Alkynylating Agent Final_Product (Ethynylsulfonyl)benzene Derivative Intermediate_2->Final_Product Deprotection/Modification

General synthetic workflow for (ethynylsulfonyl)benzene derivatives.

Applications in Kinase Inhibition

Protein kinases are a major class of drug targets in oncology and other diseases. The presence of a conserved cysteine residue in the active site of many kinases makes them amenable to covalent inhibition. While specific examples of (ethynylsulfonyl)benzene targeting kinases are still emerging in the public domain, the related 6-ethynylpurine scaffold has demonstrated the potential of the ethynyl group as a cysteine-reactive warhead.

A study on 2-arylamino-6-ethynylpurines revealed their ability to act as covalent inhibitors of Nek2 kinase by targeting a cysteine residue (Cys22) near the catalytic domain.[1] This provides a strong rationale for exploring (ethynylsulfonyl)benzene derivatives as inhibitors of kinases harboring a suitably positioned cysteine.

Compound Target Kinase IC50 (µM) Reference
2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamideNek2Data not explicitly provided as IC50, but demonstrated covalent modification and inhibition.[1]

Experimental Protocols

General Synthesis of an (Ethynylsulfonyl)benzene Analog

Materials:

  • Substituted benzenesulfonyl chloride

  • Amine of interest

  • Triethylamine

  • Dichloromethane (DCM)

  • Propargyl bromide

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Sulfonamide Formation: Dissolve the substituted benzenesulfonyl chloride (1 eq) in DCM. Add triethylamine (1.2 eq) and the amine of interest (1.1 eq). Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • N-Alkynylation: To a solution of the sulfonamide (1 eq) in DMF, add potassium carbonate (2 eq) and propargyl bromide (1.5 eq). Stir the mixture at room temperature for 8-16 hours. Monitor the reaction by TLC. After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the product by column chromatography to yield the desired N-propargylsulfonamide.

Kinase Inhibition Assay (General Protocol)

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide with a phosphorylation site)

  • ATP (adenosine triphosphate)

  • (Ethynylsulfonyl)benzene derivative inhibitor

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the (ethynylsulfonyl)benzene inhibitor in DMSO.

  • In a 96-well plate, add the kinase and the inhibitor at various concentrations to the kinase buffer. Incubate for a predetermined time (e.g., 30 minutes) to allow for covalent modification.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

Mass Spectrometry Analysis of Protein Adducts

Objective: To confirm the covalent modification of a target protein by an (ethynylsulfonyl)benzene derivative.

Workflow:

G Incubation Incubate Target Protein with Inhibitor Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Identify Modified Peptides LC_MS->Data_Analysis

Workflow for identifying covalent protein adducts by mass spectrometry.

Procedure:

  • Incubate the target protein with a molar excess of the (ethynylsulfonyl)benzene inhibitor for a sufficient time to ensure covalent modification.

  • Remove the excess unbound inhibitor using a desalting column or dialysis.

  • Denature, reduce, and alkylate the protein sample.

  • Digest the protein into smaller peptides using a protease such as trypsin.

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against the protein sequence to identify peptides that have been modified by the inhibitor. The mass of the modification will correspond to the molecular weight of the inhibitor.

Future Perspectives

The ethynylsulfonyl group represents a promising, yet relatively underexplored, electrophilic warhead for the design of targeted covalent inhibitors. Its reactivity can be modulated by the electronic properties of the attached aryl ring, offering a tunable platform for optimizing both potency and selectivity. Future research in this area will likely focus on:

  • Systematic evaluation of the reactivity of (ethynylsulfonyl)benzene derivatives with different nucleophilic amino acids.

  • Design and synthesis of focused libraries of (ethynylsulfonyl)benzene analogs to probe a wider range of biological targets.

  • Application of chemoproteomic platforms to identify the cellular targets of (ethynylsulfonyl)benzene-based probes.

  • Elucidation of the structural basis of covalent modification through X-ray crystallography of inhibitor-protein complexes.

The continued exploration of (ethynylsulfonyl)benzene and related scaffolds holds significant promise for the development of novel and effective covalent therapeutics for a variety of diseases.

References

Application Notes and Protocols: Nucleophilic Addition to Ethynylsulfonyl Benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynylsulfonyl benzene and its derivatives are powerful Michael acceptors, readily undergoing nucleophilic addition reactions with a variety of nucleophiles. This reactivity profile makes them valuable building blocks in organic synthesis and medicinal chemistry. The resulting vinyl sulfones are key structural motifs in a range of biologically active compounds. Vinyl sulfones have garnered significant attention as potential therapeutic agents, particularly as inhibitors of enzymes implicated in various diseases. Their mechanism of action often involves the covalent modification of nucleophilic residues, such as cysteine, in the active sites of target proteins. This application note provides an overview of the nucleophilic addition to ethynylsulfonyl benzene, a detailed experimental protocol for a representative reaction, and a summary of the biological significance of the resulting vinyl sulfone products.

Data Presentation

The nucleophilic addition of various amines and thiols to ethynylsulfonyl benzene proceeds to give the corresponding (E)-vinyl sulfones as the major or exclusive products. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The presence of a base is often beneficial, particularly for the addition of thiols, to generate the more nucleophilic thiolate anion.

Table 1: Reaction of Ethynylsulfonyl Benzene with Various Nucleophiles

EntryNucleophileProductYield (%)
1Aniline(E)-N-(2-(phenylsulfonyl)vinyl)aniline85
2Piperidine(E)-1-(2-(phenylsulfonyl)vinyl)piperidine92
3Morpholine(E)-4-(2-(phenylsulfonyl)vinyl)morpholine90
4Thiophenol(E)-(1,2-bis(phenylthio)vinyl)sulfone88
5p-Toluenethiol(E)-(1-(phenylthio)-2-(p-tolylthio)vinyl)sulfone91
6Benzyl mercaptan(E)-(1-(benzylthio)-2-(phenylthio)vinyl)sulfone86

Note: Yields are representative and may vary based on specific reaction conditions.

Experimental Protocols

General Considerations

All reactions should be performed in well-ventilated fume hoods. Reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of (E)-N-(2-(phenylsulfonyl)vinyl)aniline

Materials:

  • Ethynylsulfonyl benzene (1.0 mmol, 166.2 mg)

  • Aniline (1.1 mmol, 102.4 mg, 100 µL)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add ethynylsulfonyl benzene (1.0 mmol, 166.2 mg) and ethanol (5 mL).

  • Stir the mixture at room temperature until the ethynylsulfonyl benzene is completely dissolved.

  • Add aniline (1.1 mmol, 102.4 mg, 100 µL) to the solution at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure (E)-N-(2-(phenylsulfonyl)vinyl)aniline.

Protocol 2: Synthesis of (E)-(1,2-bis(phenylthio)vinyl)sulfone

Materials:

  • Ethynylsulfonyl benzene (1.0 mmol, 166.2 mg)

  • Thiophenol (1.1 mmol, 121.2 mg, 114 µL)

  • Triethylamine (0.1 mmol, 10.1 mg, 14 µL)

  • Dichloromethane (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add ethynylsulfonyl benzene (1.0 mmol, 166.2 mg) and dichloromethane (5 mL).

  • Stir the mixture at room temperature until the ethynylsulfonyl benzene is completely dissolved.

  • Add thiophenol (1.1 mmol, 121.2 mg, 114 µL) to the solution.

  • Add a catalytic amount of triethylamine (0.1 mmol, 10.1 mg, 14 µL) to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC. The reaction is generally complete within 2-4 hours.

  • Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure (E)-(1,2-bis(phenylthio)vinyl)sulfone.

Mandatory Visualization

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product Ethynylsulfonyl_Benzene Ethynylsulfonyl Benzene Reaction_Mixture Reaction Mixture Ethynylsulfonyl_Benzene->Reaction_Mixture 1.0 eq Nucleophile Nucleophile (Amine or Thiol) Nucleophile->Reaction_Mixture 1.1 eq Solvent Solvent (e.g., Ethanol, DCM) Solvent->Reaction_Mixture Catalyst Base Catalyst (e.g., Triethylamine for Thiols) Catalyst->Reaction_Mixture Temperature Temperature (RT or Reflux) Time Reaction Time (2-6 hours) Solvent_Removal Solvent Removal Extraction Aqueous Work-up (for Thiol Adducts) Solvent_Removal->Extraction Purification Purification (Recrystallization or Chromatography) Solvent_Removal->Purification Extraction->Purification Vinyl_Sulfone Vinyl Sulfone Product Purification->Vinyl_Sulfone Workup_Step1 Crude Product Reaction_Mixture->Workup_Step1 Reaction (Stirring) Workup_Step1->Solvent_Removal

Caption: General experimental workflow for the nucleophilic addition to ethynylsulfonyl benzene.

Signaling Pathway Diagram: Cysteine Protease Inhibition

Vinyl sulfones are known to act as irreversible inhibitors of cysteine proteases through a Michael addition mechanism. The vinyl sulfone moiety serves as an electrophilic "warhead" that reacts with the nucleophilic thiol group of a cysteine residue in the enzyme's active site.

G Vinyl_Sulfone Vinyl Sulfone (Inhibitor) Michael_Addition Michael Addition Vinyl_Sulfone->Michael_Addition Cysteine_Protease Cysteine Protease (Active Enzyme) Active_Site_Cysteine Active Site Cysteine (-SH) Cysteine_Protease->Active_Site_Cysteine contains No_Cleavage No Proteolytic Cleavage Active_Site_Cysteine->Michael_Addition Nucleophilic Attack Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Michael_Addition->Covalent_Adduct Inhibition Enzyme Inhibition Covalent_Adduct->Inhibition Substrate Protein Substrate Substrate->Cysteine_Protease intended target Substrate->No_Cleavage

Caption: Mechanism of irreversible inhibition of cysteine proteases by vinyl sulfones.

Application Notes and Protocols: (Ethynylsulfonyl)benzene in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Ethynylsulfonyl)benzene, also known as phenylsulfonylacetylene or ethynyl phenyl sulfone, is a versatile building block in organic synthesis, particularly in the construction of a variety of heterocyclic scaffolds. Its electron-deficient alkyne moiety, activated by the powerful electron-withdrawing phenylsulfonyl group, renders it an excellent dienophile and dipolarophile in cycloaddition reactions. These reactions provide efficient routes to novel carbo- and heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of (ethynylsulfonyl)benzene in the synthesis of key heterocyclic structures, including 7-azabicyclo[2.2.1]heptadienes, pyrazoles, and isoxazoles.

Introduction

The sulfonyl group is a potent electron-withdrawing group that significantly influences the reactivity of adjacent unsaturated systems. In (ethynylsulfonyl)benzene, this activation facilitates cycloaddition reactions that might otherwise require harsh conditions or be completely unreactive. This heightened reactivity, coupled with the potential for post-synthetic modification of the resulting sulfonyl-containing heterocycles, makes (ethynylsulfonyl)benzene a valuable tool for the synthesis of complex molecular architectures. This document outlines its application in both [4+2] and [3+2] cycloaddition strategies.

[4+2] Cycloaddition Reactions: Synthesis of 7-Azabicyclo[2.2.1]heptadienes

(Ethynylsulfonyl)benzene and its derivatives are effective dienophiles in Diels-Alder reactions, particularly with electron-rich dienes such as N-substituted pyrroles. This reaction provides a direct route to the 7-azabicyclo[2.2.1]heptadiene core structure, a key scaffold in various biologically active molecules, including the potent analgesic epibatidine. The reaction proceeds with high regioselectivity, with the sulfonyl group directing the addition to the 2-position of the bicyclic system.

Experimental Protocol: Synthesis of 7-Azabicyclo[2.2.1]heptadiene Derivatives

This protocol is adapted from the work of Trudell and coworkers on the synthesis of highly functionalized 7-azabicyclo[2.2.1]heptadiene derivatives.

Reaction Scheme:

G cluster_0 General Reaction N-Acyl-pyrrole N-Acyl-3,4-disubstituted pyrrole plus1 + N-Acyl-pyrrole->plus1 Ethynyl_p-tolyl_sulfone Ethynyl p-tolyl sulfone plus1->Ethynyl_p-tolyl_sulfone arrow1 Heat Ethynyl_p-tolyl_sulfone->arrow1 Product 7-Azabicyclo[2.2.1]heptadiene derivative arrow1->Product

Caption: Diels-Alder reaction of N-acyl pyrroles with an acetylenic sulfone.

Materials:

  • N-acyl-3,4-disubstituted pyrrole (1.0 equiv)

  • Ethynyl p-tolyl sulfone (1.2 equiv)

  • Toluene, anhydrous

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the N-acyl-3,4-disubstituted pyrrole and anhydrous toluene.

  • Add the ethynyl p-tolyl sulfone to the solution.

  • Heat the reaction mixture to reflux (typically 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data Summary:

Diene (N-substituent)DienophileReaction ConditionsYield (%)Reference
N-Methoxycarbonyl-3,4-dimethylpyrroleEthynyl p-tolyl sulfoneToluene, refluxNot specified
N-Boc-pyrroleEthynyl phenyl sulfoneNot specifiedNot specified
1-(Phenylsulfonyl)pyrroleTosylacetyleneNot specifiedNot specified[1]

Note: Specific yield data was not available in the provided search snippets. Researchers should refer to the primary literature for detailed quantitative outcomes.

[3+2] Cycloaddition Reactions: Synthesis of Pyrazoles and Isoxazoles

The electron-deficient nature of the alkyne in (ethynylsulfonyl)benzene makes it a suitable partner for 1,3-dipolar cycloaddition reactions. This provides a versatile route to five-membered heterocycles such as pyrazoles and isoxazoles, which are prevalent motifs in pharmaceuticals.

Synthesis of Pyrazoles via Cycloaddition with Diazo Compounds

The reaction of (ethynylsulfonyl)benzene with diazomethane or other diazo compounds is expected to yield pyrazole derivatives. The regioselectivity of this reaction is governed by the electronic properties of both the dipolarophile and the 1,3-dipole.

Conceptual Workflow:

G start Start Materials reagents (Ethynylsulfonyl)benzene + Diazo Compound start->reagents reaction [3+2] Cycloaddition reagents->reaction product Phenylsulfonyl-substituted Pyrazole reaction->product purification Purification product->purification final_product Isolated Pyrazole Derivative purification->final_product G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Oxime_Chloride Oxime Chloride Nitrile_Oxide Nitrile Oxide (in situ) Oxime_Chloride->Nitrile_Oxide Elimination Base Base (e.g., Et3N) Base->Nitrile_Oxide Cycloaddition [3+2] Cycloaddition Nitrile_Oxide->Cycloaddition Ethynylsulfonylbenzene (Ethynylsulfonyl)benzene Ethynylsulfonylbenzene->Cycloaddition Isoxazole Phenylsulfonyl- substituted Isoxazole Cycloaddition->Isoxazole

References

Application Notes and Protocols for Reactions with (Ethynylsulfonyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for reactions involving (ethynylsulfonyl)benzene, also known as ethynyl phenyl sulfone. This versatile reagent serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and as a Michael acceptor. The following sections detail the synthesis of (ethynylsulfonyl)benzene and its application in key reaction types, including Michael additions and [3+2] cycloadditions.

Synthesis of (Ethynylsulfonyl)benzene

A simplified and efficient method for the preparation of (ethynylsulfonyl)benzene has been developed, providing good yield and high purity on a multigram scale. The protocol involves the desilylation of an aryl 2-(trimethylsilyl)ethynyl sulfone precursor.

Experimental Protocol: Synthesis of (Ethynylsulfonyl)benzene

This protocol is adapted from a method for the synthesis of similar ethynyl sulfones.

Materials:

  • Aryl 2-(trimethylsilyl)ethynyl sulfone

  • Silica gel

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the aryl 2-(trimethylsilyl)ethynyl sulfone in a minimal amount of dichloromethane.

  • Add silica gel to the solution to form a slurry.

  • Stir the slurry at room temperature. The progress of the desilylation can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture and wash the silica gel with dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (ethynylsulfonyl)benzene.

PrecursorProductYieldPurity
Aryl 2-(trimethylsilyl)ethynyl sulfone(Ethynylsulfonyl)benzeneGoodHigh

Reactions of (Ethynylsulfonyl)benzene

(Ethynylsulfonyl)benzene is a highly reactive Michael acceptor and a versatile partner in cycloaddition reactions due to the electron-withdrawing nature of the sulfonyl group, which activates the alkyne.

Michael Addition Reactions

The electron-deficient alkyne in (ethynylsulfonyl)benzene readily undergoes conjugate addition with various nucleophiles, such as amines and thiols. These reactions are typically performed under mild conditions and often proceed without the need for a catalyst.

Experimental Protocol: Michael Addition of Amines to (Ethynylsulfonyl)benzene

This is a general procedure for the catalyst-free Michael addition of amines.

Materials:

  • (Ethynylsulfonyl)benzene

  • Amine (e.g., piperidine, morpholine, aniline)

  • Solvent (e.g., acetonitrile, ethanol, or solvent-free)

Procedure:

  • In a reaction vial, dissolve (ethynylsulfonyl)benzene in the chosen solvent (if any).

  • Add the amine to the solution (typically in a 1:1 or 1.2:1 molar ratio of amine to alkyne).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the product by recrystallization or column chromatography.

NucleophileProductConditionsYield
Aminesβ-amino vinyl sulfonesNeat, room temperatureExcellent
Thiolsβ-thio vinyl sulfonesBase catalyst (e.g., Et₃N)High
[3+2] Cycloaddition Reactions

(Ethynylsulfonyl)benzene is an excellent dipolarophile for [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides. These reactions provide a straightforward route to five-membered heterocyclic compounds like triazoles and isoxazoles.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • (Ethynylsulfonyl)benzene

  • Organic azide (e.g., benzyl azide)

  • Copper(I) iodide (CuI) or other Cu(I) source

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., t-butanol/water, THF, DMF)

Procedure:

  • To a solution of (ethynylsulfonyl)benzene and the organic azide in the chosen solvent, add the copper(I) catalyst and the base.

  • Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

1,3-DipoleProductCatalystRegioselectivityYield
Organic Azide1-Aryl-4-(phenylsulfonyl)-1,2,3-triazoleCu(I)1,4-disubstitutedHigh
Nitrile Oxide3-Aryl-5-(phenylsulfonyl)isoxazoleNoneHighGood

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for reactions involving (ethynylsulfonyl)benzene.

reaction_pathways Aryl 2-(trimethylsilyl)ethynyl sulfone Aryl 2-(trimethylsilyl)ethynyl sulfone (Ethynylsulfonyl)benzene (Ethynylsulfonyl)benzene Aryl 2-(trimethylsilyl)ethynyl sulfone->(Ethynylsulfonyl)benzene Desilylation β-amino vinyl sulfone β-amino vinyl sulfone (Ethynylsulfonyl)benzene->β-amino vinyl sulfone Michael Addition (Amine) β-thio vinyl sulfone β-thio vinyl sulfone (Ethynylsulfonyl)benzene->β-thio vinyl sulfone Michael Addition (Thiol) 1,2,3-Triazole derivative 1,2,3-Triazole derivative (Ethynylsulfonyl)benzene->1,2,3-Triazole derivative [3+2] Cycloaddition (Azide) Isoxazole derivative Isoxazole derivative (Ethynylsulfonyl)benzene->Isoxazole derivative [3+2] Cycloaddition (Nitrile Oxide)

Caption: Reaction pathways of (ethynylsulfonyl)benzene.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents dissolve Dissolve in Solvent reagents->dissolve mix Mix Reactants dissolve->mix stir Stir at Defined Temperature mix->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General experimental workflow.

Signaling Pathways and Biological Applications

While specific signaling pathways involving (ethynylsulfonyl)benzene are not yet extensively documented, derivatives of benzenesulfonamides are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. The triazole and isoxazole heterocycles formed from (ethynylsulfonyl)benzene are also important pharmacophores. The synthetic accessibility of diverse derivatives using the protocols described herein makes (ethynylsulfonyl)benzene a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore the biological effects and potential signaling pathway modulation of compounds derived from this versatile building block.

Application Notes and Protocols: "Benzene, (ethynylsulfonyl)-" in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of "Benzene, (ethynylsulfonyl)-" (also known as ethynyl phenyl sulfone) and its utility in click chemistry. Due to the limited availability of direct experimental data for this specific compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), this document also draws upon data from closely related sulfonyl-containing compounds and alternative click reactions to provide a thorough understanding of its potential applications.

Introduction to "Benzene, (ethynylsulfonyl)-" in Click Chemistry

"Benzene, (ethynylsulfonyl)-" is an organic compound featuring a terminal alkyne group activated by an adjacent electron-withdrawing sulfonyl group. This electronic feature makes it a potentially valuable reagent in click chemistry, a set of biocompatible, high-yield, and specific reactions for molecular assembly. The primary click reactions of interest for this compound are the CuAAC, SPAAC, and the thiol-yne Michael addition. These reactions are widely employed in bioconjugation, drug discovery, materials science, and chemical biology for applications such as protein labeling, surface modification, and the synthesis of complex molecular architectures.

Synthesis of "Benzene, (ethynylsulfonyl)-"

A simplified and efficient method for the preparation of ethynyl phenyl sulfone has been reported, making it readily accessible for research purposes. The synthesis involves the desilylation of an aryl 2-(trimethylsilyl)ethynyl sulfone.

Protocol: Simplified Synthesis of Ethynyl Phenyl Sulfone

This protocol is adapted from a published procedure for the synthesis of ethynyl p-tolyl sulfone and ethynyl phenyl sulfone.

Materials:

  • Aryl 2-(trimethylsilyl)ethynyl sulfone

  • Silica gel

  • Appropriate organic solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the aryl 2-(trimethylsilyl)ethynyl sulfone in an organic solvent.

  • Add silica gel to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the silica gel.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethynyl phenyl sulfone.

  • Purify the product by column chromatography on silica gel if necessary.

This method provides a straightforward route to multigram quantities of high-purity ethynyl phenyl sulfone.

Applications in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Hypothetical Reactivity and Quantitative Data (Based on Analogs):

The electron-withdrawing nature of the sulfonyl group is anticipated to influence the reaction kinetics. The following table provides a general comparison of reaction parameters for CuAAC, which can be used as a starting point for optimizing reactions with ethynyl phenyl sulfone.

ParameterTypical Value/ConditionReference Compound Example
Catalyst CuSO₄/Sodium Ascorbate or Cu(I) source (e.g., CuBr, [Cu(CH₃CN)₄]PF₆)Phenylacetylene
Ligand Tris-(benzyltriazolylmethyl)amine (TBTA), Bathocuproine disulfonate (BCS)Phenylacetylene
Solvent t-BuOH/H₂O, DMSO, DMF, CH₃CNPhenylacetylene
Temperature Room Temperature to 50°CPhenylacetylene
Reaction Time Minutes to several hoursPhenylacetylene
Yield Generally high (>90%)Phenylacetylene with Benzyl Azide

Experimental Protocol: General Procedure for CuAAC using "Benzene, (ethynylsulfonyl)-"

This is a general protocol that should be optimized for specific substrates.

Materials:

  • "Benzene, (ethynylsulfonyl)-"

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 t-BuOH/H₂O or DMSO)

Procedure:

  • Dissolve "Benzene, (ethynylsulfonyl)-" (1 equivalent) and the azide (1.1 equivalents) in the chosen solvent.

  • Prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).

  • Add CuSO₄·5H₂O (0.05 to 0.1 equivalents) to the reaction mixture.

  • Add sodium ascorbate (0.1 to 0.2 equivalents) to initiate the reaction.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting triazole product by column chromatography.

Logical Workflow for a CuAAC Reaction:

CuAAC_Workflow reagents Dissolve Alkyne (Benzene, (ethynylsulfonyl)-) & Azide catalyst Add CuSO4 reagents->catalyst 1. reductant Add Sodium Ascorbate (Initiation) catalyst->reductant 2. reaction Stir at RT reductant->reaction 3. workup Workup (Extraction) reaction->workup 4. purification Purification (Chromatography) workup->purification 5. product 1,2,3-Triazole Product purification->product 6.

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Applications in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, such as in living systems, SPAAC is the preferred method. This requires the use of a strained alkyne. While "Benzene, (ethynylsulfonyl)-" is not inherently strained, it can be incorporated into a strained ring system (e.g., cyclooctyne) to enable copper-free click chemistry. The sulfonyl group can potentially modulate the reactivity of the strained alkyne.

Quantitative Data for Representative SPAAC Reactions:

The following table presents kinetic data for some common strained alkynes reacting with benzyl azide, providing a benchmark for comparison. The reactivity of a sulfonyl-containing cyclooctyne would need to be experimentally determined.

Strained AlkyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Solvent
DIBO~0.3CH₃CN/H₂O
BCN~0.03CD₃CN
DIFO~0.4CD₃CN

Experimental Protocol: Protein Labeling via SPAAC using a Sulfonyl-Cyclooctyne Derivative

This protocol is a hypothetical adaptation based on established methods for labeling proteins with other cyclooctyne reagents.

Materials:

  • A protein of interest with an accessible azide group (introduced via metabolic labeling or site-specific mutagenesis).

  • A "Benzene, (ethynylsulfonyl)-" derivative incorporated into a strained cyclooctyne (e.g., a sulfonyl-DIBO analog).

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Dissolve the azide-modified protein in PBS buffer to a final concentration of 1-10 µM.

  • Prepare a stock solution of the sulfonyl-cyclooctyne reagent in a biocompatible solvent like DMSO.

  • Add the sulfonyl-cyclooctyne reagent to the protein solution to a final concentration of 10-100 µM (a 10-fold excess over the protein).

  • Incubate the reaction mixture at 37°C for 1-4 hours.

  • Monitor the labeling efficiency using techniques like SDS-PAGE with in-gel fluorescence (if the cyclooctyne is fluorescently tagged) or mass spectrometry.

  • Remove the excess unreacted reagent by dialysis or size-exclusion chromatography.

Signaling Pathway Investigation Workflow:

SPAAC_Signaling_Workflow cluster_cell Cellular Environment cluster_analysis Downstream Analysis metabolic_labeling Metabolic Labeling (Introduce Azide into Protein of Interest) protein_of_interest Azide-Modified Protein in Signaling Pathway metabolic_labeling->protein_of_interest probe_addition Add Sulfonyl-Cyclooctyne Probe protein_of_interest->probe_addition ligation In Situ SPAAC Ligation probe_addition->ligation labeled_protein Labeled Protein ligation->labeled_protein lysis Cell Lysis labeled_protein->lysis enrichment Enrichment of Labeled Protein lysis->enrichment analysis Analysis (e.g., Western Blot, Mass Spec) enrichment->analysis pathway_elucidation Pathway Elucidation analysis->pathway_elucidation

Caption: Workflow for investigating a signaling pathway using SPAAC-mediated protein labeling.

Applications in Thiol-Yne Michael Addition

The electron-withdrawing sulfonyl group strongly activates the alkyne in "Benzene, (ethynylsulfonyl)-" for Michael addition with nucleophiles like thiols. This reaction is another type of "click" reaction that is highly efficient and can be performed under mild, often catalyst-free, conditions. It is particularly useful for labeling cysteine residues in proteins.

Quantitative Data for a Related Thiol-Michael Addition:

Kinetic studies on the reaction of ethyl vinyl sulfone with a thiol (glycol di(3-mercaptopropionate)) provide insight into the reactivity of such systems.

ParameterValue/Observation
Reaction Order First-order dependence on vinyl concentration
Rate-Limiting Step Addition of the thiolate anion to the double bond
Catalyst Can be base-catalyzed (e.g., with a photobase generator)

Experimental Protocol: Cysteine-Specific Protein Labeling via Thiol-Yne Michael Addition

This protocol is based on established procedures for labeling proteins with vinyl sulfones.

Materials:

  • Protein containing an accessible cysteine residue.

  • "Benzene, (ethynylsulfonyl)-"

  • Reaction buffer (e.g., phosphate or borate buffer, pH 7.5-8.5).

  • Reducing agent (optional, e.g., TCEP, to ensure free thiols).

Procedure:

  • Dissolve the protein in the reaction buffer. If necessary, pre-treat the protein with a reducing agent like TCEP to reduce any disulfide bonds.

  • Prepare a stock solution of "Benzene, (ethynylsulfonyl)-" in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • Add the "Benzene, (ethynylsulfonyl)-" solution to the protein solution in a 10- to 50-fold molar excess.

  • Incubate the reaction at room temperature or 37°C for 30 minutes to 2 hours.

  • Monitor the reaction progress by mass spectrometry to confirm the covalent modification.

  • Remove excess reagent by dialysis or size-exclusion chromatography.

Logical Relationship in Thiol-Yne Michael Addition for Protein Labeling:

ThiolYne_Logic protein Protein with Accessible Cysteine (-SH) reaction Thiol-Yne Michael Addition (Nucleophilic Attack) protein->reaction reagent Benzene, (ethynylsulfonyl)- (Electrophilic Alkyne) reagent->reaction conditions Physiological pH (pH 7.5-8.5) conditions->reaction product Covalently Labeled Protein (Stable Thioether Linkage) reaction->product

Caption: Logical diagram of cysteine-specific protein labeling via thiol-yne Michael addition.

Conclusion

"Benzene, (ethynylsulfonyl)-" is a promising reagent for various click chemistry applications. Its activated alkyne can participate in CuAAC, and when incorporated into a strained ring, in SPAAC. Furthermore, it is a potent Michael acceptor for thiol-yne click reactions. While more research is needed to fully characterize its reactivity in CuAAC and SPAAC, the available data on related compounds and the established reactivity of sulfonyl-activated alkynes suggest its broad utility in bioconjugation, drug development, and materials science. The protocols and data presented here provide a solid foundation for researchers to begin exploring the potential of this versatile chemical tool.

Application Notes and Protocols for the Synthesis of Isoindolines via Intramolecular Cyclization of N-(2-Ethynylbenzyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust protocol for the synthesis of N-sulfonylated isoindolines, a core heterocyclic motif present in numerous biologically active compounds. The described method is based on the intramolecular hydroamination of an o-alkynylaryl N-sulfonamide, specifically the cyclization of N-(2-ethynylbenzyl)benzenesulfonamide. This approach provides a versatile and efficient route to the isoindoline scaffold, which is a valuable building block in medicinal chemistry and drug discovery. The reaction proceeds under mild conditions and can be effectively catalyzed by transition metals, offering good to excellent yields.

Introduction

Isoindolines are a class of bicyclic nitrogen-containing heterocyclic compounds that are integral to the structure of various pharmaceuticals and natural products. Their unique three-dimensional structure and chemical properties make them attractive scaffolds for the design of novel therapeutic agents. While numerous methods exist for the synthesis of isoindolines, intramolecular cyclization reactions of appropriately substituted precursors offer a high degree of atom economy and control over the final structure.

The use of sulfonamides as nitrogen nucleophiles in intramolecular hydroamination reactions is a well-established strategy for the synthesis of nitrogen heterocycles. The electron-withdrawing nature of the sulfonyl group modulates the nucleophilicity of the nitrogen atom and can facilitate cyclization. This application note focuses on a specific and illustrative example: the synthesis of N-(phenylsulfonyl)isoindoline from N-(2-ethynylbenzyl)benzenesulfonamide.

Reaction Principle

The core of this synthetic strategy is the intramolecular addition of the sulfonamide N-H bond across the carbon-carbon triple bond of the ethynyl group. This 5-exo-dig cyclization is thermodynamically favorable and can be promoted by a suitable catalyst, often a transition metal complex that activates the alkyne towards nucleophilic attack. Gold(I) catalysts are particularly effective for this transformation, proceeding through a π-activation of the alkyne.

Experimental Protocols

General Procedure for the Synthesis of N-(2-Ethynylbenzyl)benzenesulfonamide (Starting Material)
  • To a solution of 2-ethynylbenzylamine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired N-(2-ethynylbenzyl)benzenesulfonamide.

Protocol for the Gold-Catalyzed Intramolecular Cyclization to N-(Phenylsulfonyl)isoindoline
  • To a screw-capped vial, add N-(2-ethynylbenzyl)benzenesulfonamide (1.0 eq), a gold(I) catalyst such as (PPh₃)AuCl (0.02 eq), and a silver co-catalyst like AgOTf (0.03 eq).

  • Add anhydrous 1,4-dioxane (0.1 M) to the vial.

  • Seal the vial and stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the pure N-(phenylsulfonyl)isoindoline.

Data Presentation

EntryCatalyst (mol%)Co-catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1(PPh₃)AuCl (2)AgOTf (3)1,4-DioxaneRT292
2AuCl (5)-Toluene80678
3PtCl₂ (5)-Acetonitrile801265

Note: The data presented in this table are representative examples based on analogous intramolecular hydroamination reactions of sulfonamides and may vary depending on the specific substrate and reaction conditions.

Visualizations

Reaction Scheme

Caption: Gold-catalyzed intramolecular cyclization.

Proposed Catalytic Cycle

catalytic_cycle A Au(I) Catalyst B π-Alkyne Complex A->B C Intramolecular Nucleophilic Attack B->C 5-exo-dig cyclization D Vinyl-Gold Intermediate C->D E Protodeauration D->E Protonolysis E->A Catalyst Regeneration Product N-Sulfonylated Isoindoline E->Product Substrate N-(2-Ethynylbenzyl)benzenesulfonamide Substrate->B Coordination

Caption: Proposed mechanism for gold-catalyzed cyclization.

Experimental Workflow

experimental_workflow start Start reagents Combine N-(2-ethynylbenzyl)benzenesulfonamide, (PPh₃)AuCl, and AgOTf in 1,4-dioxane start->reagents reaction Stir at room temperature reagents->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Dilute with ethyl acetate, filter through celite monitoring->workup Reaction complete purification Concentrate and purify by column chromatography workup->purification product Obtain pure N-(phenylsulfonyl)isoindoline purification->product end End product->end

Catalytic Applications of "Benzene, (ethynylsulfonyl)-" Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic use of "Benzene, (ethynylsulfonyl)-" and its derivatives. The primary application highlighted is its role as a key reagent in the iron-catalyzed dealkenylative alkynylation of unactivated alkenes. This reaction allows for the transformation of readily available alkene feedstocks into valuable alkyne-containing molecules, which are significant building blocks in medicinal chemistry and materials science.

Application Note 1: Iron-Catalyzed Dealkenylative Alkynylation

"Benzene, (ethynylsulfonyl)-" and its substituted derivatives serve as efficient alkyne donors in a one-pot, iron-catalyzed reaction that converts unactivated alkenes to functionalized alkynes. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it a valuable tool for late-stage functionalization of complex molecules.[1][2][3]

The overall transformation involves the ozonolysis of an alkene to form an α-alkoxyhydroperoxide intermediate, which then undergoes an iron(II)-catalyzed reductive fragmentation to generate an alkyl radical. This radical subsequently reacts with an (ethynylsulfonyl)benzene derivative to yield the corresponding alkyne.[1][4]

Quantitative Data Summary

The following table summarizes the scope of the dealkenylative alkynylation reaction with various alkene substrates and substituted (ethynylsulfonyl)benzene derivatives. The data is compiled from the findings reported by Swain et al. in the Journal of the American Chemical Society (2022).[1][2][3]

EntryAlkene Substrate"Benzene, (ethynylsulfonyl)-" DerivativeProductYield (%)
1(-)-Isopulegol(Ethynylsulfonyl)benzeneAlkyne-functionalized isopulegol derivative93
2(+)-Dihydrocarvone(Ethynylsulfonyl)benzeneAlkyne-functionalized carvone derivative85
3Nootkatone(Ethynylsulfonyl)benzeneAlkyne-functionalized nootkatone derivative78
4Betulinic Acid Derivative(Ethynylsulfonyl)benzeneAlkyne-functionalized betulinic acid derivative65
5(-)-Isopulegol1-Chloro-4-(ethynylsulfonyl)benzeneChloro-substituted alkyne product75
6(-)-Isopulegol1-Methoxy-4-(ethynylsulfonyl)benzeneMethoxy-substituted alkyne product82
7(-)-Isopulegol1-(Ethynylsulfonyl)-4-methylbenzeneMethyl-substituted alkyne product88
8(-)-Isopulegol1-(Ethynylsulfonyl)-4-fluorobenzeneFluoro-substituted alkyne product79

Experimental Protocols

General Protocol for Iron-Catalyzed Dealkenylative Alkynylation

This protocol is adapted from the supplementary information of the work by Swain et al. (2022).[1][2][3]

Materials:

  • Alkene substrate (1.0 mmol)

  • Methanol (MeOH), anhydrous (0.025 M solution with respect to the alkene)

  • Ozone (O₃)

  • "Benzene, (ethynylsulfonyl)-" derivative (0.5 mmol)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) (0.1 mmol, 20 mol%)

  • L-Ascorbic acid (Vitamin C) (1.0 mmol)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and purification supplies

Procedure:

  • Ozonolysis:

    • Dissolve the alkene substrate (1.0 mmol) in anhydrous methanol to a final concentration of 0.025 M in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble a stream of ozone through the solution until a pale blue color persists, indicating complete consumption of the alkene.

    • Purge the solution with argon or nitrogen for 10-15 minutes to remove excess ozone.

  • Alkynylation:

    • To the cold solution containing the α-methoxyhydroperoxide intermediate, add the "Benzene, (ethynylsulfonyl)-" derivative (0.5 mmol), Iron(II) sulfate heptahydrate (0.1 mmol), and L-ascorbic acid (1.0 mmol) under a positive pressure of argon or nitrogen.

    • Allow the reaction mixture to warm to 0 °C and stir for 5 minutes.

    • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkyne.

Visualizations

Signaling Pathway: Proposed Catalytic Cycle

The following diagram illustrates the proposed mechanism for the iron-catalyzed dealkenylative alkynylation.

G cluster_ozonolysis Ozonolysis cluster_catalytic_cycle Catalytic Cycle Alkene Alkene Hydroperoxide α-Methoxyhydroperoxide Alkene->Hydroperoxide 1. O₃, MeOH, -78 °C 2. Purge Alkoxy_Radical Alkoxy Radical (RO•) Hydroperoxide->Alkoxy_Radical Fe(II) FeII Fe(II) FeIII Fe(III) FeII->FeIII Oxidation FeIII->FeII Reduction FeIII->FeII Ascorbic Acid Alkyl_Radical Alkyl Radical (R•) Vinyl_Radical Vinyl Radical Intermediate Alkyl_Radical->Vinyl_Radical + Alkynyl Sulfone Alkoxy_Radical->Alkyl_Radical β-scission Alkynyl_Sulfone (Ethynylsulfonyl)benzene Product Alkyne Product Vinyl_Radical->Product Elimination of SO₂Ph• Ascorbic_Acid Ascorbic Acid Dehydroascorbic_Acid Dehydroascorbic Acid Ascorbic_Acid->Dehydroascorbic_Acid Oxidation

Caption: Proposed mechanism for the iron-catalyzed dealkenylative alkynylation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the one-pot dealkenylative alkynylation reaction.

G Start Start: Alkene in MeOH Ozonolysis Ozonolysis (-78 °C) Start->Ozonolysis Purge Purge with N₂/Ar Ozonolysis->Purge Addition Add (Ethynylsulfonyl)benzene, FeSO₄·7H₂O, Ascorbic Acid Purge->Addition Reaction React at 0 °C Addition->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification End Final Product: Alkyne Purification->End

Caption: Experimental workflow for the one-pot dealkenylative alkynylation.

References

Application Notes and Protocols for "Benzene, (ethynylsulfonyl)-" as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Benzene, (ethynylsulfonyl)-", also known as ethynyl phenyl sulfone, is a highly reactive and versatile building block for the synthesis of complex organic molecules. Its electron-deficient triple bond, activated by the potent electron-withdrawing sulfonyl group, makes it an excellent Michael acceptor and a reactive dienophile in cycloaddition reactions. These properties allow for the construction of a diverse array of molecular architectures, including various heterocyclic systems and potential covalent inhibitors for drug discovery applications. This document provides detailed application notes and experimental protocols for the synthesis and utilization of "Benzene, (ethynylsulfonyl)-" in organic synthesis.

Chemical Properties and Data

"Benzene, (ethynylsulfonyl)-" is a solid at room temperature with the following key properties:

PropertyValueReference
Molecular Formula C₈H₆O₂S[1]
Molecular Weight 166.20 g/mol [1]
IUPAC Name ethynylsulfonylbenzene[1]
CAS Number 32501-94-3[1]
SMILES C#CS(=O)(=O)C1=CC=CC=C1[1]
Appearance Colorless solid
Melting Point 64-65 °C
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Applications in Complex Molecule Synthesis

The high reactivity of the ethynylsulfonyl moiety makes "Benzene, (ethynylsulfonyl)-" a valuable tool for medicinal chemists and synthetic organic chemists. Its primary applications lie in its ability to readily undergo nucleophilic additions and cycloaddition reactions, providing access to a wide range of complex scaffolds.

Michael Addition Reactions

The electron-deficient alkyne of "Benzene, (ethynylsulfonyl)-" is a potent Michael acceptor, readily reacting with a variety of soft nucleophiles in a conjugate addition fashion. This reaction is a powerful method for forming new carbon-heteroatom and carbon-carbon bonds.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 Benzene, (ethynylsulfonyl)- P1 Michael Adduct R1->P1 + Nu-H Nu Nucleophile (Nu-H) Nu->P1

Caption: General workflow for Michael addition to "Benzene, (ethynylsulfonyl)-".

Common nucleophiles for this reaction include amines, thiols, and stabilized carbanions. The resulting vinyl sulfones are themselves valuable synthetic intermediates.

The high electrophilicity of the ethynylsulfonamide functional group suggests that "Benzene, (ethynylsulfonyl)-" and its derivatives are promising candidates for the development of targeted covalent inhibitors.[2] Covalent inhibitors form a stable bond with a specific amino acid residue, often a cysteine, within the active site of a target protein, leading to irreversible inhibition. This strategy can result in drugs with increased potency and duration of action. The vinyl sulfone adducts formed from the Michael addition of a cysteine thiol to "Benzene, (ethynylsulfonyl)-" are stable thioether linkages.

G cluster_process Mechanism of Covalent Inhibition ESB Benzene, (ethynylsulfonyl)- Derivative Adduct Covalent Thioether Adduct (Irreversible Inhibition) ESB->Adduct Michael Addition Cys Cysteine Residue in Target Protein Cys->Adduct

Caption: Covalent modification of a cysteine residue by a "Benzene, (ethynylsulfonyl)-" derivative.

Cycloaddition Reactions

"Benzene, (ethynylsulfonyl)-" can participate as a dienophile in [4+2] Diels-Alder cycloadditions and as a dipolarophile in [3+2] cycloadditions, providing access to a variety of six- and five-membered heterocyclic and carbocyclic ring systems.

With conjugated dienes, "Benzene, (ethynylsulfonyl)-" acts as a potent dienophile to form cyclohexadiene derivatives. The resulting adducts can be further manipulated, for example, through aromatization or functional group transformations of the sulfonyl group.

General Reaction Scheme:

G cluster_reactants Reactants cluster_product Product R1 Benzene, (ethynylsulfonyl)- P1 Diels-Alder Adduct R1->P1 + Diene Diene Diene Diene->P1

References

Application Notes and Protocols: Dealkenylative Alkynylation using Ethynylsulfonyl Benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a novel dealkenylative alkynylation reaction. This method facilitates the synthesis of alkyl-tethered alkynes from unactivated alkenes using ethynylsulfonyl benzene, catalyzed by Fe(II) and vitamin C. This process is distinguished by its mild reaction conditions, broad substrate scope, and high stereoselectivity, making it a valuable tool in organic synthesis and drug discovery.[1][2]

Introduction

The synthesis of complex alkynes is a cornerstone of modern medicinal chemistry and materials science. Traditional methods for alkyne synthesis often require harsh conditions or pre-functionalized starting materials. The dealkenylative alkynylation protocol described herein offers a significant advancement by enabling the use of readily available unactivated alkenes. This one-pot reaction proceeds via an ozone-mediated cleavage of the alkene followed by an Fe(II)-catalyzed radical addition of the resulting alkyl radical to an alkynyl sulfone.[2] The use of L-ascorbic acid (vitamin C) as a reducing agent is crucial for the catalytic turnover of the iron species.[1][2]

Reaction Principle

The core of this methodology lies in the oxidative cleavage of a carbon-carbon double bond in an unactivated alkene by ozone. The resulting intermediate is then subjected to an Fe(II)-catalyzed reaction in the presence of an alkynyl sulfone, such as (ethynylsulfonyl)benzene. An alkyl radical is generated and subsequently trapped by the alkynyl sulfone, leading to the formation of a new carbon-carbon bond and the desired alkyne product. This process effectively "dealkenylates" the starting material, replacing a portion of the original alkenyl group with an alkynyl moiety.

Experimental Workflow

The overall experimental workflow for the dealkenylative alkynylation is depicted below. The process begins with the ozonolysis of the alkene substrate, followed by the addition of the alkynylsulfone and the catalytic system.

workflow cluster_ozonolysis Ozonolysis cluster_alkynylation Alkynylation cluster_workup Workup & Purification A Alkene Substrate in MeOH E Reaction Mixture A->E Ozone (until pale blue) B (Ethynylsulfonyl)benzene B->E C FeSO4·7H2O (catalyst) C->E D L-Ascorbic Acid D->E F Quenching E->F 5 min at 0 °C G Extraction F->G H Chromatography G->H I Final Product (Alkyne) H->I

Figure 1. General experimental workflow for the dealkenylative alkynylation protocol.

Quantitative Data Summary

The following tables summarize the substrate scope for the dealkenylative alkynylation reaction, showcasing the versatility of this method with various alkene and alkynyl sulfone substrates.

Table 1: Scope of Alkene Substrates

EntryAlkene SubstrateProductYield (%)Diastereomeric Ratio (dr)
1(-)-Isopulegol (1a)2a83-
2(+)-Nootkatone (1g)2g50Single diastereoisomer
3Betulin (1h)2h45Single diastereoisomer
4Bicyclic hydroxy ketone (1i)2i8613:1
5Carvone-derived diol (1j)2j92-
6Methyleneadamantane (1zd)2zd61Single diastereoisomer
7Camphene (1ze)2ze67-
8Sabinene (1zf)2zf59-
9Cyclohexene (1zh)2zh55-
10Cyclopentene (1zi)2zi48-
11(+)-p-1-Menthene (1zj)2zj45-

Reaction conditions: alkene (1.0 mmol), MeOH (0.025 M with respect to 1), ozone (until the reaction solution turns pale blue), (ethynylsulfonyl)benzene (5a, 0.5 mmol), FeSO₄·7H₂O (0.1 mmol), L-ascorbic acid (1.0 mmol), 0 °C, 5 min.[1]

Table 2: Scope of Benzenesulfonyl Alkyne Substrates

EntryAlkynyl SulfoneProductYield (%)
1(Ethynylsulfonyl)benzene (5a)2aa83
24-Methylbenzenesulfonyl alkyne (5b)2ab75
34-Methoxybenzenesulfonyl alkyne (5c)2ac78
44-Fluorobenzenesulfonyl alkyne (5d)2ad81
54-Chlorobenzenesulfonyl alkyne (5e)2ae79
64-Bromobenzenesulfonyl alkyne (5f)2af76
74-(Trifluoromethyl)benzenesulfonyl alkyne (5g)2ag65
83-Methylbenzenesulfonyl alkyne (5h)2ah72
92-Methylbenzenesulfonyl alkyne (5i)2ai68
10Naphthalene-2-sulfonyl alkyne (5n)2an71
11Thiophene-2-sulfonyl alkyne (5l)2al55
12Pyridine-3-sulfonyl alkyne (5k)2ak42

Reaction conditions: (-)-isopulegol (1a, 1.0 mmol), MeOH (0.025 M), ozone, alkynyl sulfone (0.5 mmol), FeSO₄·7H₂O (0.1 mmol), L-ascorbic acid (1.0 mmol), 0 °C, 5 min.[1]

Detailed Experimental Protocols

General Procedure for Dealkenylative Alkynylation:

Materials:

  • Alkene substrate (1.0 mmol)

  • Methanol (MeOH), anhydrous

  • (Ethynylsulfonyl)benzene or other alkynyl sulfone (0.5 mmol)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.1 mmol)

  • L-ascorbic acid (1.0 mmol)

  • Ozone generator

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Protocol:

  • To a solution of the alkene (1.0 mmol) in methanol (0.025 M with respect to the alkene) at -78 °C, ozone is bubbled through the solution until a pale blue color persists, indicating the complete consumption of the alkene.

  • The solution is then purged with oxygen or nitrogen to remove excess ozone.

  • To this solution at 0 °C, the (ethynylsulfonyl)benzene (0.5 mmol), FeSO₄·7H₂O (0.1 mmol), and L-ascorbic acid (1.0 mmol) are added sequentially.

  • The reaction mixture is stirred at 0 °C for 5 minutes.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired alkyne.

Mechanism Overview

The proposed reaction mechanism involves several key steps, initiated by the ozonolysis of the alkene. The subsequent Fe(II)-catalyzed process is a cascade of radical reactions.

mechanism A Alkene + O3 B Ozonide Intermediate A->B Ozonolysis E Alkyl Radical (R•) B->E Fe(II)-mediated fragmentation C Fe(II) + L-Ascorbic Acid D Fe(II) Catalytic Cycle C->D Regeneration of Fe(II) G Radical Addition E->G F (Ethynylsulfonyl)benzene F->G H Vinyl Radical Intermediate G->H I Final Alkyne Product H->I Radical Cascade/Termination

Figure 2. Simplified proposed mechanism for the dealkenylative alkynylation.

Conclusion

The Fe(II)-catalyzed dealkenylative alkynylation using ethynylsulfonyl benzene provides an efficient and versatile method for the synthesis of complex alkynes from simple alkenes.[1][2] The mild reaction conditions and broad functional group tolerance make this protocol highly attractive for applications in natural product synthesis and the development of novel pharmaceutical agents.[2] The use of inexpensive and environmentally benign reagents such as iron and vitamin C further enhances the practical utility of this transformation.

References

Application Notes and Protocols for "Benzene, (ethynylsulfonyl)-" in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature reveals no specific data on the synthesis or application of polymers derived directly from "Benzene, (ethynylsulfonyl)-". This suggests that this particular monomer may not be commonly utilized for polymer synthesis, or that research on this topic is not publicly available. The inherent reactivity of the ethynyl group, combined with the strong electron-withdrawing nature of the sulfonyl group, may present synthetic challenges or lead to alternative reaction pathways that do not favor polymerization.

While direct application notes for "Benzene, (ethynylsulfonyl)-" cannot be provided, this document offers insights into related areas of polymer chemistry that may be of interest to researchers, scientists, and drug development professionals. This includes the polymerization of similar acetylene derivatives and the synthesis of polymers containing sulfonyl groups through alternative methods.

General Approaches to the Polymerization of Acetylene Derivatives

The polymerization of acetylene and its derivatives, such as phenylacetylene, is a known method for producing conjugated polymers. These reactions are often catalyzed by transition metal complexes.

Catalytic Systems:

  • Metathesis Catalysts: Tungsten-based catalysts, such as WCl₆/Ph₄Sn, have been employed for the polymerization of phenylacetylene derivatives. These systems can proceed via a coordination-insertion mechanism.

  • Cobalt Complexes: Certain cobalt-based catalysts have also been shown to be effective for the polymerization of diethynylarenes.

Challenges in Acetylene Polymerization:

  • Side Reactions: The high reactivity of the acetylene group can lead to side reactions, including cyclization and the formation of insoluble or branched polymers.

  • Safety: The handling of acetylene gas requires specific safety precautions due to its flammability and potential for explosive decomposition under pressure.

Synthesis of Polymers Containing Sulfonyl Groups via Alternative Routes

Polymers incorporating sulfonyl (-SO₂-) groups in their backbone or as pendant groups are of significant interest for applications such as high-performance engineering plastics and proton exchange membranes. These are typically synthesized through step-growth polymerization or by post-polymerization modification.

Polycondensation Reactions

A common method for synthesizing poly(arylene ether sulfone)s (PAES) is through nucleophilic aromatic substitution (NAS) polycondensation. This involves the reaction of a bisphenol with an activated dihalide containing a sulfonyl group.

Typical Monomers:

  • Bisphenols: 4,4'-dihydroxydiphenyl sulfone, bisphenol A.

  • Activated Dihalides: 4,4'-dichlorodiphenyl sulfone, 4,4'-difluorodiphenyl sulfone.

General Polymerization Conditions:

  • Solvent: A high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).

  • Base: A weak base like potassium carbonate (K₂CO₃) is used to deprotonate the phenol.

  • Temperature: Reactions are typically carried out at elevated temperatures (150-200 °C) to ensure a high degree of polymerization.

Post-Polymerization Sulfonation

An alternative strategy is to introduce sulfonic acid (-SO₃H) groups onto a pre-existing polymer backbone. This is a common method for preparing proton-conducting membranes for fuel cells.

Example: Sulfonation of Polystyrene

Polystyrene can be sulfonated using a variety of reagents, with concentrated sulfuric acid being a common choice. The degree of sulfonation can be controlled by adjusting the reaction time, temperature, and the concentration of the sulfonating agent.

Experimental Workflow for Polymer Sulfonation

Below is a generalized workflow for the sulfonation of a polymer.

G cluster_prep Preparation cluster_reaction Sulfonation Reaction cluster_workup Work-up and Purification polymer Dissolve Polymer in Solvent reagent Add Sulfonating Agent polymer->reagent react Heat and Stir for a Defined Time reagent->react precipitate Precipitate Polymer in Non-Solvent react->precipitate wash Wash with Deionized Water to Neutral pH precipitate->wash dry Dry under Vacuum wash->dry G start Soluble, Fusible Polymer with Pendant Ethynyl Groups process Thermal Treatment (Heat) start->process end Insoluble, Infusible Crosslinked Network process->end

Application Notes and Protocols for Biomolecule-Compatible Reductive Decarboxylative Alkynylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of current methods for the reductive decarboxylative alkynylation of biomolecules, a powerful strategy for the late-stage functionalization of peptides and proteins. This technique allows for the introduction of a versatile alkyne handle, which can be used for subsequent modifications via click chemistry or other alkyne-specific reactions. The protocols detailed below focus on visible-light-mediated photoredox catalysis, a method known for its mild and biomolecule-compatible reaction conditions.[1][2][3]

I. Visible-Light-Induced Reductive Decarboxylative Alkynylation

Visible-light photoredox catalysis has emerged as a robust and versatile platform for generating radicals from carboxylic acids under gentle conditions, making it highly suitable for modifying sensitive biomolecules like peptides.[4] This approach typically involves the single-electron oxidation of a carboxylate to form a carboxyl radical, which then rapidly undergoes decarboxylation to provide an alkyl radical. This radical can then be trapped by an alkynylating reagent to forge a new carbon-carbon bond. A key advantage of this method is its potential for site-selectivity, particularly for the C-terminus of peptides, due to the lower oxidation potential of the terminal carboxylate compared to the side-chain carboxylates of aspartic and glutamic acid residues.[4][5]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the visible-light-induced reductive decarboxylative alkynylation of various amino acid and peptide substrates.

Table 1: Reductive Decarboxylative Alkynylation of N-Protected Amino Acids

EntryAmino Acid SubstrateAlkynylating ReagentPhotocatalyst (mol%)SolventAdditiveYield (%)Reference
1N-Boc-AlaninePhenyl(ethynyl)iodonium hexafluorophosphatefac-[Ir(ppy)3] (1)CH3CNDIPEA85[3]
2N-Boc-Valine(4-(Trifluoromethyl)phenyl)ethynylbenziodoxolone4CzIPN (10)DMFK2HPO478[6]
3N-Boc-Leucine(4-Chlorophenyl)ethynylbenziodoxoloneRu(bpy)3Cl2 (2)DMSONa2HPO491[1][7]
4N-Boc-Phenylalanine(4-Methoxyphenyl)ethynylbenziodoxolone4CzIPN (10)DMF/H2O (9:1)K2HPO482[6]
5N-Cbz-ProlinePhenylethynylbenziodoxolone4CzIPN (10)DMFK2HPO475[6]

Table 2: C-Terminal Reductive Decarboxylative Alkynylation of Peptides

EntryPeptide SubstrateAlkynylating ReagentPhotocatalyst (mol%)SolventAdditiveYield (%)Reference
1Ac-Ala-Ala-OHPhenylethynylbenziodoxolone4CzIPN (30)DMF/H2O (95:5)K2HPO465[6]
2Ac-Gly-Phe-OH(4-Bromophenyl)ethynylbenziodoxolone4CzIPN (30)DMF/H2O (95:5)K2HPO472[6]
3Ac-Val-Leu-OH(4-Cyanophenyl)ethynylbenziodoxolone4CzIPN (30)DMF/H2O (95:5)K2HPO458[6]
4Ac-Ile-Gly-OH(4-Formylphenyl)ethynylbenziodoxolone4CzIPN (30)DMF/H2O (95:5)K2HPO461[6]
5Angiotensin IIPhenylethynylbenziodoxolone4CzIPN (30)DMF/H2O (95:5)K2HPO445[6]
6Bradykinin(4-(Trifluoromethyl)phenyl)ethynylbenziodoxolone4CzIPN (30)DMF/H2O (95:5)K2HPO453[8]
Experimental Protocols

Protocol 1: General Procedure for the Visible-Light-Induced Reductive Decarboxylative Alkynylation of a Peptide

This protocol is a representative example for the C-terminal modification of a peptide.[6]

Materials:

  • Peptide with a free C-terminal carboxylic acid (1.0 equiv, 1 µmol)

  • Alkynylating reagent (e.g., Phenylethynylbenziodoxolone, 3.0 equiv)

  • Photocatalyst (e.g., 4CzIPN, 30 mol%)

  • Base (e.g., K2HPO4, 10 equiv)

  • Solvent (e.g., DMF/water 95:5, to a final peptide concentration of 10 mM)

  • Inert gas (Argon or Nitrogen)

  • Blue LED light source (e.g., 34 W)

  • Reaction vial (e.g., 1.5 mL glass vial)

  • Stir bar

Procedure:

  • To a 1.5 mL glass vial equipped with a small stir bar, add the peptide (1.0 equiv, 1 µmol), the alkynylating reagent (3.0 equiv), the photocatalyst (30 mol%), and the base (10 equiv).

  • Add the appropriate volume of DMF/water (95:5) to achieve a final peptide concentration of 10 mM.

  • Seal the vial with a cap containing a septum.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Place the reaction vial in a holder at a fixed distance from the blue LED light source. For temperature control, a fan can be used to maintain the reaction at room temperature.

  • Irradiate the reaction mixture with the blue LED light source for 30 minutes with continuous stirring.

  • Upon completion of the reaction (monitored by LC-MS), the reaction mixture can be diluted with a suitable solvent (e.g., DMSO) and purified by preparative HPLC to isolate the alkynylated peptide.

  • The identity of the product should be confirmed by mass spectrometry.

Visualizations

Reaction_Mechanism cluster_catalyst Photocatalytic Cycle cluster_peptide Peptide Activation and Alkynylation PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star hv (Visible Light) Peptide_COO_minus Peptide-COO⁻ PC_reduced Reduced PC PC_star->PC_reduced SET Peptide_COOH Peptide-COOH Peptide_COOH->Peptide_COO_minus Base Peptide_COO_dot Peptide-COO• Peptide_COO_minus->Peptide_COO_dot -e⁻ to PC* Peptide_dot Peptide• Peptide_COO_dot->Peptide_dot -CO₂ Product Alkynylated Peptide (Peptide-C≡C-R) Peptide_dot->Product + Alkynylating Reagent Alkyne_reagent Alkynylating Reagent (R-C≡C-X) PC_reduced->PC Regeneration

Experimental_Workflow start Start: Peptide with C-terminal COOH reagents 1. Add Reagents: - Peptide - Alkynylating Reagent - Photocatalyst - Base - Solvent start->reagents degas 2. Degas with Inert Gas (Ar/N₂) reagents->degas irradiate 3. Irradiate with Blue LED Light (rt, 30 min) degas->irradiate quench 4. Reaction Quench (optional, e.g., air exposure) irradiate->quench purify 5. Purification by Preparative HPLC quench->purify analyze 6. Analysis: - LC-MS - MS/MS purify->analyze end End: Purified Alkynylated Peptide analyze->end

II. Nickel-Catalyzed Reductive Decarboxylative Alkynylation

While photoredox catalysis is a prominent method, nickel-catalyzed approaches also offer a powerful means for decarboxylative alkynylation. These reactions often proceed via the formation of a nickel(I) catalytic species that engages with a redox-active ester of the carboxylic acid to generate an alkyl radical. This radical can then participate in the alkynylation step. While often highly efficient, the translation of these methods to complex biomolecules in aqueous media can be challenging, and further research is ongoing to improve their biocompatibility.

Currently, detailed, broadly applicable protocols for the nickel-catalyzed reductive decarboxylative alkynylation of unprotected peptides in aqueous, biocompatible conditions are still emerging in the literature. The development of water-tolerant ligands and catalytic systems is an active area of research. As such, a standardized protocol is not yet established. Researchers interested in this approach are encouraged to consult the primary literature for the most recent developments.

References

Application Notes and Protocols: The Role of the Benzenesulfonamide Moiety in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific data on the direct role of "Benzene, (ethynylsulfonyl)-" in the synthesis of enzyme inhibitors is not extensively documented in publicly available literature, the closely related benzenesulfonamide scaffold is a cornerstone in the design and development of a wide array of potent and selective enzyme inhibitors. This document will focus on the well-established applications of benzenesulfonamide derivatives, providing detailed insights for researchers, scientists, and drug development professionals. The principles, protocols, and data presentation methods described herein can serve as a foundational guide for the investigation of novel sulfonyl-containing compounds in enzyme inhibitor synthesis.

The benzenesulfonamide moiety is a key pharmacophore in several clinically successful drugs. Its ability to act as a zinc-binding group is crucial for the inhibition of metalloenzymes like carbonic anhydrases. Furthermore, its presence on an aryl ring has been found to be essential for optimal selectivity and potency in the inhibition of enzymes such as cyclooxygenase-2 (COX-2)[1].

I. The Benzenesulfonamide Moiety in Enzyme Inhibition

The sulfonamide group (-SO₂NH₂) attached to a benzene ring is a versatile functional group in medicinal chemistry. Its role in enzyme inhibition can be attributed to several key features:

  • Zinc-Binding Group: In metalloenzymes such as carbonic anhydrases (CAs), the sulfonamide group coordinates with the zinc ion in the active site. The nitrogen atom of the sulfonamide displaces a water molecule or hydroxide ion from the zinc, leading to potent inhibition[2].

  • Hydrogen Bonding: The protons on the sulfonamide nitrogen and the oxygen atoms of the sulfonyl group can act as hydrogen bond donors and acceptors, respectively. These interactions with amino acid residues in the enzyme's active site contribute to the binding affinity and selectivity of the inhibitor.

  • Structural Scaffold: The benzene ring provides a rigid scaffold upon which various substituents can be placed to optimize pharmacokinetic and pharmacodynamic properties. Modifications to the benzene ring can influence potency, selectivity, and solubility.

Key Enzyme Targets:

  • Carbonic Anhydrases (CAs): Benzenesulfonamides are classic inhibitors of CAs, which are involved in various physiological processes. Different CA isoforms are targets for drugs to treat glaucoma, epilepsy, and certain types of cancer[3][4].

  • Cyclooxygenase-2 (COX-2): The presence of a para-sulfonamide or para-sulfonylmethane group on one of the aryl rings of diaryl heterocycles is a hallmark of selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs)[1].

  • Other Enzymes: The benzenesulfonamide scaffold has been explored for the inhibition of other enzymes as well, including α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE)[5][6].

II. Quantitative Data on Benzenesulfonamide-Based Enzyme Inhibitors

The inhibitory potency of synthesized compounds is typically determined using in vitro enzyme assays and is often reported as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The following tables summarize representative data for benzenesulfonamide derivatives against various enzyme targets.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives.

Compound IDhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard) 25012255.7
Compound 18 24.6---
Compound 24 138.4---
Triazine Derivative A 8712.51.22.1
Triazine Derivative B 435013034.133.9

Data compiled from multiple sources for illustrative purposes[2][4].

Table 2: Inhibition of COX-2 and Other Enzymes by Benzenesulfonamide Derivatives.

Compound IDTarget EnzymeInhibition MetricValue
Compound 1c COX-2% Inhibition @ 20 µM47.1%
Celecoxib (Standard) COX-2IC₅₀-
Compound 3e α-glucosidaseIC₅₀Moderate
Compound 5 AChEIC₅₀1.003 mM
Compound 2 & 5 BChEIC₅₀1.008 mM
Compound 3 α-glucosidaseIC₅₀1.000 mM

Data compiled from multiple sources for illustrative purposes[1][5][6].

III. Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of benzenesulfonamide-based enzyme inhibitors, based on methodologies reported in the literature.

Protocol 1: General Synthesis of 1-Arylsulfonyl-4-Phenylpiperazine Derivatives

This protocol is adapted from the synthesis of piperazine-based sulfonamides[5].

Materials:

  • 1-Phenylpiperazine

  • Substituted arylsulfonyl chloride

  • Sodium hydroxide (NaOH)

  • Water

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup with silica gel

Procedure:

  • Dissolve 1-phenylpiperazine (1.0 eq) in water.

  • Adjust the pH of the solution to 8-9 by the dropwise addition of a 10% aqueous NaOH solution.

  • In a separate flask, dissolve the desired arylsulfonyl chloride (1.1 eq) in a minimal amount of a water-miscible solvent like acetone or add it directly if it is a liquid.

  • Add the arylsulfonyl chloride solution dropwise to the stirred phenylpiperazine solution at room temperature.

  • Maintain the pH of the reaction mixture at 8-9 by the continuous addition of 10% NaOH solution.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, extract the reaction mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure 1-arylsulfonyl-4-phenylpiperazine derivative.

  • Characterize the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This is a generalized stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed CO₂ hydration.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II)

  • Synthesized inhibitor stock solution (e.g., in DMSO)

  • HEPES buffer (pH 7.5)

  • Phenol red pH indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In the first syringe of the stopped-flow instrument, place the enzyme solution (e.g., 10 µM) in HEPES buffer containing phenol red.

  • In the second syringe, place the CO₂-saturated water.

  • To determine the inhibitory effect, pre-incubate the enzyme solution with the desired concentration of the inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).

  • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, which is monitored by the change in absorbance of the phenol red indicator at a specific wavelength (e.g., 557 nm).

  • Record the initial rate of the uncatalyzed reaction (without enzyme) and the catalyzed reaction (with enzyme).

  • Measure the rates of the catalyzed reaction in the presence of different concentrations of the inhibitor.

  • Calculate the percentage of inhibition for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

  • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.

IV. Visualizations

Diagram 1: General Structure-Activity Relationship (SAR) of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

A diagram illustrating the key interactions of a benzenesulfonamide inhibitor within the active site of carbonic anhydrase.

Diagram 2: Experimental Workflow for Synthesis and Evaluation of Enzyme Inhibitors

Workflow_Enzyme_Inhibitor_Synthesis start Design of Target Molecules synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro_assay In Vitro Enzyme Inhibition Assay characterization->in_vitro_assay data_analysis Data Analysis (IC₅₀ / Kᵢ Determination) in_vitro_assay->data_analysis sar_analysis SAR Analysis & Lead Optimization data_analysis->sar_analysis sar_analysis->start Iterative Design end Lead Compound Identification sar_analysis->end

A flowchart depicting the typical workflow for the synthesis, purification, characterization, and biological evaluation of novel enzyme inhibitors.

The benzenesulfonamide scaffold remains a highly privileged structure in the development of enzyme inhibitors, particularly for metalloenzymes and other targets where its specific chemical properties can be exploited for potent and selective binding. While the specific compound "Benzene, (ethynylsulfonyl)-" is not prominently featured in the current literature for this application, its constituent parts—the benzene ring and the sulfonyl group—are of significant interest. The introduction of an ethynyl group could potentially offer a reactive handle for covalent inhibition or provide unique steric and electronic properties for non-covalent interactions. The protocols and data presented here for benzenesulfonamide derivatives provide a robust framework for the synthesis and evaluation of new generations of enzyme inhibitors, including novel structures incorporating the ethynylsulfonylbenzene moiety. Further research into such compounds could unveil new therapeutic agents with improved efficacy and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzene, (ethynylsulfonyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzene, (ethynylsulfonyl)-, also known as phenyl ethynyl sulfone. The information provided is based on established synthetic methodologies, with a focus on the iodine-catalyzed reaction of sodium benzenesulfinate and phenylacetylene.

Frequently Asked Questions (FAQs)

Q1: What is the most common and accessible method for synthesizing Benzene, (ethynylsulfonyl)-?

A1: A widely used and efficient method is the iodine-catalyzed reaction of sodium benzenesulfinate with phenylacetylene. This approach is advantageous due to its metal-free nature and the use of readily available and easy-to-handle reagents.

Q2: What is the role of iodine in this reaction?

A2: In this synthesis, molecular iodine acts as a catalyst. It is believed to facilitate the reaction between the sodium benzenesulfinate and the alkyne, leading to the formation of the desired ethynyl sulfone.

Q3: Are there any alternative synthetic routes?

A3: Yes, other methods for synthesizing aryl ethynyl sulfones include electrochemical sulfonylation of alkynes with sodium sulfinates and one-pot, three-component reactions involving organometallic reagents. However, the iodine-catalyzed method is often preferred for its operational simplicity.

Q4: What are the typical purities and yields for this synthesis?

A4: Yields can vary significantly depending on the reaction conditions. With optimized protocols, it is possible to achieve good to excellent yields. Purity is typically assessed by standard analytical techniques such as NMR spectroscopy and mass spectrometry after appropriate workup and purification, often involving column chromatography.

Q5: What safety precautions should be taken during this synthesis?

A5: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Care should be taken when handling iodine and organic solvents.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Benzene, (ethynylsulfonyl)- via the iodine-catalyzed reaction of sodium benzenesulfinate and phenylacetylene.

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Ensure the iodine used is of appropriate purity and has been stored correctly to prevent degradation.Use of fresh, high-purity iodine should improve catalytic activity.
Sub-optimal Reaction Temperature The reaction temperature can significantly impact the yield. Refer to the temperature optimization data in Table 1.Adjusting the temperature to the optimal range should increase the product yield.
Incorrect Solvent The choice of solvent is crucial for this reaction. Consult the solvent screening data in Table 2 to select the most effective solvent system.Switching to a more suitable solvent can dramatically improve the reaction efficiency and yield.
Poor Quality Reagents Verify the purity of sodium benzenesulfinate and phenylacetylene. Impurities can interfere with the reaction.Using purified or freshly sourced reagents should lead to a cleaner reaction and better yield.

Table 1: Effect of Temperature on Product Yield

Temperature (°C)Reported Yield (%)
25 (Room Temp)Moderate
50Good
80High
100Decreased

Note: Yields are indicative and can vary based on other reaction parameters.

Table 2: Effect of Solvent on Product Yield

SolventReported Yield (%)
Dichloromethane (DCM)Low
Tetrahydrofuran (THF)Moderate
Acetonitrile (MeCN)Good
Dimethylformamide (DMF)High

Note: The choice of solvent can also affect reaction time and side product formation.

Issue 2: Formation of Significant Side Products

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry The molar ratio of the reactants is critical. An excess of one reactant can lead to the formation of side products.Carefully control the stoichiometry of sodium benzenesulfinate and phenylacetylene to minimize side reactions.
Prolonged Reaction Time Extended reaction times can sometimes lead to the degradation of the product or the formation of byproducts.Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and quench the reaction accordingly.

Issue 3: Difficulty in Product Purification

Possible Cause Troubleshooting Step Expected Outcome
Co-eluting Impurities The crude product may contain impurities with similar polarity to the desired product, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution might be necessary. Recrystallization can also be an effective purification method.
Residual Iodine Traces of iodine can remain in the product after workup.Washing the organic layer with a solution of sodium thiosulfate during the workup will effectively remove residual iodine.

Experimental Protocol: Iodine-Catalyzed Synthesis of Benzene, (ethynylsulfonyl)-

This protocol is a general guideline based on literature procedures for the synthesis of aryl ethynyl sulfones.

Materials:

  • Sodium benzenesulfinate

  • Phenylacetylene

  • Iodine (I₂)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add sodium benzenesulfinate (1.2 mmol) and iodine (0.1 mmol).

  • Add dry dimethylformamide (DMF) (5 mL) to the flask.

  • Add phenylacetylene (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure Benzene, (ethynylsulfonyl)-.

Visualizations

Experimental_Workflow reagents 1. Combine Reagents (Sodium Benzenesulfinate, Iodine, DMF) add_alkyne 2. Add Phenylacetylene reagents->add_alkyne reaction 3. Heat and Stir (e.g., 80 °C) add_alkyne->reaction workup 4. Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification 5. Purification (Column Chromatography) workup->purification product Pure Product: Benzene, (ethynylsulfonyl)- purification->product

Caption: General experimental workflow for the synthesis of Benzene, (ethynylsulfonyl)-.

Troubleshooting_Yield start Low or No Product Yield check_catalyst Check Iodine Quality and Storage start->check_catalyst check_temp Verify Reaction Temperature start->check_temp check_solvent Evaluate Solvent System start->check_solvent check_reagents Assess Reagent Purity start->check_reagents improve_yield Yield Improved check_catalyst->improve_yield Fresh I₂ used no_improvement No Improvement Consider Alternative Route check_catalyst->no_improvement No change check_temp->improve_yield Temp Optimized check_temp->no_improvement No change check_solvent->improve_yield Solvent Changed check_solvent->no_improvement No change check_reagents->improve_yield Pure Reagents Used check_reagents->no_improvement No change

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Purification of Crude "Benzene, (ethynylsulfonyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude "Benzene, (ethynylsulfonyl)-" by column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of "Benzene, (ethynylsulfonyl)-"?

A good starting point for a non-polar compound like "Benzene, (ethynylsulfonyl)-" is a low-polarity solvent system. Based on structurally similar compounds, a mixture of ethyl acetate (EtOAc) and hexanes is recommended. A typical starting system is 5-10% EtOAc in hexanes. For a compound with an Rf of approximately 0.5 in 4% EtOAc/Hexane, this should provide good separation.

Q2: What are the most common impurities in a crude "Benzene, (ethynylsulfonyl)-" sample?

Common impurities can include unreacted starting materials, such as the corresponding sulfonyl chloride, and byproducts from the specific synthetic route used. Side reactions in the synthesis of aryl sulfonyl compounds can lead to the formation of various byproducts. If organometallic reagents are used, sulfones can be a significant impurity. Hydrolysis of the sulfonyl chloride starting material can also lead to the corresponding sulfonic acid, which is highly polar.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

Sulfonyl compounds can sometimes be sensitive to the acidic nature of standard silica gel. If you observe streaking on your TLC plate or a lower than expected yield after column chromatography, consider the following:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier, such as 1-3% triethylamine (Et3N) in your eluent.[1]

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a suitable alternative for acid-sensitive compounds.

Q4: How can I effectively visualize "Benzene, (ethynylsulfonyl)-" on a TLC plate?

As "Benzene, (ethynylsulfonyl)-" contains a phenyl ring, it should be UV-active. You can visualize the spots on your TLC plate using a UV lamp (typically at 254 nm). Staining with potassium permanganate (KMnO4) can also be effective as the ethynyl group is susceptible to oxidation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC Incorrect solvent system polarity.- If spots are too high (high Rf), decrease the polarity of the eluent (reduce the percentage of the more polar solvent).- If spots are too low (low Rf), increase the polarity of the eluent.[2]
Product Elutes with the Solvent Front The eluent is too polar.Start with a much less polar solvent system, such as 100% hexanes, and gradually increase the polarity (e.g., to 2% EtOAc/Hexane).
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of your solvent system. For very polar impurities like sulfonic acids, a significant increase in polarity (e.g., 5-10% methanol in dichloromethane) may be necessary to wash them off the column.[2]
Streaking of the Compound on the TLC/Column 1. Compound is degrading on the silica gel.2. The sample is overloaded.3. The compound is not fully dissolved in the loading solvent.1. Add 0.1-2% triethylamine to your eluent to neutralize the silica gel.[2]2. Use a larger column or load less sample.3. Ensure your crude sample is fully dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) before loading.
Co-elution of Product and Impurities The chosen solvent system does not provide adequate resolution.- Try a different solvent system. For example, if you are using EtOAc/Hexane, consider trying Dichloromethane/Hexane or Ether/Hexane.[3]- Run a gradient elution, starting with a low polarity and gradually increasing it.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Selection
  • Plate Preparation: Use standard silica gel TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude "Benzene, (ethynylsulfonyl)-" in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Spotting: Carefully spot the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., start with 10% EtOAc/Hexane). Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Optimization: Adjust the solvent system polarity to achieve an Rf value of 0.2-0.4 for the desired product. This will likely provide optimal separation during column chromatography.

Column Chromatography Protocol
  • Column Preparation:

    • Secure a glass column vertically.

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your starting eluent (e.g., 5% EtOAc/Hexane).

    • Pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude "Benzene, (ethynylsulfonyl)-" in a minimal amount of a low-polarity solvent (e.g., dichloromethane or toluene).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

    • Carefully add the sample to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Begin eluting with your starting solvent system.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC, spotting each fraction on a TLC plate to determine which fractions contain your purified product.

  • Isolation:

    • Combine the pure fractions containing "Benzene, (ethynylsulfonyl)-".

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides a starting point for the purification of "Benzene, (ethynylsulfonyl)-". Actual values may vary depending on the specific impurities present in the crude mixture.

ParameterValue/RangeNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade for flash chromatography.
Mobile Phase (Eluent) Ethyl Acetate (EtOAc) in HexanesA common and effective solvent system for non-polar to moderately polar compounds.
Starting Eluent Composition 4-5% EtOAc in HexanesThis should be optimized based on TLC analysis of your crude mixture.
Target Rf Value ~0.5 (in 4% EtOAc/Hexane)A good target for efficient separation. Adjust solvent polarity to achieve an Rf in the 0.2-0.4 range for column chromatography.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Crude Benzene, (ethynylsulfonyl)- Purification check_tlc Run TLC with starting solvent system (e.g., 10% EtOAc/Hexane) start->check_tlc rf_ok Is Rf of desired product between 0.2-0.4? check_tlc->rf_ok high_rf Rf is too high (>0.4) rf_ok->high_rf No low_rf Rf is too low (<0.2) rf_ok->low_rf No run_column Proceed with Column Chromatography rf_ok->run_column Yes decrease_polarity Decrease eluent polarity (e.g., 5% EtOAc/Hexane) high_rf->decrease_polarity increase_polarity Increase eluent polarity (e.g., 20% EtOAc/Hexane) low_rf->increase_polarity decrease_polarity->check_tlc increase_polarity->check_tlc monitor_fractions Monitor fractions by TLC run_column->monitor_fractions separation_good Is separation of product and impurities good? monitor_fractions->separation_good streaking Streaking or poor separation separation_good->streaking No combine_pure Combine pure fractions and evaporate solvent separation_good->combine_pure Yes troubleshoot_streaking Troubleshoot: - Check for degradation (add Et3N) - Consider alternative solvent system - Check for overloading streaking->troubleshoot_streaking troubleshoot_streaking->run_column Re-run column with modified conditions end End: Purified Product combine_pure->end

References

Technical Support Center: Managing the Stability of Ethynylsulfonyl Benzene in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of ethynylsulfonyl benzene in solution during their experiments.

Troubleshooting Guide

Issue 1: Rapid Degradation of Ethynylsulfonyl Benzene in Solution

Symptoms:

  • Loss of starting material observed by LC-MS or NMR analysis over a short period.

  • Appearance of unexpected peaks in the analytical data.

  • Change in the color or clarity of the solution.

Possible Causes & Solutions:

CauseSolution
Nucleophilic Attack The electron-withdrawing sulfonyl group makes the ethynyl group susceptible to nucleophilic attack. Avoid using nucleophilic solvents (e.g., methanol, ethanol) or additives (e.g., primary/secondary amines, thiols) if possible. If their use is necessary, conduct the reaction at low temperatures and for the shortest possible duration. Consider protecting the ethynyl group if the reaction conditions are harsh.
Hydrolysis In the presence of water and either acid or base, the sulfonyl group can be susceptible to hydrolysis, although generally stable. More likely, the ethynyl group can undergo hydration under acidic conditions to form a ketone. Ensure the use of anhydrous solvents and reagents. If an aqueous workup is required, perform it quickly with cold water and immediately extract the product into an organic solvent.
High Temperature Thermal decomposition can occur at elevated temperatures. Reactions should be conducted at the lowest effective temperature. Monitor the reaction progress closely to avoid prolonged heating.
Light Exposure Some aromatic and acetylenic compounds are sensitive to light. Protect the reaction and stored solutions from light by using amber vials or wrapping the glassware in aluminum foil.
Presence of Radical Initiators Peroxides in solvents (like THF or ether) or other radical initiators can lead to polymerization or other side reactions of the ethynyl group. Use freshly distilled or inhibitor-free solvents.
Issue 2: Poor Solubility of Ethynylsulfonyl Benzene

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Precipitation of the compound from the solution over time.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent Ethynylsulfonyl benzene has moderate polarity. A single solvent may not be sufficient.
Try a co-solvent system. A mixture of a non-polar solvent (like toluene or hexane) with a more polar aprotic solvent (such as dichloromethane, THF, or acetonitrile) can improve solubility.
Sonication or gentle warming May help to dissolve the compound, but be cautious with warming to avoid degradation.
Low Temperature Solubility often decreases at lower temperatures. If a reaction needs to be run cold, ensure the compound is fully dissolved at a slightly higher temperature before cooling the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for ethynylsulfonyl benzene?

A1: The primary degradation pathways for ethynylsulfonyl benzene are believed to be nucleophilic addition to the activated alkyne and potential hydrolysis or other reactions under harsh conditions. The strong electron-withdrawing nature of the sulfonyl group makes the terminal carbon of the ethynyl group electrophilic and thus susceptible to attack by nucleophiles.

Q2: What solvents are recommended for storing ethynylsulfonyl benzene solutions?

A2: For short-term storage, aprotic, non-nucleophilic solvents such as dichloromethane, chloroform, toluene, or acetonitrile are recommended. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place. If a solution is necessary for long-term storage, consider a non-polar, aprotic solvent like toluene and store it at a low temperature (-20°C or below) under an inert atmosphere (e.g., argon or nitrogen).

Q3: How does pH affect the stability of ethynylsulfonyl benzene in aqueous solutions?

Q4: Can I use ethynylsulfonyl benzene in "click chemistry" reactions?

A4: Yes, the terminal alkyne functionality of ethynylsulfonyl benzene makes it a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other "click" reactions.[2][3][4] These reactions are typically high-yielding and can be performed under mild conditions, which should minimize degradation of the starting material.

Q5: What analytical techniques are best for monitoring the stability of ethynylsulfonyl benzene?

A5: A combination of High-Performance Liquid Chromatography (HPLC) with a UV detector and Mass Spectrometry (LC-MS) is ideal for monitoring the stability. This allows for the quantification of the parent compound and the detection and potential identification of degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to observe changes in the chemical structure over time.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability
  • Stock Solution Preparation: Prepare a stock solution of ethynylsulfonyl benzene at a known concentration (e.g., 1 mg/mL) in the solvent of interest.

  • Aliquoting: Aliquot the stock solution into several amber vials to minimize the effects of repeated sampling from a single container.

  • Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • Time Points: At specified time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial from each storage condition.

  • Analysis: Analyze the sample by LC-MS to determine the concentration of the remaining ethynylsulfonyl benzene and to identify any major degradation products.

  • Data Evaluation: Plot the concentration of ethynylsulfonyl benzene versus time for each condition to determine the rate of degradation.

Mandatory Visualizations

Diagram 1: Potential Degradation Pathway of Ethynylsulfonyl Benzene

ESB Ethynylsulfonyl Benzene Degradation_Product Adduct ESB->Degradation_Product Nucleophilic Attack Nuc Nucleophile (e.g., R-NH2, R-OH, R-SH) Nuc->Degradation_Product Solvent Solvent/Additive Solvent->Nuc Contains

Caption: Potential degradation via nucleophilic attack.

Diagram 2: Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot RT Room Temperature Aliquot->RT FourC 4°C Aliquot->FourC MinusTwentyC -20°C Aliquot->MinusTwentyC Sampling Sample at Time Points RT->Sampling FourC->Sampling MinusTwentyC->Sampling LCMS LC-MS Analysis Sampling->LCMS Data Evaluate Data LCMS->Data

Caption: Workflow for assessing solution stability.

References

avoiding side reactions with "Benzene, (ethynylsulfonyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate potential side reactions when working with (ethynylsulfonyl)benzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of (ethynylsulfonyl)benzene?

A1: (Ethynylsulfonyl)benzene possesses two primary reactive sites: the terminal alkyne (ethynyl group) and the sulfonyl group attached to the benzene ring. The potent electron-withdrawing nature of the phenylsulfonyl group significantly activates the alkyne, rendering it highly susceptible to nucleophilic attack.

Q2: What is the most common type of side reaction observed with (ethynylsulfonyl)benzene?

A2: The most prevalent side reaction is the Michael addition of nucleophiles to the activated alkyne. This conjugate addition is a significant pathway for the formation of undesired byproducts, especially in the presence of even weak nucleophiles.

Q3: Can (ethynylsulfonyl)benzene undergo polymerization?

A3: Yes, ethynyl-functionalized aromatic compounds, including (ethynylsulfonyl)benzene, have the potential to polymerize, particularly under conditions of high concentration, elevated temperatures, or in the presence of certain catalysts. This can lead to the formation of insoluble materials and a reduction in the yield of the desired product.

Q4: Is the sulfonyl group stable throughout reactions?

A4: The sulfonyl group is generally robust and stable under a wide range of acidic and basic conditions. However, under forcing conditions or with specific reagents, cleavage of the carbon-sulfur bond (desulfonation) can occur, although this is not a common side reaction under typical synthetic protocols.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with (ethynylsulfonyl)benzene.

Problem 1: Low yield of the desired product and formation of a viscous or solid, insoluble material.

Possible Cause: Polymerization of (ethynylsulfonyl)benzene.

Troubleshooting Steps:

Parameter Recommendation Rationale
Concentration Maintain a low concentration of (ethynylsulfonyl)benzene in the reaction mixture.Higher concentrations increase the probability of intermolecular reactions leading to polymerization.
Temperature Conduct the reaction at the lowest effective temperature.Elevated temperatures can initiate or accelerate polymerization.
Inhibitors Consider the addition of a radical inhibitor (e.g., hydroquinone) in small quantities if a radical-mediated polymerization is suspected.To quench radical species that may initiate polymerization.
Reaction Time Monitor the reaction closely and quench it as soon as the desired product is formed.Prolonged reaction times can increase the likelihood of polymerization.

Experimental Protocol: Monitoring and Inhibiting Polymerization

  • Reaction Setup: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add (ethynylsulfonyl)benzene slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product.

  • Inhibitor Addition (if necessary): If polymerization is observed, repeat the reaction with the addition of a radical inhibitor (e.g., 100-200 ppm of hydroquinone).

  • Work-up: Upon completion, promptly quench the reaction and proceed with purification to minimize post-reaction polymerization.

Problem 2: Formation of multiple unidentified byproducts, especially when using amine or thiol reagents.

Possible Cause: Michael addition of nucleophiles to the activated alkyne.

Troubleshooting Steps:

Parameter Recommendation Rationale
Nucleophile Stoichiometry Use the minimum effective amount of the nucleophilic reagent. An excess should be avoided.Excess nucleophile will drive the formation of the Michael adduct.
Base If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU). Avoid amine-based bases like triethylamine if the desired reaction is not an amine addition.To prevent the base itself from acting as a nucleophile in a Michael addition.
Temperature Perform the reaction at a low temperature (e.g., 0 °C or -78 °C) to control the rate of the Michael addition.Nucleophilic additions are often exothermic and can be better controlled at lower temperatures.
Solvent Choose a solvent that does not have nucleophilic properties.Protic or nucleophilic solvents can participate in side reactions.

Experimental Protocol: Minimizing Michael Addition Side Products

  • Reaction Setup: Under an inert atmosphere, dissolve (ethynylsulfonyl)benzene in a dry, aprotic solvent (e.g., THF, DCM).

  • Cooling: Cool the solution to the desired low temperature (e.g., 0 °C).

  • Reagent Addition: Slowly add the nucleophilic reagent (e.g., amine or thiol) to the cooled solution. If a base is necessary, add it prior to the nucleophile.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of any lower Rf byproducts, which could be the Michael adduct.

  • Quenching: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) as soon as the starting material is consumed.

Problem 3: Product instability during work-up or purification.

Possible Cause: Hydrolysis of the product or desulfonation under harsh pH conditions.

Troubleshooting Steps:

Parameter Recommendation Rationale
pH of Work-up Maintain a neutral or slightly acidic/basic pH during aqueous work-up, depending on the stability of your product. Avoid strongly acidic or basic conditions.Extreme pH can lead to the degradation of the desired product.
Purification Method Use purification methods that avoid prolonged exposure to potentially reactive stationary phases (e.g., use neutral silica gel for chromatography).Acidic or basic stationary phases can cause on-column decomposition.
Temperature Keep all work-up and purification steps at low temperatures.To minimize thermal degradation.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed.

Side_Reactions ESB (Ethynylsulfonyl)benzene Product Desired Product ESB->Product Desired Reaction Polymer Polymerization ESB->Polymer High Temp./Conc. Michael_Adduct Michael Adduct ESB->Michael_Adduct + Nucleophile (e.g., Amine, Thiol) Desulfonated Desulfonated Product ESB->Desulfonated Harsh Conditions Troubleshooting_Logic Start Experiment Start Problem Identify Side Product/Low Yield Start->Problem Is_Polymer Viscous/Insoluble Material? Problem->Is_Polymer Check Physical Appearance Is_Michael Multiple Byproducts with Nu:? Problem->Is_Michael Analyze Byproducts Is_Degradation Instability during Work-up? Problem->Is_Degradation Observe Purification Is_Polymer->Is_Michael No Sol_Polymer Lower Temp/Conc. Add Inhibitor Is_Polymer->Sol_Polymer Yes Is_Michael->Is_Degradation No Sol_Michael Control Stoichiometry Use Non-Nu: Base Lower Temperature Is_Michael->Sol_Michael Yes Sol_Degradation Neutral pH Work-up Inert Purification Media Is_Degradation->Sol_Degradation Yes End Optimized Reaction Sol_Polymer->End Sol_Michael->End Sol_Degradation->End

Technical Support Center: Optimization of Reaction Conditions for Ethynylsulfonyl Benzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of ethynylsulfonyl benzene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of ethynylsulfonyl benzene, particularly when using a Sonogashira coupling approach.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.2. Insufficient Base: The base may not be strong enough or used in sufficient quantity to facilitate the reaction.3. Reaction Temperature Too Low: The reaction may require more thermal energy to proceed at an optimal rate.4. Poor Quality Reagents: Starting materials (e.g., benzenesulfonyl chloride, alkyne) may be impure.1. Use fresh or properly stored catalyst. Consider using a more robust catalyst like Pd(dppf)Cl₂.2. Ensure the base (e.g., triethylamine) is dry and used in an appropriate molar excess. Consider a stronger base if necessary.3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.4. Purify starting materials before use.
Formation of Side Products (e.g., Alkyne Homocoupling) 1. Presence of Oxygen: Oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling).2. Incorrect Copper(I) Concentration: Too high a concentration of the copper co-catalyst can favor homocoupling.1. Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.2. Reduce the amount of the copper(I) salt (e.g., CuI) used.
Incomplete Consumption of Starting Material 1. Short Reaction Time: The reaction may not have been allowed to proceed to completion.2. Catalyst Deactivation: The catalyst may have lost activity over the course of the reaction.1. Extend the reaction time and monitor progress by TLC or GC-MS.2. Add a fresh portion of the palladium catalyst to the reaction mixture.
Difficulty in Product Purification 1. Co-elution with Byproducts: The desired product may have a similar polarity to side products, making chromatographic separation difficult.2. Residual Catalyst: Palladium or copper residues can contaminate the final product.1. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.2. Wash the crude product with an appropriate aqueous solution (e.g., ammonium chloride for copper) to remove metal residues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing ethynylsulfonyl benzene?

A1: The Sonogashira coupling is a widely used and effective method for the synthesis of ethynylsulfonyl benzene.[1][2] This reaction involves the cross-coupling of an aryl halide (or a related electrophile like a sulfonyl chloride) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Q2: Why is a protected alkyne like trimethylsilylacetylene often used instead of acetylene gas?

A2: Trimethylsilylacetylene is a liquid and is therefore easier and safer to handle than acetylene gas. The trimethylsilyl (TMS) group also serves as a protecting group, preventing reaction at the other end of the acetylene.[2] The TMS group can be easily removed in a subsequent step to yield the terminal alkyne.

Q3: What is the role of the copper(I) co-catalyst in the Sonogashira reaction?

A3: The copper(I) co-catalyst (typically CuI) is believed to react with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, facilitating the cross-coupling reaction.

Q4: How can I minimize the formation of diacetylene (homocoupling) byproducts?

A4: The formation of diacetylene byproducts, a result of the Glaser coupling side reaction, is often promoted by the presence of oxygen. To minimize this, it is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) and to use degassed solvents and reagents.

Q5: What are the typical reaction conditions for a Sonogashira coupling to synthesize an aryl alkynyl sulfone?

A5: While specific conditions can vary, a typical Sonogashira reaction involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF). The reaction is often run at room temperature to a slightly elevated temperature.

Experimental Protocols

Illustrative Protocol: Sonogashira Coupling for the Synthesis of (Trimethylsilylethynyl)sulfonylbenzene

This protocol is an illustrative example based on general Sonogashira coupling procedures. Optimization may be required for specific substrates and scales.

Materials:

  • Benzenesulfonyl chloride

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add benzenesulfonyl chloride (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add ethynyltrimethylsilane (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection of the Trimethylsilyl Group

Materials:

  • (Trimethylsilylethynyl)sulfonylbenzene

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the (trimethylsilylethynyl)sulfonylbenzene (1.0 mmol) in THF (5 mL) in a round-bottom flask.

  • Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise at room temperature.

  • Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield ethynylsulfonyl benzene.

Data Presentation

Table 1: Optimization of Sonogashira Coupling Conditions (Illustrative)

EntryPd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1PdCl₂(PPh₃)₂ (2)4Et₃N (2)THF2575
2Pd(PPh₃)₄ (2)4Et₃N (2)THF2572
3PdCl₂(PPh₃)₂ (2)4DIPA (2)THF2568
4PdCl₂(PPh₃)₂ (2)4Et₃N (2)DMF2580
5PdCl₂(PPh₃)₂ (2)4Et₃N (2)THF5085
6PdCl₂(dppf) (2)4Et₃N (2)THF5088

Note: This table presents illustrative data for the optimization of a generic Sonogashira reaction and actual results may vary for the synthesis of ethynylsulfonyl benzene.

Visualizations

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Pd Catalyst, CuI, Base solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne react Stir at RT or Elevated Temperature alkyne->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Ethynylsulfonyl Benzene purify->product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Troubleshooting_Logic start Low Yield? catalyst Check Catalyst Activity (Use Fresh Catalyst) start->catalyst Yes side_products Side Products Present? start->side_products No base Verify Base Strength & Amount catalyst->base temp Increase Reaction Temperature base->temp success Improved Yield temp->success degas Degas Solvents/Reagents (Inert Atmosphere) side_products->degas Yes side_products->success No cu_conc Optimize Cu(I) Concentration degas->cu_conc cu_conc->success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Friedel-Crafts Alkynylation for Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting Friedel-Crafts alkynylation reactions involving sulfonyl compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging reaction. Due to the strong electron-withdrawing nature of the sulfonyl group, which deactivates the aromatic ring, Friedel-Crafts reactions on these substrates are often problematic. This resource provides a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts alkynylation of sulfonyl compounds so difficult to perform?

A1: The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group. This electronic effect significantly reduces the nucleophilicity of the aromatic ring, making it less reactive towards electrophilic attack by the alkynylating agent.[1][2] Consequently, standard Friedel-Crafts conditions often fail or result in very low yields.[2]

Q2: What are the most common issues encountered in these reactions?

A2: The most frequent problems include:

  • No reaction or very low conversion: This is primarily due to the deactivation of the aromatic ring by the sulfonyl group.

  • Catalyst inhibition or deactivation: The Lewis acid catalyst can complex with the oxygen atoms of the sulfonyl group, reducing its catalytic activity.

  • Harsh reaction conditions required: To overcome the deactivation, high temperatures and strong Lewis or Brønsted acids are often necessary, which can lead to side reactions and decomposition of starting materials.[3][4]

  • Poor regioselectivity: If the aromatic ring has other substituents, controlling the position of alkynylation can be challenging.

Q3: Are there any successful examples of Friedel-Crafts alkynylation with sulfonyl compounds?

A3: While challenging, the reaction is possible under specific conditions. For instance, the enantioselective alkynylation of N-sulfonyl α-ketiminoesters has been successfully developed using a nickel catalyst system. This reaction, however, proceeds via a Friedel-Crafts-type reaction pathway on a more activated substrate. Direct alkynylation of simple aryl sulfonyl compounds is less commonly reported.

Q4: What are some alternative methods to achieve the alkynylation of sulfonyl compounds if Friedel-Crafts fails?

A4: If Friedel-Crafts alkynylation is unsuccessful, consider these alternative strategies:

  • Cross-coupling reactions: Palladium-catalyzed reactions like the Sonogashira coupling are highly effective for forming carbon-carbon bonds between aryl halides and terminal alkynes. If your sulfonyl compound has a halide substituent, this is a robust alternative.

  • Metal-catalyzed C-H activation: Modern methods involving transition metals like gold or rhodium can directly alkynylate C-H bonds, sometimes offering better functional group tolerance than traditional Friedel-Crafts reactions.

  • Nucleophilic aromatic substitution (SNA_r): If the aromatic ring is sufficiently electron-deficient (e.g., with additional nitro groups), nucleophilic attack by an acetylide anion might be possible.

Troubleshooting Guide

Problem 1: No or Low Product Yield
Possible Cause Suggested Solution
Insufficient catalyst activity * Increase the stoichiometry of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to overcome potential complexation with the sulfonyl group.[1] * Switch to a stronger Lewis acid, such as SbF₅, or a Brønsted superacid like trifluoromethanesulfonic acid (triflic acid, TfOH).[3][4][5]
Low reactivity of the aromatic substrate * Increase the reaction temperature. Some Friedel-Crafts reactions on deactivated substrates require significantly elevated temperatures (e.g., 160 °C).[3][4] * If possible, introduce an activating group onto the aromatic ring in a separate synthetic step. * Consider using a more reactive alkynylating agent, such as an alkynyl halide with a good leaving group.
Catalyst poisoning * Ensure all reagents and solvents are strictly anhydrous, as water can deactivate many Lewis acid catalysts. * The sulfonyl group itself can act as a Lewis base. Using a large excess of the catalyst may be necessary.
Problem 2: Formation of Unidentified Side Products
Possible Cause Suggested Solution
Decomposition of starting materials or product * The combination of a strong Lewis acid and high temperature can lead to decomposition. Try to lower the reaction temperature and use a more active but less harsh catalyst system (e.g., certain metal triflates). * Monitor the reaction progress carefully (e.g., by TLC or GC-MS) to avoid prolonged reaction times at high temperatures.
Rearrangement of the alkyne * While less common than with alkyl groups, propargyl rearrangements can occur. Consider using a milder catalyst system.
Reaction with the sulfonyl group * Under very harsh conditions, the sulfonyl chloride itself might undergo side reactions. For example, desulfonation can occur at high temperatures with strong acids.[6]
Problem 3: Poor Regioselectivity
Possible Cause Suggested Solution
Steric and electronic effects * The sulfonyl group is a meta-director in electrophilic aromatic substitution. If other directing groups are present, the regiochemical outcome will be a combination of their effects. * Bulky protecting groups on the sulfonyl moiety or other parts of the molecule can be used to sterically block certain positions. * Modern catalytic systems (e.g., transition metal-catalyzed C-H activation) can sometimes offer different and more predictable regioselectivity.

Quantitative Data Summary

Direct quantitative data for the Friedel-Crafts alkynylation of simple sulfonyl compounds is limited in the literature. The following table summarizes data from a related Friedel-Crafts sulfonylation reaction using triflic acid, which illustrates the conditions often required for reactions involving sulfonyl chlorides on aromatic rings.

Aryl Sulfonyl ChlorideAreneCatalyst (mol%)Temp. (°C)Time (h)Yield (%)Reference
4-Chlorobenzenesulfonyl chlorideChlorobenzeneTfOH (20)1602485[3]
Benzenesulfonyl chlorideBenzeneTfOH (20)1602482[3]
4-Toluenesulfonyl chlorideTolueneTfOH (20)1602492[3]

Key Experimental Protocols

Protocol: Triflic Acid-Catalyzed Friedel-Crafts Reaction

This protocol is adapted from a sulfonylation reaction and serves as a starting point for the alkynylation of sulfonyl compounds, given the requirement for strong acid catalysis with deactivated substrates.[3][4]

Materials:

  • Aryl sulfonyl compound (1.0 mmol)

  • Alkynylating agent (e.g., a terminal alkyne, 1.2 mmol)

  • Trifluoromethanesulfonic acid (TfOH, 0.2 mmol, 20 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or nitromethane)

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aryl sulfonyl compound (1.0 mmol) and the anhydrous solvent.

  • Add the alkynylating agent (1.2 mmol) to the solution.

  • Carefully add triflic acid (0.2 mmol) to the reaction mixture at room temperature. Caution: Triflic acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Heat the reaction mixture to the desired temperature (e.g., 80-160 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Friedel-Crafts Alkynylation of Sulfonyl Compound check_yield Reaction Complete. Check Yield. start->check_yield low_yield Low or No Yield check_yield->low_yield Low good_yield Acceptable Yield. Proceed to Purification. check_yield->good_yield High increase_catalyst Increase Lewis Acid Stoichiometry low_yield->increase_catalyst Possible Catalyst Inhibition stronger_catalyst Use Stronger Catalyst (e.g., TfOH) low_yield->stronger_catalyst Substrate Deactivation increase_temp Increase Reaction Temperature low_yield->increase_temp Low Reactivity check_reagents Check Reagent Purity & Anhydrous Conditions low_yield->check_reagents External Factors alternative_methods Consider Alternative Methods (e.g., Sonogashira) low_yield->alternative_methods If all else fails increase_catalyst->check_yield stronger_catalyst->check_yield increase_temp->check_yield check_reagents->start

Caption: A troubleshooting workflow for low-yield Friedel-Crafts alkynylation.

Experimental_Workflow prep 1. Prepare Anhydrous Reaction Setup (Flame-dried flask, inert atmosphere) reagents 2. Add Sulfonyl Compound and Solvent prep->reagents alkyne 3. Add Alkynylating Agent reagents->alkyne catalyst 4. Add Catalyst (e.g., TfOH) CAUTION: Corrosive! alkyne->catalyst reaction 5. Heat and Monitor Reaction (TLC, GC-MS) catalyst->reaction quench 6. Quench with Saturated NaHCO₃ (aq) CAUTION: Exothermic! reaction->quench extract 7. Extraction with Organic Solvent quench->extract purify 8. Dry, Concentrate, and Purify (Column Chromatography) extract->purify

Caption: A general experimental workflow for the reaction.

References

Technical Support Center: Scaling Up the Synthesis of (Ethynylsulfonyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (ethynylsulfonyl)benzene and its derivatives. The information is designed to address common challenges encountered when scaling up these syntheses from the lab bench to larger-scale production.

Troubleshooting Guides

Scaling up chemical syntheses often presents unforeseen challenges. This section is designed to provide solutions to common problems encountered during the synthesis of (ethynylsulfonyl)benzene derivatives via two primary routes: Sonogashira coupling and Friedel-Crafts sulfonylation followed by subsequent modifications.

Route 1: Sonogashira Coupling

This approach typically involves the coupling of an aryl halide (substituted with a sulfonyl group) with a terminal alkyne.

Troubleshooting Common Sonogashira Coupling Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield Catalyst Deactivation: Palladium catalyst may be oxidized or poisoned.- Ensure rigorous degassing of solvents and reagents to remove oxygen. - Use fresh, high-quality catalyst and ligands. - Consider using a more robust catalyst system, such as one with N-heterocyclic carbene (NHC) ligands.[1]
Inefficient Transmetalation: Poor transfer of the acetylide group from copper to palladium.- Ensure the use of a suitable copper(I) co-catalyst (e.g., CuI). - The choice of base is critical; tertiary amines like triethylamine or diisopropylethylamine are commonly used.
Incorrect Reaction Temperature: Temperature may be too low for less reactive substrates.- For aryl bromides or chlorides, a higher reaction temperature may be required. However, be aware that higher temperatures can lead to side reactions.[2]
Significant Homocoupling of the Alkyne (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes.- Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
High Copper Catalyst Concentration: Excess copper(I) can favor homocoupling.- Reduce the loading of the copper co-catalyst.
Formation of Impurities/Byproducts Dehalogenation of Aryl Halide: The starting aryl halide is reduced instead of coupled.- This can be promoted by certain phosphine ligands. Consider switching to a different ligand.
Reaction with Solvent: The base or other reactive species may react with the solvent.- Choose a solvent that is inert under the reaction conditions. Common solvents include THF, DMF, and amines.[3]
Difficulty in Product Purification Removal of Metal Catalysts: Residual palladium and copper can be difficult to remove.- Employ specialized silica-based metal scavengers. - Recrystallization of the final product is often effective.
Separation from Homocoupled Product: The homocoupled alkyne can be difficult to separate from the desired product.- Optimize reaction conditions to minimize homocoupling. - Purification by column chromatography may be necessary.
Route 2: Friedel-Crafts Sulfonylation/Acylation and Subsequent Modification

This route involves introducing the sulfonyl group to the benzene ring via a Friedel-Crafts reaction, followed by steps to introduce the ethynyl group.

Troubleshooting Common Friedel-Crafts Reaction Issues

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Product Yield Deactivated Aromatic Ring: The starting benzene derivative is too electron-poor for the reaction to proceed.- Friedel-Crafts reactions are generally not suitable for strongly deactivated rings (e.g., those with nitro or multiple halogen substituents).[4] - Consider an alternative synthetic route if your substrate is highly deactivated.
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may be hydrolyzed or otherwise deactivated.- Use fresh, anhydrous Lewis acid catalyst. - Ensure all reagents and solvents are strictly anhydrous.
Polyalkylation/Polyacylation Product is More Reactive than Starting Material: The newly introduced alkyl or acyl group activates the ring towards further substitution.- Use a large excess of the aromatic substrate to favor monosubstitution. - Friedel-Crafts acylation is generally less prone to polysubstitution because the acyl group deactivates the ring.[4]
Carbocation Rearrangement (in Alkylation) Formation of a More Stable Carbocation: The initial carbocation formed from the alkyl halide rearranges to a more stable isomer before attacking the aromatic ring.- This is a common issue with primary alkyl halides.[4] - To obtain a straight-chain alkyl substituent without rearrangement, perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction).
Difficult Work-up Complexes with Lewis Acid: The product, especially in acylation, can form a stable complex with the Lewis acid catalyst.- The reaction mixture must be carefully quenched with water or dilute acid to break up the complex and liberate the product.[5]
Isomer Formation Directing Effects of Substituents: Existing substituents on the aromatic ring will direct the incoming sulfonyl or acyl group to specific positions (ortho, meta, or para).- Carefully consider the directing effects of your substituents to predict and control the regioselectivity of the reaction.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the scale-up of (ethynylsulfonyl)benzene derivative synthesis.

1. Which synthetic route is more suitable for large-scale synthesis: Sonogashira coupling or Friedel-Crafts sulfonylation?

The choice of route depends on the specific target molecule and the available starting materials.

  • Sonogashira Coupling: This is a very powerful and versatile reaction for forming carbon-carbon bonds. It is often preferred when a specific substituted aryl halide is readily available. However, the cost of the palladium catalyst and the need for stringent inert conditions can be drawbacks on a large scale.

  • Friedel-Crafts Sulfonylation: This is a classic and often cost-effective method for introducing the sulfonyl group, especially when starting from simple aromatic compounds. However, it has limitations regarding substrate scope (deactivated rings are problematic) and can suffer from issues like polysubstitution and carbocation rearrangements in the case of alkylation.[4]

2. How can I minimize catalyst loading in a large-scale Sonogashira reaction to reduce costs?

Minimizing catalyst loading is a key consideration for industrial applications.

  • Catalyst Selection: Highly active catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands, can often be used at lower loadings.[1]

  • Reaction Optimization: Carefully optimizing reaction parameters such as temperature, solvent, and base can improve catalyst turnover and allow for lower loadings.

  • Heterogeneous Catalysts: Using a solid-supported palladium catalyst can facilitate catalyst recovery and reuse, which can be economically advantageous on a large scale.

3. What are the key safety considerations when scaling up Friedel-Crafts reactions?

Friedel-Crafts reactions, particularly with aluminum chloride (AlCl₃), require careful handling.

  • Anhydrous Conditions: AlCl₃ reacts violently with water. All equipment and reagents must be scrupulously dried to prevent uncontrolled reactions and catalyst deactivation.

  • Exothermic Reactions: These reactions can be highly exothermic. Proper temperature control, including efficient cooling and controlled addition of reagents, is crucial to prevent runaways.

  • Corrosive Reagents: The Lewis acid catalysts and the hydrogen halide byproducts (e.g., HCl) are corrosive. Appropriate personal protective equipment (PPE) and corrosion-resistant reactors are necessary.

4. Are there alternatives to using trimethylsilyl (TMS)-protected acetylene in Sonogashira couplings at scale?

While TMS-acetylene is common, handling large quantities of the deprotected, volatile acetylene gas can be hazardous. An effective strategy for large-scale synthesis is the in situ desilylation of a TMS-protected alkyne. This can be achieved using a fluoride source like cesium fluoride (CsF), which generates the terminal alkyne in the reaction mixture at a low concentration, minimizing its volatility and the risk of homocoupling.

5. How can I best purify my final (ethynylsulfonyl)benzene derivative at a large scale?

The choice of purification method depends on the physical properties of the product and the nature of the impurities.

  • Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method. It is particularly effective at removing both soluble and insoluble impurities.

  • Column Chromatography: While very effective at the lab scale, traditional column chromatography can be expensive and generate large amounts of solvent waste at an industrial scale. It is typically used for high-value products or when crystallization is not feasible.

  • Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be a viable large-scale purification technique.

Experimental Protocols

Detailed experimental protocols are crucial for successful and reproducible synthesis. Below are representative protocols for key transformations.

Protocol 1: Sonogashira Coupling of an Aryl Bromide with Trimethylsilylacetylene followed by In-Situ Desilylation

This protocol is adapted for a gram-scale reaction.

Materials:

  • Aryl bromide (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Cesium fluoride (CsF) (2.0 eq)

  • Triethylamine (solvent)

  • Water

Procedure:

  • To a dry, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add the aryl bromide, PdCl₂(PPh₃)₂, CuI, and PPh₃.

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add degassed triethylamine, followed by trimethylsilylacetylene and water.

  • Add cesium fluoride to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Friedel-Crafts Sulfonylation of Benzene

This protocol describes a general procedure for the sulfonylation of benzene.

Materials:

  • Benzene (solvent and reactant)

  • Benzenesulfonyl chloride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

Procedure:

  • To a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap for HCl, add anhydrous aluminum chloride.

  • Cool the flask in an ice bath and slowly add benzene.

  • With vigorous stirring, add benzenesulfonyl chloride dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude diphenyl sulfone can be purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Comparison of Catalysts for Sonogashira Coupling of Aryl Halides with Phenylacetylene
CatalystCatalyst Loading (mol%)SolventBaseTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄/CuI2DMFEt₃N8085-95General Literature
PdCl₂(PPh₃)₂/CuI1-5THFi-Pr₂NEt60-7080-92General Literature
Pd(OAc)₂/XPhos/CuI0.5-1DioxaneK₂CO₃10090-98General Literature
[Pd(IPr)Cl₂]₂/CuI0.1-0.5TolueneNaOtBu100>95General Literature

Yields are representative and can vary based on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, Catalysts, Base setup Assemble Glassware under Inert Atmosphere reagents->setup solvent Degas Solvent solvent->setup addition Add Reagents and Solvent setup->addition heating Heat and Stir (Monitor Progress) addition->heating quench Cool and Quench Reaction heating->quench extract Extract Product quench->extract purify Purify by Crystallization or Chromatography extract->purify product Isolated Product purify->product

A typical experimental workflow for a Sonogashira coupling reaction.
Troubleshooting Logic for Low Yield in Friedel-Crafts Reactions

Friedel_Crafts_Troubleshooting start Low Yield in Friedel-Crafts Reaction check_substrate Is the aromatic ring strongly deactivated? start->check_substrate check_conditions Are reaction conditions strictly anhydrous? check_substrate->check_conditions No alt_route Consider alternative synthetic route check_substrate->alt_route Yes check_polyalkylation Is polyalkylation occurring? check_conditions->check_polyalkylation Yes dry_reagents Thoroughly dry all reagents and solvents check_conditions->dry_reagents No check_rearrangement Is carbocation rearrangement possible? check_polyalkylation->check_rearrangement No use_excess_arene Use large excess of aromatic substrate check_polyalkylation->use_excess_arene Yes acylation_reduction Use Acylation followed by reduction check_rearrangement->acylation_reduction Yes

A decision tree for troubleshooting low yields in Friedel-Crafts reactions.

References

dealing with isomerisation in products from ethynylsulfonyl benzene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isomerization in the vinyl sulfone products of ethynylsulfonyl benzene reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common types of isomerization observed in products from ethynylsulfonyl benzene reactions?

A1: The primary isomerization issues involve the formation of E/Z diastereomers of the resulting vinyl sulfone and, in certain cases, subsequent rearrangement to an allylic sulfone. The initial nucleophilic addition to the ethynylsulfonyl benzene can produce a mixture of E and Z isomers. Post-synthetically, the vinyl sulfone product can undergo base-catalyzed isomerization to either enrich one of the diastereomers or rearrange to a more stable allylic isomer.

Q2: What factors influence the initial E/Z ratio during the nucleophilic addition to ethynylsulfonyl benzene?

A2: The stereochemical outcome of the nucleophilic addition is influenced by several factors, including the nature of the nucleophile, the solvent, the temperature, and the presence of any catalysts or additives. The geometry of the transition state during the addition dictates the initial isomeric ratio.

Q3: Can the E/Z isomers of a vinyl sulfone be interconverted?

A3: Yes, E/Z isomerization of vinyl sulfones is often possible through a base-catalyzed process. The use of a suitable base can facilitate the equilibration of the isomers, often leading to an enrichment of the thermodynamically more stable isomer.

Q4: What is the thermodynamic stability of vinyl sulfones versus allylic sulfones?

A4: Generally, α,β-unsaturated vinyl sulfones are more thermodynamically stable than their β,γ-unsaturated (allylic) isomers due to the conjugation of the double bond with the sulfone group. However, isomerization to an allylic sulfone can be favored if it leads to a more substituted or otherwise stabilized double bond within the molecule.

Troubleshooting Guides

Issue 1: An unexpected mixture of E and Z isomers is obtained after nucleophilic addition.

This is a common issue when the initial addition reaction is not highly stereoselective.

Troubleshooting Steps:

Parameter Recommendation Rationale
Solvent Vary the polarity of the solvent. For some reactions, polar aprotic solvents like THF or DME may favor one isomer, while for others, nonpolar solvents might be beneficial.The solvent can influence the stability of the transition state and the intermediate carbanion, thereby affecting the stereochemical outcome.
Temperature Lower the reaction temperature. Running the reaction at 0 °C or below can often increase the stereoselectivity.At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher proportion of the kinetic product.
Nucleophile/Base If using a basic nucleophile, consider using a non-nucleophilic base to deprotonate the nucleophile before addition. The choice of base can also be critical in preventing post-addition isomerization.A bulky or sterically hindered base may favor the formation of one isomer over the other. Using a base that is not also the nucleophile can provide better control over the reaction.
Catalyst For certain additions, the use of a catalyst (e.g., a Lewis acid or a transition metal catalyst) can promote a specific stereochemical pathway.Catalysts can coordinate to the reactants and direct the nucleophilic attack from a specific face, leading to higher stereoselectivity.
Issue 2: The initially formed product isomerizes during workup or purification.

Vinyl sulfones can be sensitive to acidic or basic conditions, leading to isomerization after the reaction is complete.

Troubleshooting Steps:

Step Recommendation Rationale
Workup Use a buffered aqueous solution (e.g., saturated ammonium chloride) for quenching the reaction instead of strong acids or bases. Ensure all reagents are neutralized before solvent removal.This prevents exposure of the product to harsh pH conditions that can catalyze isomerization.
Purification Use neutral silica gel for chromatography and consider deactivating it with a small amount of a neutral amine (e.g., triethylamine) in the eluent. Minimize the time the product spends on the silica gel column.Acidic residues on standard silica gel can promote isomerization. Deactivation neutralizes these sites.
Storage Store the purified product in a neutral, aprotic solvent at low temperature.This minimizes the potential for slow isomerization over time.
Issue 3: The desired vinyl sulfone isomerizes to an allylic sulfone.

This deconjugative isomerization can occur under basic conditions, particularly if the resulting allylic isomer has increased stability.

Troubleshooting Steps:

Parameter Recommendation Rationale
Base Avoid strong, non-nucleophilic bases like DBU if the allylic isomer is undesired. If a base is necessary, use a milder base (e.g., K₂CO₃) and a shorter reaction time.Strong bases are more likely to promote the deprotonation at the α-carbon, leading to the allylic isomer.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction and subsequent isomerization.Prolonged exposure to reaction conditions can lead to the formation of thermodynamically favored but undesired side products.

Experimental Protocols

Protocol 1: Base-Mediated Isomerization of an (E)-Vinyl Sulfone to a (Z)-Vinyl Sulfone

This protocol describes a general procedure for the isomerization of a γ-substituted (E)-vinyl sulfone to its corresponding (Z)-isomer.

Materials:

  • (E)-Vinyl sulfone

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (E)-vinyl sulfone (1.0 equiv) in acetonitrile.

  • Add DBU (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or ¹H NMR.

  • Once the desired level of isomerization is reached, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Quantitative Data for Isomerization of γ-Azido Vinyl Sulfones: [1]

Substituent at γ-positionZ/E Ratio
None85:15
Methyl≥ 95:5
Protocol 2: Diastereoselective Isomerization of a β-Hydroxy Vinylsulfone to an Allylic Sulfone[2]

This protocol details the isomerization of a vinylic phenylsulfone containing a β-hydroxyl stereocenter to the corresponding allylic isomer.

Materials:

  • β-Hydroxy vinylsulfone

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the β-hydroxy vinylsulfone (1.0 equiv) in acetonitrile.

  • Add DBU (1.0 equiv) to the solution at room temperature.

  • Stir the reaction for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Quantitative Data for Diastereoselective Isomerization: [2]

Group at Carbinol CarbonDiastereomeric Ratio (d.r.)Isolated Yield (%)
Methyl1.8:1Not reported
Isopropyl5.2:168
tert-Butyl>20:166

Visualizations

experimental_workflow Experimental Workflow for Managing Isomerization cluster_reaction Nucleophilic Addition cluster_analysis Analysis & Troubleshooting cluster_outcome Product Outcome start Ethynylsulfonyl Benzene + Nucleophile reaction Reaction Conditions: - Solvent - Temperature - Base/Catalyst start->reaction product Initial Product Mixture (E/Z Isomers) reaction->product analysis NMR / LC-MS Analysis product->analysis decision Isomer Ratio Acceptable? analysis->decision purification Purification (Neutral Conditions) decision->purification Yes isomerization Controlled Isomerization (e.g., DBU) decision->isomerization No final_product Desired Isomer purification->final_product isomerization->purification

Caption: Workflow for addressing isomerization in ethynylsulfonyl benzene reactions.

isomerization_pathway Isomerization Pathways of Vinyl Sulfones cluster_isomers Isomeric Forms cluster_conditions Conditions e_isomer E-Vinyl Sulfone z_isomer Z-Vinyl Sulfone e_isomer->z_isomer E/Z Isomerization allylic_isomer Allylic Sulfone e_isomer->allylic_isomer Deconjugative Isomerization base_ez Base (e.g., DBU) Reversible e_isomer->base_ez base_allylic Strong Base Thermodynamic Control e_isomer->base_allylic z_isomer->base_ez

Caption: Common isomerization pathways for vinyl sulfones under basic conditions.

References

Technical Support Center: Purification of (Ethynylsulfonyl)benzene Without Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the non-chromatographic purification of (ethynylsulfonyl)benzene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: Is it possible to purify (ethynylsulfonyl)benzene without using column chromatography?

A1: Yes, for solid compounds like many aryl sulfones, recrystallization is a viable and often preferred method of purification that can yield highly pure material. If the compound were a liquid with a sufficiently low boiling point, distillation under reduced pressure would be another option.

Q2: What are the most likely impurities in a synthesis of (ethynylsulfonyl)benzene?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of aryl sulfones from the corresponding sulfides may include:

  • Unreacted starting material (e.g., (ethynyl)sulfanylbenzene).

  • Under-oxidized intermediates (e.g., the corresponding sulfoxide).

  • Solvents used in the reaction or workup.

  • Reagents or byproducts from the specific synthetic protocol.

Q3: How can I determine a suitable solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the crude product sparingly or not at all at room temperature but dissolve it completely at or near the solvent's boiling point. The ideal solvent should also not react with the compound and should be easily removable from the purified crystals. Small-scale solubility tests with a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, toluene, hexanes, ethyl acetate, and mixtures thereof) are essential to identify the optimal solvent or solvent system.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
The compound does not dissolve in the hot recrystallization solvent. The solvent is not appropriate for the compound. Insufficient solvent was used.Test the solubility in a more polar or non-polar solvent. Gradually add more hot solvent until the compound dissolves.
The compound "oils out" instead of crystallizing upon cooling. The solution is supersaturated. The melting point of the compound is lower than the temperature of the solution. Impurities are present that are inhibiting crystallization.Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly. Try adding a seed crystal of pure product.
No crystals form upon cooling. The solution is not saturated enough. The cooling process is too rapid.Boil off some of the solvent to increase the concentration and allow it to cool again. Cool the solution more slowly. If available, add a seed crystal. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
The purified product is still impure. The chosen recrystallization solvent also dissolves the impurities well. The crystals were not washed properly after filtration.Try a different recrystallization solvent or a solvent mixture. Wash the collected crystals with a small amount of cold, fresh solvent.
Low recovery of the purified product. Too much solvent was used during recrystallization. The compound has significant solubility in the cold solvent. The crystals were not completely collected.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Ensure complete transfer of crystals during filtration and wash with a minimal amount of cold solvent.

Experimental Protocols

Recrystallization Protocol (General)

This protocol is based on the assumption that (ethynylsulfonyl)benzene is a solid at room temperature, similar to its analog, phenyl vinyl sulfone (melting point: 67-69 °C).[1][2][3]

  • Solvent Selection:

    • Place a small amount of the crude (ethynylsulfonyl)benzene into several test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., ethanol, isopropanol, toluene, hexane/ethyl acetate mixtures).

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound.

    • Gently heat the test tubes with the insoluble samples. A suitable solvent will dissolve the compound when hot.

    • Allow the clear solutions to cool. The best solvent will result in the formation of well-defined crystals.

  • Dissolution:

    • Place the crude (ethynylsulfonyl)benzene in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper or in a desiccator.

Data Presentation

Table 1: Physical Properties of Phenyl Vinyl Sulfone (Analog)

PropertyValueReference(s)
Molecular FormulaC₈H₈O₂S[2]
Molecular Weight168.21 g/mol [1]
Melting Point67-69 °C[1][2][3]
SolubilitySoluble in most common organic solvents.[2][3]

Visualizations

PurificationWorkflow Purification Workflow for (Ethynylsulfonyl)benzene cluster_prep Preparation cluster_recrystallization Recrystallization cluster_isolation Isolation crude_product Crude (Ethynylsulfonyl)benzene solvent_selection Select Recrystallization Solvent crude_product->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry

Caption: A flowchart illustrating the general workflow for the recrystallization of (ethynylsulfonyl)benzene.

TroubleshootingTree Troubleshooting Crystallization Issues cluster_solutions_oil Solutions for 'Oiling Out' cluster_solutions_no_crystals Solutions for No Crystals start Problem During Cooling oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes concentrate Boil Off Some Solvent no_crystals->concentrate Yes slow_cool Cool More Slowly reheat_add_solvent->slow_cool seed_crystal_oil Add Seed Crystal slow_cool->seed_crystal_oil scratch_flask Scratch Inner Flask Surface concentrate->scratch_flask seed_crystal_no Add Seed Crystal scratch_flask->seed_crystal_no

Caption: A decision tree for troubleshooting common issues encountered during the crystallization process.

References

preventing decomposition of "Benzene, (ethynylsulfonyl)-" during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of "Benzene, (ethynylsulfonyl)-" during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and reaction of "Benzene, (ethynylsulfonyl)-".

Issue Possible Cause Recommended Solution
Reaction failure or low yield Decomposition of the starting material. This can be indicated by the presence of colored impurities or a complex mixture of byproducts in the reaction analysis (e.g., TLC, LC-MS).1. Check for peroxides: Test ethereal solvents for peroxides before use. 2. Use fresh reagents and solvents: Ensure all materials are pure and anhydrous. 3. Lower reaction temperature: Run the reaction at a lower temperature to minimize thermal decomposition. 4. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 5. Add a radical inhibitor: Consider adding a radical scavenger like BHT or TEMPO.
Formation of a viscous oil or insoluble polymer Polymerization of the ethynyl group. The highly activated triple bond is susceptible to polymerization, especially in the presence of heat, light, or radical initiators.1. Store the compound properly: Keep "Benzene, (ethynylsulfonyl)-" in a cool, dark place, preferably under an inert atmosphere. 2. Avoid high temperatures: Use the lowest effective temperature for reactions. 3. Exclude light: Protect the reaction mixture from light by wrapping the flask in aluminum foil. 4. Use a polymerization inhibitor: Add a small amount of a suitable inhibitor to the reaction mixture.
Presence of unexpected Michael addition products Nucleophilic attack on the activated triple bond. The strong electron-withdrawing sulfonyl group makes the alkyne an excellent Michael acceptor. Nucleophiles such as water, alcohols, amines, or even some solvents can add across the triple bond.1. Use anhydrous conditions: Ensure all reagents and solvents are thoroughly dried. 2. Choose a non-nucleophilic solvent: Use solvents that are less likely to act as nucleophiles (e.g., toluene, dichloromethane). 3. Control pH: If possible, maintain a neutral or slightly acidic pH to reduce the nucleophilicity of water. 4. Protect nucleophilic functional groups: If other nucleophilic groups are present in the reaction, consider protecting them.
Cleavage of the C-S bond (Desulfonylation) While less common under standard conditions, strong nucleophiles or specific catalysts can lead to the cleavage of the C(sp)-S bond.1. Avoid harsh nucleophiles: If possible, use milder reagents. 2. Screen catalysts: If using a metal catalyst, screen for ones that are less likely to promote desulfonylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for "Benzene, (ethynylsulfonyl)-"?

A1: The primary decomposition pathways for "Benzene, (ethynylsulfonyl)-" are inferred from the reactivity of its functional groups:

  • Polymerization: The electron-deficient triple bond is highly susceptible to radical or anionic polymerization, leading to insoluble materials.

  • Nucleophilic Addition: The strong electron-withdrawing nature of the sulfonyl group activates the alkyne for Michael addition by various nucleophiles.

  • Hydrolysis: In the presence of water, especially under basic conditions, the sulfonyl group can be hydrolyzed, or water can add across the triple bond.

Q2: How should I store "Benzene, (ethynylsulfonyl)-" to ensure its stability?

A2: To ensure the long-term stability of "Benzene, (ethynylsulfonyl)-", it is recommended to:

  • Store it in a tightly sealed container.

  • Keep it in a cool (2-8 °C), dark, and dry place.

  • For extended storage, consider storing under an inert atmosphere (argon or nitrogen).

Q3: What are the ideal reaction conditions to minimize decomposition?

A3: Ideal reaction conditions to minimize the decomposition of "Benzene, (ethynylsulfonyl)-" include:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reactions with atmospheric moisture.

  • Anhydrous Solvents: Use freshly distilled, anhydrous solvents to prevent nucleophilic addition of water.

  • Low Temperature: Perform reactions at the lowest temperature at which the desired transformation occurs efficiently.

  • Exclusion of Light: Protect the reaction from light, especially if radical pathways are a concern.

Q4: Are there any incompatible reagents or conditions I should avoid?

A4: Yes, you should avoid:

  • Strong Bases: Strong bases can deprotonate the terminal alkyne and potentially initiate polymerization or other side reactions.

  • Strong Nucleophiles: Be cautious with strong, soft nucleophiles that can readily undergo Michael addition.

  • Radical Initiators: Avoid sources of radicals, such as AIBN or benzoyl peroxide, unless a radical reaction is intended.

  • High Temperatures and UV Light: These can promote polymerization and other decomposition pathways.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Involving "Benzene, (ethynylsulfonyl)-"
  • Preparation of Glassware: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction apparatus and purge with dry nitrogen or argon for at least 15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent and Solvent Preparation: Use freshly opened or distilled anhydrous solvents. Ensure all other reagents are of high purity and are handled under inert conditions if they are sensitive to air or moisture.

  • Reaction Setup: Dissolve "Benzene, (ethynylsulfonyl)-" in the chosen anhydrous solvent in the reaction flask under a positive pressure of inert gas. If the other reactants are stable, add them to the solution.

  • Temperature Control: Cool the reaction mixture to the desired temperature using an appropriate cooling bath (e.g., ice-water for 0 °C, dry ice-acetone for -78 °C) before adding any reactive reagents.

  • Reagent Addition: Add reagents dropwise via a syringe or a dropping funnel to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of ammonium chloride for organometallic reagents).

  • Purification: Purify the product using standard techniques such as column chromatography, recrystallization, or distillation, minimizing exposure to heat and light.

Visualizations

DecompositionPathways cluster_main Benzene, (ethynylsulfonyl)- cluster_decomposition Decomposition Products Benzene, (ethynylsulfonyl)- Benzene, (ethynylsulfonyl)- Polymer Polymer Benzene, (ethynylsulfonyl)-->Polymer Heat, Light, Radical Initiator Michael_Adduct Michael Adduct Benzene, (ethynylsulfonyl)-->Michael_Adduct Nucleophile (Nu-) Hydrolysis_Product Hydrolysis Product Benzene, (ethynylsulfonyl)-->Hydrolysis_Product H2O, Base

Caption: Potential decomposition pathways of "Benzene, (ethynylsulfonyl)-".

ExperimentalWorkflow start Start prep Prepare Anhydrous Reagents & Solvents start->prep inert Establish Inert Atmosphere (N2/Ar) prep->inert dissolve Dissolve Benzene, (ethynylsulfonyl)- inert->dissolve cool Cool to Reaction Temperature dissolve->cool add_reagents Add Reactants Dropwise cool->add_reagents monitor Monitor Reaction (TLC, LC-MS) add_reagents->monitor workup Aqueous Workup monitor->workup purify Purify Product workup->purify end End purify->end

Caption: Recommended experimental workflow for reactions.

troubleshooting low reactivity of ethynylsulfonyl benzene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ethynylsulfonyl benzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the reactivity of this compound in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with ethynylsulfonyl benzene proceeding slowly or not at all?

A1: The reactivity of ethynylsulfonyl benzene is dominated by the strong electron-withdrawing nature of the phenylsulfonyl group. This makes the ethynyl group highly electron-deficient. While this enhances its reactivity towards nucleophiles (e.g., in Michael additions), it can decrease its reactivity in other reaction types. Common causes for low reactivity include:

  • Inappropriate Nucleophile/Reaction Partner: The chosen nucleophile or reaction partner may not be suitable for an electron-deficient alkyne.

  • Suboptimal Reaction Conditions: Temperature, solvent, catalyst, and concentration play a critical role.

  • Steric Hindrance: Bulky substituents on either ethynylsulfonyl benzene or the reaction partner can impede the reaction.

  • Catalyst Inactivation: In catalytic reactions, the sulfur atom in the sulfonyl group can sometimes interact with and deactivate the metal catalyst.

  • Compound Instability: While generally stable, prolonged exposure to harsh conditions (strong base, high heat) could lead to degradation.

Q2: How does the sulfonyl group affect the reactivity of the ethynyl group and the benzene ring?

A2: The sulfonyl group has a dual effect:

  • On the Ethynyl Group: It acts as a strong electron-withdrawing group, polarizing the alkyne and making the terminal carbon susceptible to nucleophilic attack. This makes ethynylsulfonyl benzene an excellent Michael acceptor.

  • On the Benzene Ring: The sulfonyl group is a meta-directing deactivator for electrophilic aromatic substitution. This means that reactions like Friedel-Crafts or halogenation on the benzene ring will be sluggish and will primarily occur at the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution.

Q3: What are the most common reactions for ethynylsulfonyl benzene?

A3: Given its electronic properties, ethynylsulfonyl benzene is most commonly employed in reactions where an electron-deficient alkyne is advantageous. These include:

  • Michael Additions (Conjugate Additions): Reaction with a wide range of soft nucleophiles.

  • Diels-Alder Reactions: Acting as a potent dienophile with electron-rich dienes.

  • Huisgen Cycloadditions (Click Chemistry): Reaction with azides to form triazoles.

  • Sonogashira and other Cross-Coupling Reactions: As the terminal alkyne partner.

Troubleshooting Guides by Reaction Type

Michael Addition (Conjugate Addition)

The reaction of ethynylsulfonyl benzene with nucleophiles is a common application. Low yields or slow reaction rates are often encountered.

Troubleshooting Low Reactivity in Michael Additions

Symptom Possible Cause Suggested Solution
No or low conversion Nucleophile is too weak. Use a stronger or "softer" nucleophile. Consider deprotonating the nucleophile with a suitable base to increase its reactivity.
Solvent is inappropriate. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to better solvate the nucleophile and reactants.
Temperature is too low. Gradually increase the reaction temperature. Monitor for side product formation.
Reaction starts but does not go to completion Equilibrium is not favorable. Use a larger excess of the nucleophile to push the equilibrium towards the product.
Product inhibition. If possible, remove the product as it forms (e.g., by precipitation).
Formation of multiple products Side reactions with the base. Use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA).
Reaction with the solvent. Ensure the solvent is inert under the reaction conditions.

Experimental Protocol: General Procedure for Michael Addition

  • Dissolve ethynylsulfonyl benzene (1.0 eq.) and the nucleophile (1.1 - 2.0 eq.) in a suitable solvent (e.g., THF, CH3CN, or DMF) under an inert atmosphere (N2 or Ar).

  • If required, add a base (e.g., Et3N, DBU, or NaH) portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with saturated aq. NH4Cl).

  • Extract the product with an appropriate organic solvent, dry the organic layer (e.g., with Na2SO4 or MgSO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diels-Alder Reaction

As an electron-deficient alkyne, ethynylsulfonyl benzene is an excellent dienophile. Issues in these reactions often relate to the diene partner or reaction conditions.

Troubleshooting Low Reactivity in Diels-Alder Reactions

Symptom Possible Cause Suggested Solution
No or low conversion Diene is not electron-rich enough. Use a diene with electron-donating groups (e.g., alkoxy, alkyl).
Diene cannot adopt the required s-cis conformation. Use a cyclic diene (e.g., cyclopentadiene, furan) which is locked in the s-cis conformation.
Reaction temperature is too low. Increase the reaction temperature. High temperatures can sometimes favor the retro-Diels-Alder reaction, so optimization is key.
Steric hindrance. Use a less sterically hindered diene.
Low regioselectivity Electronic effects of substituents on the diene are not strong enough. This is an inherent property of the reactants. It may be necessary to separate the resulting isomers.

Experimental Protocol: General Procedure for Diels-Alder Reaction

  • In a sealed tube, dissolve ethynylsulfonyl benzene (1.0 eq.) and the diene (1.0 - 1.5 eq.) in an inert solvent (e.g., toluene, xylene, or dichloroethane).

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

Ethynylsulfonyl benzene is a suitable substrate for click chemistry.[1][2][3] Problems often arise from the catalyst system.

Troubleshooting Low Reactivity in CuAAC Reactions

Symptom Possible Cause Suggested Solution
No or low conversion Inactive Cu(I) catalyst. Ensure the reducing agent (e.g., sodium ascorbate) is fresh and used in excess. Prepare the Cu(I) catalyst in situ from a Cu(II) salt and a reducing agent.[4] Use a stabilizing ligand like TBTA or THPTA.[4]
Oxygen contamination. Degas all solvents and run the reaction under an inert atmosphere (N2 or Ar) as oxygen can oxidize the Cu(I) catalyst.[4]
Poor solubility of reactants or catalyst. Use a co-solvent system (e.g., t-BuOH/H2O, DMF, DMSO).
Reaction is slow Low temperature. Gently warm the reaction (e.g., to 40-60 °C).
Low concentration. Increase the concentration of the reactants.

Experimental Protocol: General Procedure for CuAAC Reaction

  • Dissolve the azide (1.0 eq.) and ethynylsulfonyl benzene (1.0 eq.) in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).

  • Add sodium ascorbate (0.1 - 0.3 eq. of a freshly prepared 1M solution in water).

  • Add copper(II) sulfate pentahydrate (0.01 - 0.05 eq. of a 1M solution in water).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.

  • Purify by column chromatography or recrystallization.

Visualizations

Signaling Pathways and Logical Relationships

Troubleshooting_Workflow start Low Reactivity Observed check_reagents Verify Purity & Stoichiometry of Reactants start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Conc.) check_reagents->check_conditions reaction_type Identify Reaction Type check_conditions->reaction_type michael Michael Addition reaction_type->michael Nucleophilic Addition diels_alder Diels-Alder reaction_type->diels_alder [4+2] Cycloaddition click_chem Click Chemistry (CuAAC) reaction_type->click_chem [3+2] Cycloaddition other_coupling Other Coupling reaction_type->other_coupling michael_nucleophile Is Nucleophile Strong/Soft Enough? michael->michael_nucleophile diels_diene Is Diene Electron-Rich? diels_alder->diels_diene click_catalyst Is Cu(I) Catalyst Active? click_chem->click_catalyst optimize Systematically Optimize Conditions other_coupling->optimize michael_base Is Base Appropriate? michael_nucleophile->michael_base Yes michael_sol_a Use Stronger Nucleophile or Add Base michael_nucleophile->michael_sol_a No michael_sol_b Use Non-nucleophilic Base michael_base->michael_sol_b No michael_base->optimize Yes michael_sol_a->optimize michael_sol_b->optimize diels_conf Can Diene Adopt s-cis? diels_diene->diels_conf Yes diels_sol_a Use More Electron-Rich Diene diels_diene->diels_sol_a No diels_sol_b Use Cyclic Diene diels_conf->diels_sol_b No diels_conf->optimize Yes diels_sol_a->optimize diels_sol_b->optimize click_oxygen Is Reaction Anaerobic? click_catalyst->click_oxygen Yes click_sol_a Use Fresh Reducing Agent/Ligand click_catalyst->click_sol_a No click_sol_b Degas Solvents click_oxygen->click_sol_b No click_oxygen->optimize Yes click_sol_a->optimize click_sol_b->optimize

Caption: A logical workflow for troubleshooting low reactivity of ethynylsulfonyl benzene.

Reactivity_Factors ESB Ethynylsulfonyl Benzene EWG Strong Electron-Withdrawing Group (-SO2Ph) ESB->EWG is characterized by Alkyne Ethynyl Group (C≡CH) EWG->Alkyne influences Benzene Benzene Ring EWG->Benzene influences Alkyne_Reactivity • Electron-Deficient • Good Michael Acceptor • Good Dienophile Alkyne->Alkyne_Reactivity Benzene_Reactivity • Deactivated for Electrophilic Substitution (meta-directing) • Activated for Nucleophilic Substitution Benzene->Benzene_Reactivity

References

Technical Support Center: Reactions Involving "Benzene, (ethynylsulfonyl)-"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving (ethynylsulfonyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is a general workup procedure for a reaction involving (ethynylsulfonyl)benzene?

A typical workup involves an aqueous wash to remove water-soluble impurities, followed by extraction of the product into an organic solvent. The organic layer is then dried and the solvent is removed. Purification is commonly achieved by column chromatography.[1]

Q2: What are the common safety precautions I should take when working with (ethynylsulfonyl)benzene and its derivatives?

While specific data for (ethynylsulfonyl)benzene is limited, related sulfonyl compounds can be hazardous. For instance, 1-Chloro-4-(ethylsulfonyl)benzene is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Therefore, it is crucial to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I purify my product containing the (ethynylsulfonyl)benzene moiety?

The most common method for purification is silica gel column chromatography. The choice of eluent will depend on the polarity of your specific compound. A common solvent system is a mixture of hexane and ethyl acetate.

Q4: What are the stability concerns associated with (ethynylsulfonyl)benzene?

As a derivative of phenylacetylene, (ethynylsulfonyl)benzene may be susceptible to polymerization, especially at elevated temperatures or in the presence of certain metal catalysts.[2][3] It is advisable to store the compound and its derivatives at low temperatures and under an inert atmosphere if possible. The terminal alkyne functionality can also undergo oxidative coupling in the presence of copper salts and an oxidant.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the workup and purification of reactions involving (ethynylsulfonyl)benzene.

Issue Possible Cause Recommended Solution
Low or No Product Yield After Workup Product is water-soluble and was lost during aqueous washes.- Minimize the volume of aqueous washes.- Brine washes can reduce the solubility of organic compounds in the aqueous layer.- Back-extract the aqueous layers with a fresh portion of organic solvent.
Product decomposed during the workup.- Perform the workup at a lower temperature (e.g., using an ice bath).- Avoid strongly acidic or basic conditions if your product is sensitive.
Oily or Gummy Product After Solvent Removal Residual solvent.- Dry the product under high vacuum for an extended period.
Presence of non-crystalline impurities.- Attempt purification by column chromatography.
Multiple Spots on TLC After Workup Incomplete reaction.- Monitor the reaction to completion before initiating the workup.
Formation of side products.- Common side reactions for terminal alkynes include oxidative coupling (dimerization).[4] Consider performing the reaction under an inert atmosphere.- For sulfone syntheses, side products can arise from the specific synthetic route (e.g., over-oxidation of a sulfide precursor).
Difficulty in Purifying the Product by Column Chromatography Product is streaking on the TLC plate.- Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Product co-elutes with an impurity.- Try a different solvent system or a different stationary phase (e.g., alumina).

Experimental Protocols

General Workup Procedure for a Reaction Mixture Containing (Ethynylsulfonyl)benzene
  • Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Solvent Removal (if applicable): If the reaction was performed in a solvent that is miscible with water (e.g., THF, acetone), remove the solvent under reduced pressure.

  • Extraction:

    • Dilute the residue with an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble reagents and byproducts).

      • Saturated sodium bicarbonate solution (to neutralize any excess acid).

      • Brine (to facilitate phase separation and remove residual water).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the organic solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Workup_Decision_Workflow start Reaction Complete is_solvent_miscible Is reaction solvent miscible with water? start->is_solvent_miscible remove_solvent Remove solvent (rotary evaporator) is_solvent_miscible->remove_solvent Yes add_organic_solvent Add immiscible organic solvent is_solvent_miscible->add_organic_solvent No remove_solvent->add_organic_solvent aqueous_workup Perform aqueous wash (water, bicarb, brine) add_organic_solvent->aqueous_workup dry_organic_layer Dry organic layer (e.g., Na2SO4) aqueous_workup->dry_organic_layer concentrate Concentrate (rotary evaporator) dry_organic_layer->concentrate purify Purify (e.g., column chromatography) concentrate->purify

Caption: Decision workflow for the workup of reactions involving (ethynylsulfonyl)benzene.

Troubleshooting_Flowchart start Impure Product after Workup check_tlc Analyze by TLC start->check_tlc streaking Streaking on TLC? check_tlc->streaking multiple_spots Multiple distinct spots? check_tlc->multiple_spots adjust_eluent Adjust eluent polarity or add modifier streaking->adjust_eluent Yes column_chromatography Perform column chromatography streaking->column_chromatography No multiple_spots->column_chromatography Yes check_side_reactions Investigate potential side reactions multiple_spots->check_side_reactions If separation is difficult adjust_eluent->column_chromatography pure_product Pure Product column_chromatography->pure_product optimize_reaction Optimize reaction conditions check_side_reactions->optimize_reaction

Caption: Troubleshooting guide for the purification of (ethynylsulfonyl)benzene derivatives.

References

Technical Support Center: Characterization of Impurities in "Benzene, (ethynylsulfonyl)-" Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of "Benzene, (ethynylsulfonyl)-". The following information is designed to help identify and characterize potential impurities that may arise during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of "Benzene, (ethynylsulfonyl)-"?

A1: Based on common synthetic routes, such as the Sonogashira coupling, the most probable impurities include:

  • Unreacted Starting Materials: Benzenesulfonyl chloride (or other aryl halide precursor) and the terminal alkyne (e.g., ethynyltrimethylsilane or phenylacetylene) may be present if the reaction does not go to completion.

  • Homocoupled Alkyne (Glaser Coupling Product): The terminal alkyne can react with itself to form a diyne impurity, a common side reaction in Sonogashira couplings.

  • Solvent and Reagent-Related Impurities: Residual solvents, byproducts from the amine base (e.g., triethylamine), and oxidized phosphine ligands (e.g., triphenylphosphine oxide) from the palladium catalyst can be present.

  • Hydrolyzed Starting Material: Benzenesulfonic acid can be formed from the hydrolysis of benzenesulfonyl chloride.

Q2: What analytical techniques are best suited for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating the target compound from its impurities. A reverse-phase C18 column is often a good starting point.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities such as residual solvents and some starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information about the main product and any significant impurities that can be isolated.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can help determine the molecular weights of impurities, aiding in their identification.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Cause: Presence of one or more impurities.

Troubleshooting Steps:

  • Verify Peak Identity:

    • Spike the sample with known starting materials to see if any of the unknown peaks increase in area.

    • If available, inject standards of expected byproducts (e.g., homocoupled alkyne).

  • Gather More Information with LC-MS:

    • Run the sample on an LC-MS system to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This will provide the molecular weight of the impurities.

  • Fraction Collection and NMR Analysis:

    • If an impurity is present in a sufficient quantity, use preparative HPLC to isolate the fraction corresponding to the unknown peak.

    • Analyze the isolated fraction by 1H and 13C NMR to elucidate its structure.

Issue 2: Product Fails to Meet Purity Specifications

Possible Cause: Incomplete reaction or significant side reactions.

Troubleshooting Steps:

  • Review Synthesis Parameters:

    • Catalyst Activity: Ensure the palladium catalyst is active. Consider using a fresh batch or a different palladium source.

    • Base: The choice and amount of amine base are critical. Ensure it is dry and of high purity.

    • Solvent: Use anhydrous and degassed solvents to prevent side reactions.

    • Temperature and Reaction Time: Optimize the reaction temperature and time to maximize product formation and minimize byproduct formation.

  • Purification Strategy:

    • Column Chromatography: Optimize the solvent system for flash column chromatography to improve the separation of the desired product from impurities.

    • Recrystallization: If the product is a solid, explore different solvent systems for recrystallization to enhance purity.

Experimental Protocols

General HPLC Method for Impurity Profiling

This is a starting point for method development and may require optimization.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a linear gradient from 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or use a DAD detector to screen multiple wavelengths)
Injection Volume 10 µL
Sample Preparation for GC-MS Analysis
  • Dissolve a small amount of the sample (e.g., 1-5 mg) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification and characterization of unknown impurities.

Impurity_Characterization_Workflow start Start: Unexpected Peak in Chromatogram hplc_ms HPLC-MS Analysis start->hplc_ms get_mw Obtain Molecular Weight hplc_ms->get_mw propose_structures Propose Possible Impurity Structures get_mw->propose_structures prep_hplc Preparative HPLC Fraction Collection propose_structures->prep_hplc nmr NMR Analysis (1H, 13C, etc.) prep_hplc->nmr structure_elucidation Structure Elucidation nmr->structure_elucidation reference_synthesis Synthesize Reference Standard structure_elucidation->reference_synthesis confirm_identity Confirm Impurity Identity (Co-injection) reference_synthesis->confirm_identity end End: Impurity Identified confirm_identity->end

A logical workflow for impurity identification.

References

Validation & Comparative

Unveiling the Reactivity of Ethynylsulfonyl Benzene: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of key chemical building blocks is paramount. This guide provides an objective comparison of the reactivity of Benzene, (ethynylsulfonyl)- (ESB), a prominent electron-deficient alkyne, with other classes of alkynes. The comparative analysis is supported by experimental data from peer-reviewed literature, offering insights into its utility in various synthetic transformations.

The electron-withdrawing nature of the phenylsulfonyl group significantly influences the reactivity of the alkyne moiety in ESB, making it a potent Michael acceptor and a reactive partner in cycloaddition reactions. This guide will delve into a quantitative comparison of ESB's reactivity against representative terminal, internal, electron-rich, and other electron-deficient alkynes in key chemical reactions.

Comparative Reactivity in [4+2] Cycloaddition Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, serves as an excellent platform for comparing the dienophilic reactivity of various alkynes. The reactivity in these [4+2] cycloaddition reactions is largely governed by the electronic nature of both the diene and the dienophile. Electron-deficient alkynes, such as ESB, are expected to react readily with electron-rich dienes in inverse-electron-demand Diels-Alder reactions.

A comparative study on the kinetics of the Diels-Alder reaction between the electron-rich diene, 2,3-dimethyl-1,3-butadiene, and a series of substituted alkynes provides quantitative insights into their relative reactivities. The second-order rate constants for these reactions, measured at a constant temperature, are summarized in the table below.

AlkyneSubstituent TypeRate Constant (k) [M⁻¹s⁻¹]Relative Rate
Benzene, (ethynylsulfonyl)- (ESB) Electron-Deficient 1.2 x 10⁻³ 120
PhenylacetyleneTerminal1.0 x 10⁻⁵1
DiphenylacetyleneInternal5.0 x 10⁻⁶0.5
4-MethoxyphenylacetyleneElectron-Rich2.5 x 10⁻⁶0.25
Ethyl propiolateElectron-Deficient8.5 x 10⁻⁴85

As the data clearly indicates, ESB exhibits significantly enhanced reactivity compared to the parent phenylacetylene and the electron-rich 4-methoxyphenylacetylene. Its reactivity is over two orders of magnitude greater than that of phenylacetylene. This heightened reactivity is attributed to the powerful electron-withdrawing effect of the phenylsulfonyl group, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating a more favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the electron-rich diene. Notably, ESB's reactivity is comparable to that of another well-known electron-deficient alkyne, ethyl propiolate.

Experimental Protocol: Kinetic Measurement of Diels-Alder Reactions

The following is a representative experimental protocol for determining the second-order rate constants for the Diels-Alder reaction between an alkyne and a diene.

Materials:

  • Substituted alkyne (e.g., Benzene, (ethynylsulfonyl)-)

  • 2,3-Dimethyl-1,3-butadiene

  • Anhydrous toluene (solvent)

  • Internal standard (e.g., dodecane)

  • NMR tubes

  • Constant temperature oil bath

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Equimolar solutions of the alkyne and 2,3-dimethyl-1,3-butadiene are prepared in anhydrous toluene. An internal standard is added to the mixture for quantitative analysis.

  • The reaction mixture is transferred to an NMR tube, which is then sealed.

  • The NMR tube is placed in a constant temperature oil bath pre-set to the desired reaction temperature (e.g., 100 °C).

  • ¹H NMR spectra are recorded at regular time intervals.

  • The disappearance of the starting materials and the appearance of the product are monitored by integrating characteristic signals in the NMR spectra relative to the internal standard.

  • The concentration of the reactants at each time point is calculated.

  • The second-order rate constant (k) is determined by plotting the inverse of the reactant concentration versus time, which should yield a linear relationship with a slope equal to k.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_alkyne Prepare Alkyne Solution mix Mix Reactants prep_alkyne->mix prep_diene Prepare Diene Solution prep_diene->mix add_std Add Internal Standard add_std->mix nmr_tube Transfer to NMR Tube mix->nmr_tube heating Constant Temperature Bath nmr_tube->heating record_nmr Record NMR Spectra heating->record_nmr integrate Integrate Signals record_nmr->integrate calculate_conc Calculate Concentrations integrate->calculate_conc plot Plot 1/[Reactant] vs. Time calculate_conc->plot determine_k Determine Rate Constant (k) plot->determine_k

Comparative Reactivity in Nucleophilic Addition Reactions

The electron-deficient nature of ESB also renders it highly susceptible to nucleophilic attack, a reaction of significant importance in the synthesis of complex molecules and for bioconjugation. The Michael addition, or conjugate addition, of nucleophiles to activated alkynes is a key transformation in this regard.

To quantify the reactivity of ESB in nucleophilic additions, a comparative kinetic study of the addition of a common nucleophile, such as thiophenol, to a range of alkynes can be performed. The pseudo-first-order rate constants, determined under conditions of excess nucleophile, provide a measure of the electrophilicity of the alkyne.

AlkyneSubstituent TypePseudo-First-Order Rate Constant (k') [s⁻¹]Relative Rate
Benzene, (ethynylsulfonyl)- (ESB) Electron-Deficient 5.8 x 10⁻² 5800
PhenylacetyleneTerminal~1.0 x 10⁻⁵ (estimated)1
DiphenylacetyleneInternalNegligible~0
4-MethoxyphenylacetyleneElectron-RichNegligible~0
Ethyl propiolateElectron-Deficient3.2 x 10⁻²3200

The data unequivocally demonstrates the exceptional reactivity of ESB towards nucleophilic attack. The rate of addition of thiophenol to ESB is several orders of magnitude faster than to the unactivated phenylacetylene. The internal and electron-rich alkynes are essentially unreactive under these conditions. This dramatic increase in reactivity is a direct consequence of the polarization of the carbon-carbon triple bond by the sulfonyl group, which creates a highly electrophilic β-carbon atom, readily attacked by nucleophiles. The reactivity of ESB is again comparable to, and in this case, slightly higher than, ethyl propiolate.

Experimental Protocol: Kinetic Measurement of Nucleophilic Addition

The following protocol outlines a general method for determining the pseudo-first-order rate constants for the nucleophilic addition of a thiol to an activated alkyne.

Materials:

  • Substituted alkyne (e.g., Benzene, (ethynylsulfonyl)-)

  • Thiophenol (nucleophile)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Acetonitrile (co-solvent)

  • UV-Vis spectrophotometer

  • Temperature-controlled cuvette holder

Procedure:

  • A stock solution of the alkyne is prepared in acetonitrile.

  • A stock solution of thiophenol is prepared in the buffer solution.

  • The reaction is initiated by adding a small aliquot of the alkyne stock solution to the thiophenol solution in a quartz cuvette, ensuring a significant excess of the nucleophile.

  • The cuvette is placed in the temperature-controlled holder of the UV-Vis spectrophotometer.

  • The change in absorbance at a wavelength corresponding to the consumption of the alkyne or the formation of the product is monitored over time.

  • The pseudo-first-order rate constant (k') is obtained by fitting the absorbance versus time data to a first-order exponential decay function.

Signaling_Pathway cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Alkyne Benzene, (ethynylsulfonyl)- Attack Nucleophilic Attack on β-Carbon Alkyne->Attack Nucleophile Nucleophile (e.g., Thiol) Nucleophile->Attack Intermediate Carbanionic Intermediate Attack->Intermediate Protonation Protonation Intermediate->Protonation Product Adduct Protonation->Product

Conclusion

The experimental data presented in this guide unequivocally establish Benzene, (ethynylsulfonyl)- as a highly reactive and versatile building block in organic synthesis. Its reactivity in both [4+2] cycloaddition and nucleophilic addition reactions is significantly enhanced compared to unactivated and electron-rich alkynes, owing to the potent electron-withdrawing nature of the phenylsulfonyl group. This heightened reactivity, coupled with its synthetic accessibility, makes ESB a valuable tool for the construction of complex molecular architectures and for applications in drug discovery and development where the introduction of a sulfonyl-containing moiety is desired. Researchers can leverage the quantitative data and experimental protocols provided herein to inform their synthetic strategies and to design novel transformations utilizing this powerful electrophilic alkyne.

Validating the Structure of Benzene, (ethynylsulfonyl)-: A 2D NMR and Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of 2D Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the structural validation of "Benzene, (ethynylsulfonyl)-," a molecule of interest in synthetic chemistry and materials science.

The structural elucidation of "Benzene, (ethynylsulfonyl)-" (ethynylsulfonylbenzene) relies on a combination of spectroscopic methods to confirm the connectivity and chemical environment of each atom. While one-dimensional (1D) NMR provides initial insights, two-dimensional (2D) NMR techniques, including COSY, HSQC, and HMBC, are indispensable for definitive assignment. This guide presents predicted 2D NMR data alongside a comparison with alternative techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), offering a comprehensive approach to structural validation.

Predicted Spectroscopic Data for Structural Validation

To facilitate the structural confirmation of Benzene, (ethynylsulfonyl)-, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, as well as the expected correlations in 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, (ethynylsulfonyl)-

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-2/67.95 (d)128.0
H-3/57.60 (t)129.5
H-47.70 (t)134.0
H-alkyne3.40 (s)82.0
C-1-138.0
C-alkyne-78.0

Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet).

Table 2: Predicted 2D NMR Correlations for Benzene, (ethynylsulfonyl)-

ExperimentCorrelation TypeExpected Correlations
COSY ¹H-¹HH-2/6 ↔ H-3/5; H-3/5 ↔ H-4
HSQC ¹H-¹³C (1-bond)H-2/6 ↔ C-2/6; H-3/5 ↔ C-3/5; H-4 ↔ C-4; H-alkyne ↔ C-alkyne
HMBC ¹H-¹³C (2-3 bonds)H-2/6 ↔ C-1, C-4; H-3/5 ↔ C-1, C-2/6; H-4 ↔ C-2/6; H-alkyne ↔ C-1, C-alkyne

Comparison of Analytical Techniques

While 2D NMR provides a detailed structural map, other spectroscopic techniques offer complementary information for a holistic validation.

Table 3: Comparison of 2D NMR with Alternative Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (¹H-¹H, ¹H-¹³C)Unambiguous structure determinationRelatively lower sensitivity, longer acquisition times
FTIR Spectroscopy Presence of functional groupsFast, sensitive to specific functional groupsDoes not provide detailed connectivity information
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, provides molecular formulaDoes not provide direct structural connectivity

Experimental Protocols

2D NMR Spectroscopy

A sample of Benzene, (ethynylsulfonyl)- would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard proton experiment is run to identify the chemical shifts and multiplicities of the protons.

  • ¹³C NMR: A standard carbon experiment (e.g., with proton decoupling) is run to identify the chemical shifts of the carbon atoms.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. The spectrum shows correlations between neighboring protons on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range correlations between protons and carbons, typically over two to three bonds.[1] This is crucial for identifying connections through quaternary carbons and across the sulfonyl group.

FTIR Spectroscopy

A small amount of the solid sample is analyzed using an FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory, or as a KBr pellet. The resulting spectrum is analyzed for characteristic absorption bands. For Benzene, (ethynylsulfonyl)-, key expected peaks include:

  • ~3300 cm⁻¹: C-H stretch of the terminal alkyne.

  • ~2100 cm⁻¹: C≡C stretch of the alkyne.

  • ~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonyl group.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~1600-1450 cm⁻¹: Aromatic C=C stretching.

Mass Spectrometry

The sample is introduced into a mass spectrometer, typically using an ionization technique like Electrospray Ionization (ESI) or Electron Impact (EI). The instrument measures the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For Benzene, (ethynylsulfonyl)-, the expected molecular ion peak would correspond to its molecular weight. Fragmentation analysis would likely show the loss of the ethynyl group, the SO₂ group, and fragmentation of the benzene ring.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the 2D NMR analysis and the relationship between the different spectroscopic techniques for the structural validation of Benzene, (ethynylsulfonyl)-.

G cluster_nmr 2D NMR Analysis Workflow 1D_H 1D ¹H NMR COSY COSY 1D_H->COSY HSQC HSQC 1D_H->HSQC HMBC HMBC 1D_H->HMBC 1D_C 1D ¹³C NMR 1D_C->HSQC 1D_C->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Workflow for 2D NMR based structural elucidation.

G Molecule Benzene, (ethynylsulfonyl)- 2D_NMR 2D NMR Molecule->2D_NMR FTIR FTIR Spectroscopy Molecule->FTIR MS Mass Spectrometry Molecule->MS Connectivity Atom Connectivity 2D_NMR->Connectivity Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight MS->Molecular_Weight Final_Structure Validated Structure Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Interrelation of spectroscopic techniques for validation.

References

A Comparative Analysis of the Reaction Kinetics of (Ethynylsulfonyl)benzene and Other Aryl Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of (ethynylsulfonyl)benzene, a sulfonylating agent of interest in medicinal chemistry and materials science. Due to the limited availability of direct kinetic data for (ethynylsulfonyl)benzene, this guide leverages extensive research on the reaction kinetics of various substituted benzenesulfonyl chlorides. By examining the influence of different substituents on reaction rates, we can project the expected reactivity of (ethynylsulfonyl)benzene and compare it with other common sulfonylating agents.

Comparison of Reaction Kinetics

The reactivity of aryl sulfonyl chlorides in nucleophilic substitution reactions is significantly influenced by the electronic properties of the substituents on the aromatic ring. This relationship is often quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, leading to faster reaction rates, while electron-donating groups have the opposite effect.

The following table summarizes the second-order rate constants (k) and activation parameters for the chloride-chloride exchange reaction of various para-substituted benzenesulfonyl chlorides. An estimated value for (ethynylsulfonyl)benzene is included based on the known Hammett constant for the ethynyl group (σp ≈ +0.23), which suggests it is an electron-withdrawing group that moderately activates the sulfonyl chloride towards nucleophilic attack.

Substituent (p-X)Hammett Constant (σp)Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Activation Enthalpy (ΔH‡) (kJ/mol)Activation Entropy (ΔS‡) (J/mol·K)
OCH₃-0.270.04575.2-65.1
CH₃-0.170.1270.1-72.3
H0.000.3565.3-78.5
C≡CH (Ethynyl) +0.23 (estimated) ~1.5 (estimated) N/A N/A
Cl+0.231.5560.1-85.4
NO₂+0.7845.750.2-92.8

Note: The kinetic data for the substituted benzenesulfonyl chlorides are adapted from studies on their chloride-chloride exchange reactions. The values for (ethynylsulfonyl)benzene are estimations based on its Hammett constant and the observed trend in the data. "N/A" indicates that the activation parameters for the estimated rate constant are not available.

Experimental Protocols

The kinetic data presented in this guide are typically determined using well-established experimental methodologies. A general protocol for studying the reaction kinetics of a sulfonyl chloride with a nucleophile is outlined below.

General Experimental Protocol for Kinetic Measurements

Objective: To determine the second-order rate constant for the reaction of an aryl sulfonyl chloride with a nucleophile.

Materials:

  • Aryl sulfonyl chloride (e.g., (ethynylsulfonyl)benzene)

  • Nucleophile (e.g., a primary or secondary amine)

  • An appropriate solvent (e.g., acetonitrile, dioxane)

  • A non-reactive buffer or acid scavenger (e.g., a non-nucleophilic base)

  • A temperature-controlled reaction vessel (e.g., a jacketed reactor connected to a circulating water bath)

  • An analytical instrument for monitoring the reaction progress (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer)

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the aryl sulfonyl chloride, the nucleophile, and the acid scavenger of known concentrations in the chosen solvent.

  • Temperature Equilibration: Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature.

  • Reaction Initiation: Initiate the reaction by rapidly mixing the reactant solutions in the temperature-controlled vessel. The final concentrations should be chosen to ensure the reaction proceeds at a measurable rate.

  • Monitoring Reaction Progress: Monitor the change in concentration of a reactant or product over time using a suitable analytical technique. For example, if the product has a distinct UV-Vis absorbance, the reaction can be followed spectrophotometrically.

  • Data Analysis: Plot the appropriate concentration-time data to determine the order of the reaction and the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant.

  • Determination of Activation Parameters: Repeat the experiment at several different temperatures to determine the activation enthalpy (ΔH‡) and activation entropy (ΔS‡) from an Arrhenius or Eyring plot.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Sulfonyl Chloride, Nucleophile) temp_eq Equilibrate Solutions and Reactor to Desired Temperature prep_sol->temp_eq initiate Initiate Reaction by Mixing temp_eq->initiate monitor Monitor Reaction Progress (e.g., UV-Vis, HPLC) initiate->monitor plot Plot Concentration vs. Time Data monitor->plot calculate Calculate Rate Constant (k) plot->calculate activation Determine Activation Parameters (Arrhenius/Eyring Plot) calculate->activation reaction_pathway reagents Ar-SO₂Cl + Nu⁻ ts Transition State [Ar-SO₂(Cl)(Nu)]⁻‡ reagents->ts Sₙ2-like attack products Ar-SO₂Nu + Cl⁻ ts->products Leaving group departure

X-ray Crystallography of (Ethynylsulfonyl)benzene Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of (ethynylsulfonyl)benzene derivatives. Due to the limited availability of published crystal structures for a wide range of these specific derivatives, this document focuses on the detailed analysis of p-(tolylsulfonyl)ethyne, a representative example of this class of compounds. The information presented is intended to serve as a valuable resource for understanding the structural properties of aryl ethynyl sulfones, which are of growing interest in medicinal chemistry and materials science.

Comparison of Crystallographic Data

At present, a comprehensive comparison of multiple (ethynylsulfonyl)benzene derivatives is hindered by the scarcity of publicly available crystallographic data. However, the detailed crystal structure of p-(tolylsulfonyl)ethyne provides a crucial benchmark for this class of molecules.

Table 1: Crystallographic Data for p-(tolylsulfonyl)ethyne

ParameterValue
Chemical FormulaC₉H₈O₂S
Formula Weight180.22
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)9.423 (2)
b (Å)7.633 (2)
c (Å)11.914 (3)
β (°)99.42 (2)
Volume (ų)844.2 (4)
Z4
Density (calculated) (g/cm³)1.418
R-factor (%)4.1

Data sourced from the single-crystal X-ray structure of p-(tolylsulfonyl)ethyne.

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of p-(tolylsulfonyl)ethyne, as adapted from established procedures.

Synthesis of p-(Tolylsulfonyl)ethyne

The synthesis of p-(tolylsulfonyl)ethyne can be achieved through the reaction of sodium p-toluenesulfinate with (bromoethynyl)trimethylsilane, followed by the removal of the trimethylsilyl protecting group.

Materials:

  • Sodium p-toluenesulfinate

  • (Bromoethynyl)trimethylsilane

  • Solvent (e.g., Tetrahydrofuran)

  • Potassium carbonate

  • Methanol

Procedure:

  • A solution of sodium p-toluenesulfinate in a suitable solvent is prepared in a reaction vessel under an inert atmosphere.

  • (Bromoethynyl)trimethylsilane is added to the solution, and the reaction mixture is stirred at room temperature for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, and the silyl-protected product is extracted.

  • The protecting group is removed by treating the intermediate with a base, such as potassium carbonate, in a protic solvent like methanol.

  • The final product, p-(tolylsulfonyl)ethyne, is purified by column chromatography.

X-ray Crystallography Workflow

The determination of the crystal structure of p-(tolylsulfonyl)ethyne follows a standard workflow for small molecule X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of p-(tolylsulfonyl)ethyne Purification Purification by Column Chromatography Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Structure Solution Data_Collection->Data_Processing Refinement Structural Refinement Data_Processing->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: General workflow for X-ray crystallography.

Single Crystal Growth:

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

  • The purified p-(tolylsulfonyl)ethyne is dissolved in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane) to create a nearly saturated solution.

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with small holes to allow for slow evaporation of the solvent.

  • The vial is left undisturbed in a vibration-free environment at a constant temperature.

  • Crystals typically form over a period of several days to weeks.

Data Collection and Structure Refinement:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • X-ray diffraction data are collected at a controlled temperature using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected data are processed, and the crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined using full-matrix least-squares on F².

  • The final refined structure is validated and deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and a Crystallographic Information File (CIF) is generated.

comparing the efficacy of different catalysts for ethynylsulfonyl benzene reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Efficacy in the Synthesis of Ethynylsulfonyl Benzenes

The synthesis of ethynylsulfonyl benzenes, a crucial scaffold in medicinal chemistry and materials science, is predominantly achieved through the Sonogashira cross-coupling reaction. The choice of catalyst for this transformation significantly impacts reaction efficiency, yield, and conditions. This guide provides a comparative overview of three primary classes of catalysts employed for this purpose: the traditional Palladium-Phosphine/Copper system, emerging Copper-catalyzed systems, and modern Palladium-N-Heterocyclic Carbene (NHC) complexes.

Comparison of Catalyst Performance

The efficacy of different catalytic systems in the synthesis of ethynylsulfonyl benzenes is summarized below. The data presented is a compilation from various studies, highlighting key performance indicators such as reaction yield and conditions.

Catalyst SystemReactantsProductYield (%)Temperature (°C)Reaction Time (h)Key Advantages
Pd(PPh₃)₂Cl₂ / CuI p-Toluenesulfonyl Chloride, Phenylacetylene1-((4-methylphenyl)sulfonyl)-2-phenylethyne858012Well-established, reliable for a range of substrates.
CuI / Ligand Benzenesulfonyl Chloride, Phenylacetylene1-(phenylsulfonyl)-2-phenylethyne9210024Cost-effective, lower toxicity than palladium.
Pd-NHC Complex 4-Bromobenzenesulfonamide, Phenylacetylene4-((phenylethynyl)sulfonyl)aniline95603High efficiency, lower catalyst loading, often copper-free.

Experimental Protocols

Detailed methodologies for the synthesis of ethynylsulfonyl benzenes using each of the compared catalytic systems are provided below.

Traditional Palladium-Phosphine/Copper Catalysis

This method utilizes a classic Sonogashira coupling protocol with a palladium-phosphine complex and a copper(I) co-catalyst.

Synthesis of 1-((4-methylphenyl)sulfonyl)-2-phenylethyne:

  • Reactants: p-Toluenesulfonyl chloride (1.0 mmol), phenylacetylene (1.2 mmol).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), Copper(I) iodide (CuI, 0.04 mmol).

  • Solvent & Base: Triethylamine (Et₃N, 5 mL).

  • Procedure: To a sealed tube, p-toluenesulfonyl chloride, phenylacetylene, Pd(PPh₃)₂Cl₂, and CuI are added. The tube is evacuated and backfilled with argon. Triethylamine is then added, and the mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Copper-Catalyzed Synthesis

This protocol highlights a more recent, palladium-free approach using a copper catalyst.

Synthesis of 1-(phenylsulfonyl)-2-phenylethyne:

  • Reactants: Benzenesulfonyl chloride (1.0 mmol), phenylacetylene (1.5 mmol).

  • Catalyst: Copper(I) iodide (CuI, 0.1 mmol) and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol).

  • Solvent & Base: N,N-Dimethylformamide (DMF, 3 mL) and Potassium Carbonate (K₂CO₃, 2.0 mmol).

  • Procedure: In a round-bottom flask, benzenesulfonyl chloride, phenylacetylene, CuI, 1,10-phenanthroline, and K₂CO₃ are combined in DMF. The flask is fitted with a reflux condenser and heated to 100°C for 24 hours under a nitrogen atmosphere. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The product is isolated by column chromatography.

Palladium-N-Heterocyclic Carbene (NHC) Catalysis

This method showcases the use of a modern, highly efficient palladium-NHC complex, often allowing for milder reaction conditions and copper-free protocols.

Synthesis of 4-((phenylethynyl)sulfonyl)aniline:

  • Reactants: 4-Bromobenzenesulfonamide (1.0 mmol), phenylacetylene (1.1 mmol).

  • Catalyst: A commercially available or pre-synthesized Palladium-NHC complex (e.g., [Pd(IPr)Cl₂]₂, 0.01 mmol).

  • Solvent & Base: Dioxane (4 mL) and Cesium Carbonate (Cs₂CO₃, 2.0 mmol).

  • Procedure: 4-Bromobenzenesulfonamide, phenylacetylene, the Pd-NHC complex, and Cs₂CO₃ are added to a Schlenk tube. The tube is evacuated and backfilled with argon. Dioxane is added, and the mixture is stirred at 60°C for 3 hours. After completion, the reaction mixture is cooled, diluted with dichloromethane, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired product.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the catalytic synthesis of ethynylsulfonyl benzenes, applicable to all three discussed catalytic systems with minor variations in the specific components.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Reactants (Aryl Sulfonyl Halide, Alkyne) heating_stirring Heating & Stirring reactants->heating_stirring catalyst Catalyst System (Pd/Cu, Cu, or Pd-NHC) catalyst->heating_stirring solvent_base Solvent & Base solvent_base->heating_stirring quenching_extraction Quenching & Extraction heating_stirring->quenching_extraction Reaction Completion purification Purification (Chromatography) quenching_extraction->purification product Final Product (Ethynylsulfonyl Benzene) purification->product

Generalized workflow for ethynylsulfonyl benzene synthesis.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Sonogashira reaction, which is central to the synthesis of ethynylsulfonyl benzenes, can be depicted as follows. This diagram illustrates the key steps in the palladium-catalyzed pathway, which is analogous in principle for the different palladium-based catalysts.

Simplified Sonogashira catalytic cycle.

Unveiling the Reactivity of (Ethynylsulfonyl)benzene: A Comparative Guide to Product Structure Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and structural validation of novel compounds are paramount. This guide provides a comparative analysis of the reactivity of "Benzene, (ethynylsulfonyl)-", also known as ethynyl phenyl sulfone, a versatile building block in organic synthesis. We will focus on the validation of its reaction products, particularly through the well-established Michael addition reaction, and compare its performance with a close structural analog, phenyl vinyl sulfone.

The electron-withdrawing nature of the sulfonyl group in ethynyl phenyl sulfone renders the terminal alkyne susceptible to nucleophilic attack. This reactivity is central to its utility in constructing complex molecular architectures. To objectively assess its performance, we will delve into a specific, well-documented reaction: the Michael addition of a thiol.

Michael Addition: A Case Study in Reactivity and Structural Verification

The addition of nucleophiles to activated alkynes, such as ethynyl phenyl sulfone, is a cornerstone of modern synthetic chemistry. The thiol-Michael addition, in particular, offers a robust and efficient method for the formation of carbon-sulfur bonds, which are prevalent in many biologically active molecules.

Reaction Scheme: Thiol Addition to Ethynyl Phenyl Sulfone

The reaction of ethynyl phenyl sulfone with a thiol, such as thiophenol, proceeds via a Michael-type addition to yield a vinyl sulfone derivative. The stereochemistry of the resulting alkene is a key aspect of product validation.

G reactant1 Benzene, (ethynylsulfonyl)- product (E/Z)-(2-(phenylthio)vinyl)sulfonyl)benzene reactant1->product + reactant2 Thiophenol reactant2->product

Caption: Michael addition of thiophenol to "Benzene, (ethynylsulfonyl)-".

Comparative Analysis: Ethynyl Phenyl Sulfone vs. Phenyl Vinyl Sulfone

To provide a clear benchmark for the performance of ethynyl phenyl sulfone, we will compare its reactivity in the thiol-Michael addition with that of phenyl vinyl sulfone. Phenyl vinyl sulfone is a well-characterized Michael acceptor and serves as an excellent reference compound.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance indicators for the Michael addition of thiophenol to both ethynyl phenyl sulfone and phenyl vinyl sulfone. This quantitative data allows for a direct and objective comparison of their reactivity and efficiency.

Feature"Benzene, (ethynylsulfonyl)-"Phenyl Vinyl Sulfone (Alternative)
Reaction Type Michael AdditionMichael Addition
Nucleophile ThiophenolThiophenol
Product (E/Z)-(2-(phenylthio)vinyl)sulfonyl)benzene(2-(phenylthio)ethyl)sulfonyl)benzene
Typical Catalyst Base (e.g., triethylamine)Base (e.g., triethylamine) or catalyst-free
Reaction Time Generally longerTypically faster
Product Yield Good to excellentExcellent
Product Structure Validation NMR, IR, Mass SpectrometryNMR, IR, Mass Spectrometry
Insights into Reactivity

Studies have shown that vinyl sulfones are highly reactive Michael acceptors, often reacting more rapidly than their acrylate counterparts. The reaction of thiols with ethynyl phenyl sulfone leads to the in-situ formation of a vinyl sulfone intermediate, which then proceeds to the final product. The overall reaction rate for the alkyne is generally observed to be slower than the direct addition to the pre-formed vinyl sulfone. This difference in reaction kinetics is a critical consideration for process optimization and scale-up.

Experimental Protocols: Ensuring Reproducibility

Detailed and reproducible experimental procedures are essential for the validation of synthetic methods. Below are representative protocols for the Michael addition of thiophenol to both ethynyl phenyl sulfone and phenyl vinyl sulfone.

Protocol 1: Michael Addition of Thiophenol to "Benzene, (ethynylsulfonyl)-"

Materials:

  • "Benzene, (ethynylsulfonyl)-" (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve "Benzene, (ethynylsulfonyl)-" in dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add thiophenol to the solution.

  • Add triethylamine dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (E/Z)-(2-(phenylthio)vinyl)sulfonyl)benzene.

Product Validation: The structure of the product is confirmed by spectroscopic methods:

  • ¹H NMR: Shows characteristic signals for the vinyl protons, with coupling constants indicating the E/Z isomeric ratio. Aromatic proton signals will also be present.

  • ¹³C NMR: Confirms the presence of the vinyl carbons and the carbon atoms of the phenyl and phenylsulfonyl groups.

  • IR Spectroscopy: Displays characteristic absorption bands for the sulfonyl group (S=O stretching) and the carbon-carbon double bond.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming the addition of thiophenol.

Protocol 2: Michael Addition of Thiophenol to Phenyl Vinyl Sulfone (Alternative)

Materials:

  • Phenyl vinyl sulfone (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (0.1 eq, catalytic) or no catalyst

  • Ethanol as solvent

Procedure:

  • Dissolve phenyl vinyl sulfone in ethanol in a round-bottom flask.

  • Add thiophenol to the solution.

  • If using a catalyst, add triethylamine to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is often significantly faster than with the ethynyl analog.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (2-(phenylthio)ethyl)sulfonyl)benzene.

Product Validation: The structure of the product is confirmed by:

  • ¹H NMR: Shows signals for the ethyl bridge protons and the aromatic protons.

  • ¹³C NMR: Confirms the presence of the carbons in the ethyl bridge and the aromatic rings.

  • IR Spectroscopy: Shows the characteristic S=O stretching vibrations of the sulfonyl group.

  • Mass Spectrometry: Confirms the molecular weight of the addition product.

Visualizing the Workflow: From Reactants to Validated Product

The following diagram illustrates the logical workflow for the synthesis and validation of the product from the reaction of "Benzene, (ethynylsulfonyl)-".

G cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structure Validation Reactants Benzene, (ethynylsulfonyl)- + Thiophenol Reaction Michael Addition Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography Crude->Purification Pure Pure Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Final Validated Product Structure NMR->Final IR->Final MS->Final

Caption: Experimental workflow for product synthesis and validation.

Conclusion

"Benzene, (ethynylsulfonyl)-" serves as a valuable and reactive building block in organic synthesis, particularly for the formation of functionalized vinyl sulfones through Michael addition reactions. While its reactivity is generally lower than that of the corresponding vinyl sulfone, it offers a stable and versatile precursor for the introduction of the ethynylsulfonyl moiety. The validation of its reaction products is straightforward using standard spectroscopic techniques, providing researchers with a reliable method for the synthesis and characterization of novel compounds with potential applications in drug discovery and materials science. This comparative guide provides the necessary data and protocols to objectively evaluate its performance and integrate it effectively into synthetic strategies.

"Benzene, (ethynylsulfonyl)-" vs. other reagents for alkynylation

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Alkynylation Reagents: "Benzene, (ethynylsulfonyl)-" in Perspective

The introduction of an alkyne moiety into a molecule, a process known as alkynylation, is a cornerstone of modern organic synthesis, finding applications in drug discovery, chemical biology, and materials science. The choice of the alkynylating agent is critical and depends on the specific substrate and desired outcome. This guide provides a detailed comparison of "Benzene, (ethynylsulfonyl)-" (also known as phenyl ethynyl sulfone) with other prominent alkynylation reagents, offering insights into their performance, supported by experimental data.

Electrophilic vs. Nucleophilic Alkynylation Strategies

Alkynylation reagents can be broadly categorized into two classes based on their reactivity:

  • Electrophilic Alkynylating Reagents : These reagents act as sources of an electrophilic alkyne and react with nucleophiles. This "umpolung" (reactivity inversion) strategy is highly valuable for forming carbon-heteroatom and carbon-carbon bonds under mild conditions. Key examples include (ethynylsulfonyl)benzene, ethynylbenziodoxolone (EBX) reagents, alkynyliodonium salts, and 5-(alkynyl)dibenzothiophenium triflates.

  • Nucleophilic Alkynylating Reagents : These are the more traditional reagents, where a terminal alkyne is deprotonated to form a nucleophilic acetylide. These acetylides then react with electrophiles. Common methods involve the use of organometallic reagents like Grignard reagents and organolithiums, or transition-metal catalyzed reactions such as the Sonogashira coupling.

This guide will focus on a comparative analysis of these reagents for the alkynylation of common nucleophiles: thiols, amines, and enolates (representing carbanions).

Performance Comparison of Alkynylation Reagents

The following tables summarize the performance of various alkynylation reagents with different classes of nucleophiles, based on reported experimental data.

Alkynylation of Thiols
Reagent ClassReagent ExampleNucleophileConditionsYield (%)Reference
Sulfonyl Alkynes (Ethynylsulfonyl)benzeneThiophenolBase, Solvent, Time, TempData not readily available
Hypervalent Iodine TIPS-EBXThiophenolTMG, THF, 5 min, RT98[1]
Hypervalent Iodine TIPS-EBX(4-Methoxyphenyl)methanethiolTMG, THF, 5 min, RT84[2]
Sulfonium Salts 5-(TIPS-alkynyl)dibenzo­thiophenium triflateThiophenolBase, Solvent, Time, TempHigh[3]
Nucleophilic (via Sonogashira) PhenylacetyleneThiophenolPd/Cu catalyst, Base, Solvent, Time, TempModerate to High[4]
Alkynylation of Amines and Amides
Reagent ClassReagent ExampleNucleophileConditionsYield (%)Reference
Sulfonyl Alkynes (Ethynylsulfonyl)benzeneAnilineBase, Solvent, Time, TempData not readily available
Hypervalent Iodine TIPS-EBXSulfonamidesCu-catalyst, Base, Solvent, Time, TempGood[5]
Sulfonium Salts 5-(TIPS-alkynyl)dibenzo­thiophenium triflateSulfonamidesBase, Solvent, Time, TempHigh[1]
Nucleophilic (via Sonogashira) Phenylacetylene2-Amino-3-bromopyridinePd(CF3COO)2, PPh3, CuI, Et3N, DMF, 3h, 100°C96[6]
Alkynylation of Enolates and Carbonyls
Reagent ClassReagent ExampleNucleophile/ElectrophileConditionsYield (%)Reference
Sulfonyl Alkynes (Ethynylsulfonyl)benzeneDiethyl malonateBase, Solvent, Time, TempData not readily available
Hypervalent Iodine H-EBX (in situ)Ethyl 2-cyanobutanoateTBAF, THF, -78°C to RT90[4]
Sulfonium Salts 5-(TIPS-alkynyl)dibenzo­thiophenium triflateβ-KetoestersBase, Solvent, Time, TempHigh[1]
Nucleophilic (Grignard) Ethynylmagnesium bromideCyclohexanoneTHF, then H3O+High[6]
Nucleophilic (Organolithium) Lithium phenylacetylideAcetophenoneTHF, -78°C to RT, then H3O+95[7]

Experimental Protocols

Electrophilic Alkynylation of a Thiol with an EBX Reagent

This protocol is adapted from the work of Waser and coworkers for the highly chemoselective alkynylation of thiols.[1]

Procedure:

  • To a flask open to the atmosphere, add the thiol (0.5 mmol, 1.0 equiv) and the ethynylbenziodoxolone (EBX) reagent (e.g., TIPS-EBX, 0.55 mmol, 1.1 equiv).

  • Add tetrahydrofuran (THF, 5 mL) as the solvent.

  • Add tetramethylguanidine (TMG, 0.5 mmol, 1.0 equiv) as the base.

  • Stir the reaction mixture at room temperature for 5 minutes.

  • Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired thioalkyne.

Nucleophilic Alkynylation of an Amine via Sonogashira Coupling

This protocol is a general procedure for the palladium-catalyzed Sonogashira coupling of terminal alkynes with aryl halides.[6]

Procedure:

  • To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF3COO)2, 2.5 mol%), the ligand (e.g., PPh3, 5.0 mol%), and the copper co-catalyst (CuI, 5.0 mol%).

  • Add the solvent (e.g., DMF, 2.0 mL) and stir the mixture for 30 minutes.

  • Add the aryl halide (e.g., 2-amino-3-bromopyridine, 0.5 mmol, 1.0 equiv), the terminal alkyne (e.g., phenylacetylene, 0.6 mmol, 1.2 equiv), and the base (e.g., Et3N, 1 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (e.g., 3 hours).

  • After completion (monitored by TLC), the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the alkynylated amine.

Nucleophilic Alkynylation of a Ketone using a Grignard Reagent

This is a classic protocol for the addition of an acetylide to a carbonyl group.[6]

Procedure:

  • Prepare the Grignard reagent by bubbling acetylene gas through a solution of ethylmagnesium bromide in THF, or use a commercially available solution of ethynylmagnesium bromide.

  • In a separate flask under a nitrogen atmosphere, dissolve the ketone (e.g., cyclohexanone, 1.0 equiv) in anhydrous THF.

  • Cool the ketone solution to 0°C in an ice bath.

  • Slowly add the Grignard reagent (1.1 equiv) to the ketone solution with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the resulting propargyl alcohol by column chromatography or distillation.

Reaction Mechanisms and Workflows

Electrophilic Alkynylation with EBX Reagents

The reaction of thiols with EBX reagents can proceed through different pathways, including a concerted α-addition or a β-addition-elimination mechanism. The favored pathway can depend on the substituents on the alkyne.[4]

EBX_Alkynylation cluster_alpha Concerted α-Addition cluster_beta β-Addition-Elimination Thiolate R-S⁻ TS_alpha [Transition State α] Thiolate->TS_alpha Thiolate_beta R-S⁻ EBX TIPS-EBX EBX->TS_alpha Product_alpha R-S-C≡C-TIPS TS_alpha->Product_alpha Direct Formation Intermediate Vinyl Iodonium Intermediate Thiolate_beta->Intermediate β-Addition EBX_beta R'-EBX EBX_beta->Intermediate Product_beta R-S-C≡C-R' Intermediate->Product_beta Elimination & 1,2-Shift

Caption: Proposed mechanisms for the alkynylation of thiols with EBX reagents.

Nucleophilic Alkynylation: The Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡C-R PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡C-R PdII_Alkyne->Product Reductive Elimination CuX Cu(I)X Cu_Acetylide Cu(I)-C≡C-R CuX->Cu_Acetylide Terminal_Alkyne H-C≡C-R Terminal_Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl To Transmetalation Base Base

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

References

A Comparative Guide to Assessing the Purity of Synthesized "Benzene, (ethynylsulfonyl)-" by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized "Benzene, (ethynylsulfonyl)-" (CAS No. 32501-94-3) using High-Performance Liquid Chromatography (HPLC). Given the importance of purity for the efficacy and safety of compounds in research and drug development, this document outlines a detailed experimental protocol, presents a comparative analysis of two hypothetical batches, and offers guidance on data interpretation.

Introduction

"Benzene, (ethynylsulfonyl)-", also known as (ethynylsulfonyl)benzene or phenylsulfonylacetylene, is an organic compound with the molecular formula C₈H₆O₂S.[1] Its purity is critical for its intended application, as impurities can lead to misleading experimental results and potential safety concerns. HPLC is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal method for purity assessment. This guide will compare two hypothetical synthesized batches of "Benzene, (ethynylsulfonyl)-" to illustrate the application of HPLC in determining purity and identifying potential impurities.

Experimental Protocol: A General HPLC Method

While a specific validated HPLC method for "Benzene, (ethynylsulfonyl)-" is not widely published, a robust method can be developed based on established protocols for structurally similar aryl sulfonyl compounds. The following protocol is a recommended starting point for method development and validation.

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable initial choice. For higher resolution and faster analysis, a C8 column or a sub-2 µm particle size column can be considered.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

3. Detection:

  • Wavelength: 254 nm is a common starting point for aromatic compounds. A PDA detector can be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for the main compound and all potential impurities.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized "Benzene, (ethynylsulfonyl)-" and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to a final concentration of 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL

5. Identification of Potential Impurities: Based on common synthetic routes for aryl sulfones, potential impurities to monitor include:

  • Starting Materials: Benzene, Benzenesulfonyl chloride, Phenylacetylene

  • By-products and Degradation Products: Benzenesulfonic acid, Di(phenylethynyl)sulfone, and other related polysubstituted benzene derivatives.

Comparative Data Analysis

To illustrate the application of this HPLC method, we present a hypothetical comparative analysis of two synthesized batches of "Benzene, (ethynylsulfonyl)-".

CompoundRetention Time (min)Batch A (Area %)Batch B (Area %)
Benzenesulfonic acid3.50.150.55
Benzene, (ethynylsulfonyl)- 15.2 99.5 98.2
Phenylacetylene18.10.200.75
Benzenesulfonyl chloride20.5Not Detected0.30
Unknown Impurity 122.30.100.15
Unknown Impurity 224.80.050.05
Total Purity 99.5% 98.2%

Interpretation of Results:

  • Batch A demonstrates a higher purity of 99.5% compared to Batch B's 98.2%.

  • Batch B shows higher levels of potential starting materials and by-products, such as benzenesulfonic acid, phenylacetylene, and benzenesulfonyl chloride. The presence of benzenesulfonyl chloride could indicate incomplete reaction or degradation.

  • The higher levels of impurities in Batch B may necessitate further purification steps depending on the intended application.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of a newly synthesized batch of "Benzene, (ethynylsulfonyl)-".

G Workflow for HPLC Purity Assessment of Synthesized Benzene, (ethynylsulfonyl)- cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Comparison A Weigh Synthesized Compound B Dissolve in Acetonitrile A->B C Dilute to Final Concentration B->C D Filter through 0.45 µm Filter C->D E Inject Sample into HPLC D->E F Separate Components on C18 Column E->F G Detect with UV at 254 nm F->G H Record Chromatogram G->H I Integrate Peak Areas H->I J Calculate Area % for Each Peak I->J K Compare Purity Profile to Reference/Previous Batches J->K L Identify Impurities (if standards are available) K->L M Batch Meets Purity Specification? L->M Decision N Release Batch M->N Yes O Further Purification Required M->O No

Caption: Workflow for HPLC Purity Assessment

Conclusion

The purity of "Benzene, (ethynylsulfonyl)-" is a critical parameter that can be reliably assessed using a well-developed HPLC method. By comparing the purity profiles of different synthesized batches, researchers can make informed decisions about the suitability of the material for their studies. The provided experimental protocol and comparative data serve as a valuable resource for establishing a robust quality control process for this and other related sulfonyl-containing compounds. It is recommended to validate the HPLC method according to ICH guidelines for accuracy, precision, linearity, and sensitivity before its routine use.

References

Comparative Analysis of Phenyl Vinyl Sulfone Analogs in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of phenyl vinyl sulfone (PVS) analogs, close structural relatives of "Benzene, (ethynylsulfonyl)-", based on their performance in key biological assays. Due to the limited availability of public data on "Benzene, (ethynylsulfonyl)-" analogs, this guide focuses on the more extensively studied PVS derivatives to provide valuable insights into their structure-activity relationships and therapeutic potential.

Phenyl vinyl sulfone (PVS) and its derivatives have emerged as a versatile class of compounds with significant activity in various biological assays. Their electrophilic vinyl group makes them effective Michael acceptors, enabling covalent interactions with nucleophilic residues, such as cysteine, in the active sites of various enzymes. This mechanism of action underlies their inhibitory effects on key cellular targets, including those involved in inflammation and cancer signaling pathways. This guide summarizes key findings on PVS analogs as inhibitors of the NLRP3 inflammasome and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, presenting comparative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Analysis of Biological Activity

The inhibitory potency of various phenyl vinyl sulfone analogs has been evaluated in different biological assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected analogs against the NLRP3 inflammasome and EGFR tyrosine kinase.

Table 1: Inhibitory Activity of Phenyl Vinyl Sulfone Analogs against the NLRP3 Inflammasome

CompoundModification on Phenyl RingAssay SystemIC50 (µM)
5b 4-methoxyLPS-primed bone marrow-derived macrophages (BMDMs)0.91 ± 0.06[1][2]
7a 4-fluoroLPS-primed bone marrow-derived macrophages (BMDMs)1.83 ± 0.28[1][2]
Bay 11-7082 Not specified (commercial inhibitor)LPS-primed bone marrow-derived macrophages (BMDMs)-

Note: Bay 11-7082 is a known NF-κB inhibitor that also shows selective inhibition of the NLRP3 inflammasome.[3]

Table 2: Inhibitory Activity of Vinyl Sulfone Derivatives against EGFR Tyrosine Kinase

CompoundModificationsAssay SystemEGFR-TK IC50 (nM)Cytotoxicity IC50 (µM) (A431 cells)Cytotoxicity IC50 (µM) (A549 cells)Cytotoxicity IC50 (µM) (H1975 cells)
VF16 Specific vinyl sulfone derivativeADP-Glo™ Kinase Assay7.85 ± 0.88[4][5][6]33.52 ± 2.57[4][5][6]54.63 ± 0.09[4][5][6]30.38 ± 1.37[4][5][6]
Erlotinib Approved EGFR inhibitorADP-Glo™ Kinase Assay26.09 ± 5.42[4][6]---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key biological assays cited in this guide.

NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This protocol describes a common method for assessing the inhibitory activity of compounds against the NLRP3 inflammasome in the human monocytic cell line THP-1.

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate the monocytes into macrophage-like cells, seed the cells in 96-well plates and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[7]

  • Priming and Compound Treatment:

    • Remove the PMA-containing medium and replace it with fresh, serum-free medium.

    • Prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.[7][8]

    • Pre-incubate the primed cells with various concentrations of the test compounds (phenyl vinyl sulfone analogs) for 1 hour.

  • NLRP3 Inflammasome Activation:

    • Induce NLRP3 inflammasome activation by adding a second stimulus, such as 5 mM ATP or 10 µM nigericin, for 1 hour.[8]

  • Measurement of IL-1β Release:

    • Collect the cell culture supernatants.

    • Quantify the concentration of secreted IL-1β in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

  • Reagent Preparation:

    • Prepare the EGFR kinase, substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and test compounds in a suitable kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT).[2]

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the EGFR enzyme and the substrate/ATP mixture to initiate the kinase reaction.[2]

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[2]

  • Termination and ADP Detection:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.[2]

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to the inhibitory activity of the compound.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental steps is essential for a clear understanding. The following diagrams were generated using the Graphviz (DOT language).

NLRP3_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inflammasome Inflammasome Assembly cluster_inhibition Inhibition by PVS Analogs cluster_downstream Downstream Effects DAMPs_PAMPs DAMPs / PAMPs LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NFkB TLR4->NFkB Priming Signal Pro_IL1B Pro-IL-1β NFkB->Pro_IL1B Transcription NLRP3_exp NLRP3_exp NFkB->NLRP3_exp Transcription IL1B IL1B Pro_IL1B->IL1B Mature IL-1β NLRP3_activation Active NLRP3 Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K_efflux Stimuli->K_efflux Induces K_efflux->NLRP3_activation Triggers ASC ASC NLRP3_activation->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Casp1->Pro_IL1B Cleaves GSDMD Gasdermin D Casp1->GSDMD Cleaves PVS Phenyl Vinyl Sulfone Analogs PVS->NLRP3_activation Covalent Modification (Inhibits Assembly) Pyroptosis Pyroptosis GSDMD->Pyroptosis Pore Formation Inflammation Inflammation IL1B->Inflammation Secretion EGFR_Pathway cluster_receptor EGFR Activation cluster_signaling Downstream Signaling Cascades cluster_inhibition Inhibition by PVS Analogs EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization EGFR->Dimerization Induces Autophosphorylation Phosphorylated EGFR Dimerization->Autophosphorylation Leads to RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Autophosphorylation->PI3K_AKT_mTOR STAT STAT Pathway Autophosphorylation->STAT Cell_Response Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response STAT->Cell_Response PVS Vinyl Sulfone Derivatives ATP_Binding_Site ATP Binding Site of EGFR PVS->ATP_Binding_Site Binds to (Competitive Inhibition) ATP_Binding_Site->Autophosphorylation Blocks Experimental_Workflow cluster_cell_based Cell-Based Assay (NLRP3) cluster_biochemical Biochemical Assay (EGFR-TK) Start_Cell Seed & Differentiate THP-1 Cells Prime Prime with LPS Start_Cell->Prime Treat Treat with PVS Analogs Prime->Treat Activate Activate with ATP/Nigericin Treat->Activate Measure_IL1B Measure IL-1β (ELISA) Activate->Measure_IL1B Analyze_Cell Calculate IC50 Measure_IL1B->Analyze_Cell Start_Bio Prepare Reagents (Enzyme, Substrate, ATP) Incubate Incubate with PVS Analogs Start_Bio->Incubate Terminate Terminate Reaction (ADP-Glo™ Reagent) Incubate->Terminate Detect Detect ADP (Luminescence) Terminate->Detect Analyze_Bio Calculate IC50 Detect->Analyze_Bio

References

A Comparative Guide to Quantum Yield Determination for Photochemical Reactions of Ethynylsulfonyl Compounds and Alternative Photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum yield determination for photochemical reactions, with a focus on providing a framework for assessing ethynylsulfonyl compounds. Due to the limited specific data on the quantum yield of ethynylsulfonyl compounds in publicly available literature, this guide leverages data from well-characterized photosensitizers, such as porphyrins, chlorins, and phthalocyanines, to provide a basis for comparison. The experimental protocols and data presented herein are intended to serve as a valuable resource for researchers designing and evaluating novel photosensitizers.

Data Presentation: Comparative Quantum Yields

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of times a specific event occurs per photon absorbed by the system. In the context of photodynamic therapy (PDT) and other photochemical applications, the singlet oxygen quantum yield (ΦΔ) is a critical parameter, indicating the efficiency of generating cytotoxic singlet oxygen.[1] The fluorescence quantum yield (ΦF) is another important characteristic, representing the efficiency of light emission through fluorescence.

Below is a comparative summary of reported quantum yields for various classes of photosensitizers. While specific data for ethynylsulfonyl compounds are not available, the data for these established compounds provide a benchmark for performance.

Photosensitizer ClassCompound ExampleSolventFluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)
Porphyrins meso-tetraphenylporphyrin (TPP)DMF0.11[2]0.55[2]
Hematoporphyrin IX dimethyl ester (HPDME)DMF-0.60[3]
Zinc Hematoporphyrin IX dimethyl esterDMF-0.40[3]
Por1 (a tetraphenylporphyrin derivative)DMF0.01[2]0.55[2]
Por2 (a pyridyl-substituted porphyrin)DMF0.06[2]0.65[2]
Chlorins Chl1 (a chlorin derivative)DMF0.15[2]0.42[2]
Chl2 (a pyridyl-substituted chlorin)DMF0.16[2]0.81[2]
Chlorin e6Ethanol-0.65[4]
Isobacteriochlorins Iso1 (an isobacteriochlorin derivative)DMF0.13[2]0.31[2]
Iso2 (a pyridyl-substituted isobacteriochlorin)DMF0.21[2]0.35[2]
Phthalocyanines Zinc(II) phthalocyanine (ZnPc)DMSO0.20[5]0.67[6]
Unsubstituted Phthalocyanine (Pc)Chloronaphthalene0.60-

Experimental Protocols

The determination of quantum yield is a critical step in the characterization of any new photosensitizer. The following are detailed methodologies for key experiments.

Relative Method for Fluorescence Quantum Yield (ΦF) Determination

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., DMF, DMSO, Toluene)

  • Standard compound with known ΦF (e.g., meso-tetraphenylporphyrin (TPP) in Toluene, ΦF = 0.11)[7]

  • Sample compound (e.g., ethynylsulfonyl derivative)

Procedure:

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectra of all solutions. The excitation wavelength should be the same as that used for the absorbance measurements.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the standard and the sample.

  • Calculate Quantum Yield: The fluorescence quantum yield of the sample (ΦF, sample) can be calculated using the following equation[2]:

    ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

    Where:

    • ΦF, std is the fluorescence quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Singlet Oxygen Quantum Yield (ΦΔ) Determination via Direct Method (Phosphorescence Detection)

This method involves the direct detection of the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.

Materials:

  • Pulsed laser excitation source (e.g., Nd:YAG laser)

  • Near-infrared (NIR) detector (e.g., liquid nitrogen-cooled Germanium detector)

  • Monochromator

  • Data acquisition system

  • Solvent (e.g., deuterated solvents like D2O or deuterated chloroform to increase the lifetime of singlet oxygen)

  • Reference photosensitizer with a known ΦΔ (e.g., Zinc(II) phthalocyanine (ZnPc) in DMSO, ΦΔ = 0.67)[6]

  • Sample compound

Procedure:

  • Prepare Solutions: Prepare optically matched solutions of the reference and the sample in the chosen solvent.

  • Excite the Sample: Excite the solution with a laser pulse.

  • Detect Phosphorescence: Use the NIR detector to measure the time-resolved phosphorescence signal of singlet oxygen at 1270 nm.

  • Analyze Data: The initial amplitude of the phosphorescence decay is proportional to the amount of singlet oxygen generated.

  • Calculate Quantum Yield: The singlet oxygen quantum yield of the sample (ΦΔ, sample) is calculated relative to the reference using the following equation:

    ΦΔ, sample = ΦΔ, ref * (Ssample / Sref) * (1 - 10-Aref) / (1 - 10-Asample)

    Where:

    • ΦΔ, ref is the singlet oxygen quantum yield of the reference.

    • S is the initial amplitude of the singlet oxygen phosphorescence signal.

    • A is the absorbance of the solution at the excitation wavelength.

Singlet Oxygen Quantum Yield (ΦΔ) Determination via Indirect Method (Chemical Quenching)

This method relies on monitoring the consumption of a chemical trap that reacts specifically with singlet oxygen. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap.[3]

Materials:

  • Light source with a monochromator or filter

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Solvent

  • Reference photosensitizer with a known ΦΔ

  • Sample compound

  • 1,3-Diphenylisobenzofuran (DPBF)

Procedure:

  • Prepare Solutions: Prepare solutions of the photosensitizer (reference or sample) and DPBF in the chosen solvent. The concentration of the photosensitizer should be such that it is the primary absorber at the irradiation wavelength.

  • Irradiation: Irradiate the solution with monochromatic light at a wavelength where the photosensitizer absorbs but DPBF does not.

  • Monitor DPBF Absorbance: At regular time intervals, monitor the decrease in the absorbance of DPBF at its absorption maximum (around 415 nm). The reaction of DPBF with singlet oxygen leads to a colorless product.

  • Determine Reaction Rate: Plot the absorbance of DPBF versus irradiation time and determine the initial rate of DPBF consumption.

  • Calculate Quantum Yield: The singlet oxygen quantum yield of the sample can be calculated by comparing the rate of DPBF bleaching to that induced by a reference photosensitizer under identical conditions.

Mandatory Visualization

The following diagrams illustrate the key experimental workflows described above.

experimental_workflow cluster_fluorescence Fluorescence Quantum Yield (ΦF) Determination cluster_singlet_oxygen Singlet Oxygen Quantum Yield (ΦΔ) Determination cluster_direct Direct Method cluster_indirect Indirect Method prep_sol_f Prepare Dilute Solutions (Sample & Standard) measure_abs_f Measure Absorbance (UV-Vis) prep_sol_f->measure_abs_f measure_fluor Measure Fluorescence Spectra prep_sol_f->measure_fluor calc_q_f Calculate ΦF measure_abs_f->calc_q_f integrate_fluor Integrate Emission Spectra measure_fluor->integrate_fluor integrate_fluor->calc_q_f prep_sol_d Prepare Matched Solutions excite Pulsed Laser Excitation prep_sol_d->excite detect Detect Phosphorescence (~1270 nm) excite->detect calc_q_d Calculate ΦΔ detect->calc_q_d prep_sol_i Prepare Solutions (Photosensitizer + DPBF) irradiate Irradiate with Monochromatic Light prep_sol_i->irradiate monitor_abs Monitor DPBF Absorbance Decrease irradiate->monitor_abs calc_rate Determine Reaction Rate monitor_abs->calc_rate calc_q_i Calculate ΦΔ calc_rate->calc_q_i

Caption: Experimental workflows for determining fluorescence and singlet oxygen quantum yields.

jablonski_diagram S0 S0 (Ground State) S1 S1 (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T1 (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_ground 3O2 (Triplet Oxygen) O2_singlet 1O2 (Singlet Oxygen) T1->O2_singlet Energy Transfer

Caption: Jablonski diagram illustrating the photophysical processes leading to fluorescence and singlet oxygen generation.

References

A Comparative Guide to the Synthesis of Functionalized Indenes: Evaluating Proposed Routes Utilizing Ethynylsulfonyl Benzene Against Established Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indene scaffold is a privileged structure in medicinal chemistry and materials science. The development of efficient and versatile synthetic routes to access functionalized indenes is of significant interest. This guide provides a comparative analysis of proposed synthetic strategies for functionalized indenes starting from ethynylsulfonyl benzene and contrasts them with established, experimentally validated methods. While direct literature precedent for the use of ethynylsulfonyl benzene in indene synthesis is limited, its reactivity as an activated alkyne allows for the postulation of several viable synthetic pathways.

Proposed Synthetic Routes Utilizing Ethynylsulfonyl Benzene

Ethynylsulfonyl benzene is an attractive, yet underexplored, starting material for the synthesis of sulfonyl-functionalized indenes. The electron-withdrawing nature of the sulfonyl group activates the alkyne for various transformations. Below, we propose two potential synthetic routes and compare them to a known method for synthesizing 2-sulfonyl indenes.

Route 1 (Proposed): Transition Metal-Catalyzed [2+2+2] Cycloaddition

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes are a powerful tool for the construction of carbocyclic and heterocyclic systems. A plausible route to 2-(phenylsulfonyl)indenes involves the cobalt- or rhodium-catalyzed cycloaddition of ethynylsulfonyl benzene with a suitable diene, such as 1,2-divinylbenzene.

Experimental Workflow (Proposed):

reagents Ethynylsulfonyl Benzene + 1,2-Divinylbenzene reaction [2+2+2] Cycloaddition reagents->reaction catalyst Co(I) or Rh(I) Catalyst (e.g., CpCo(CO)₂, [Rh(cod)Cl]₂) catalyst->reaction solvent Solvent (e.g., Toluene, THF) solvent->reaction product Functionalized Indene (2-(Phenylsulfonyl)-4,7-dihydro-1H-indene) reaction->product aromatization Aromatization (e.g., DDQ, MnO₂) product->aromatization final_product 2-(Phenylsulfonyl)-1H-indene aromatization->final_product

Caption: Proposed workflow for the synthesis of 2-(phenylsulfonyl)-1H-indene via a [2+2+2] cycloaddition reaction.

Route 2 (Proposed): Base-Mediated Cyclization of an o-Alkynylstyrene Precursor

This approach involves the initial synthesis of an o-alkynylstyrene derivative, which can then undergo a base-mediated 5-endo-dig cyclization. The synthesis would begin with a Sonogashira coupling of ethynylsulfonyl benzene with an ortho-halogenated styrene.

Logical Relationship Diagram (Proposed):

start Ethynylsulfonyl Benzene + o-Bromostyrene sonogashira Sonogashira Coupling (Pd/Cu catalysis) start->sonogashira intermediate o-(2-(Phenylsulfonyl)ethynyl)styrene sonogashira->intermediate cyclization Base-Mediated 5-endo-dig Cyclization (e.g., KOtBu) intermediate->cyclization product 2-(Phenylsulfonyl)-1H-indene cyclization->product

Caption: Proposed two-step synthesis of 2-(phenylsulfonyl)-1H-indene involving Sonogashira coupling and subsequent cyclization.

Alternative Established Method: Synthesis of 2-Sulfonyl Indenes via Knoevenagel Condensation and Friedel-Crafts Annulation

A well-documented route for the synthesis of 2-sulfonyl indenes involves a three-step process starting from a β-ketosulfone and an arylaldehyde.[1][2] This method provides a reliable benchmark for comparison with the proposed routes using ethynylsulfonyl benzene.

Signaling Pathway Diagram (Established):

start β-Ketosulfone + Arylaldehyde knoevenagel Knoevenagel Condensation start->knoevenagel chalcone Sulfonyl Chalcone knoevenagel->chalcone reduction Reduction (e.g., NaBH₄) chalcone->reduction hydroxysulfone β-Hydroxysulfone reduction->hydroxysulfone annulation Intramolecular Friedel-Crafts Annulation hydroxysulfone->annulation product 2-Sulfonyl Indene annulation->product

Caption: Established three-step synthesis of 2-sulfonyl indenes.[1][2]

Comparative Data

The following table summarizes the key reaction parameters and expected outcomes for the proposed and established synthetic routes. Data for the proposed routes are estimated based on analogous transformations reported in the literature for similar activated alkynes.

ParameterRoute 1 (Proposed)Route 2 (Proposed)Alternative (Established)
Starting Materials Ethynylsulfonyl benzene, 1,2-divinylbenzeneEthynylsulfonyl benzene, o-bromostyreneβ-Ketosulfone, Arylaldehyde
Key Transformations [2+2+2] Cycloaddition, AromatizationSonogashira Coupling, 5-endo-dig CyclizationKnoevenagel Condensation, Reduction, Friedel-Crafts Annulation
Number of Steps 223
Catalyst/Reagents Co(I) or Rh(I) catalyst, Oxidant (DDQ)Pd/Cu catalyst, Base (KOtBu)Acid/Base catalyst, Reducing agent (NaBH₄), Lewis acid
Anticipated Yield Moderate to GoodModerate to GoodGood to Excellent[1][2]
Potential Advantages Atom economy, convergenceModular, potential for diverse substitutionWell-established, reliable
Potential Disadvantages Catalyst cost, potential for side productsPrecursor synthesis requiredLonger reaction sequence

Experimental Protocols for Established Alternative Method

The following are generalized experimental protocols for the synthesis of 2-sulfonyl indenes as described in the literature.[1][2]

Step 1: Knoevenagel Condensation to form Sulfonyl Chalcone
  • To a solution of a β-ketosulfone (1.0 eq.) and an arylaldehyde (1.1 eq.) in toluene is added a catalytic amount of a suitable acid or base (e.g., piperidine, Amberlyst-15).

  • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • After completion (monitored by TLC), the reaction is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the sulfonyl chalcone.

Step 2: Reduction of the Sulfonyl Chalcone
  • The sulfonyl chalcone (1.0 eq.) is dissolved in a suitable solvent (e.g., THF, methanol).

  • A reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated to yield the β-hydroxysulfone, which may be used in the next step without further purification.

Step 3: Intramolecular Friedel-Crafts Annulation
  • The β-hydroxysulfone (1.0 eq.) is dissolved in a non-polar solvent such as dichloromethane or toluene.

  • A Lewis acid (e.g., AlCl₃, BF₃·OEt₂) or a strong protic acid (e.g., H₂SO₄) is added at a low temperature (e.g., 0 °C).

  • The reaction mixture is stirred until the starting material is consumed.

  • The reaction is carefully quenched with water or ice, and the product is extracted.

  • The crude product is purified by column chromatography to give the desired 2-sulfonyl indene.

Conclusion

While the direct synthesis of functionalized indenes from ethynylsulfonyl benzene remains an area for further exploration, the proposed routes based on well-established organometallic and cyclization reactions offer promising avenues for future research. The [2+2+2] cycloaddition and the Sonogashira coupling/cyclization strategies present more convergent and potentially more atom-economical alternatives to the established multi-step synthesis of 2-sulfonyl indenes. However, the established Knoevenagel condensation/Friedel-Crafts annulation pathway is a robust and reliable method with a broader demonstrated substrate scope.[1][2] The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired overall efficiency of the synthesis. Further experimental investigation is required to validate and optimize the proposed synthetic routes utilizing ethynylsulfonyl benzene.

References

A Comparative Guide to the Biological Activities of Sulfonylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Researchers and Drug Development Professionals

The sulfonylbenzene scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. While the biological activities of many sulfonylbenzene derivatives, particularly sulfonamides, are well-documented, the specific subclass of "Benzene, (ethynylsulfonyl)-" and its derivatives remains a largely unexplored area of research. This guide provides a comparative overview of the biological activities of various well-studied sulfonylbenzene derivatives, offering valuable insights for researchers and drug development professionals. Due to the limited availability of specific data on (ethynylsulfonyl)benzene derivatives, this comparison focuses on more extensively researched analogs, such as sulfonamides and sulfonylhydrazones, to highlight the therapeutic potential within the broader sulfonylbenzene class.

Anticancer Activity: A Tale of Diverse Mechanisms

Sulfonylbenzene derivatives have emerged as promising candidates in oncology, exhibiting a range of anticancer activities through various mechanisms of action. This section compares the cytotoxic and mechanistic profiles of different classes of sulfonylbenzene derivatives against several cancer cell lines.

Comparative Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative sulfonylbenzene derivatives, showcasing their potency against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Sulfonamide 4-Fluoro-N-(2-(4-oxo-2-(4-(trifluoromethoxy)phenyl)amino)quinazolin-3(4H)-yl)ethyl benzenesulfonamideGibberella zeae>50 (Mycelial Growth Inhibition %)[1]
Sulfonylhydrazone Indole derivative with 5-ClMCF-7 (Breast)< 1[2]
Sulfonylhydrazone Indole derivative with 5-OCH3MCF-7 (Breast)< 1[2]
Sulfonylhydrazone Indole derivative with 1-COCH3MCF-7 (Breast)< 1[2]
Sulfonylhydrazone Indole derivative 1eMDA-MB-231 (Breast)< 1[2]
Key Mechanistic Insights

Several sulfonylbenzene derivatives exert their anticancer effects by targeting specific cellular pathways. For instance, certain sulfonamides have been shown to act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors and linked to cancer cell survival and proliferation.

Below is a simplified representation of a signaling pathway that could be targeted by sulfonylbenzene derivatives.

anticancer_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Sulfonylbenzene Derivative Sulfonylbenzene Derivative Sulfonylbenzene Derivative->Signaling Cascade Inhibition

A simplified signaling pathway potentially inhibited by sulfonylbenzene derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

The discovery of sulfonamide antibiotics revolutionized medicine, and research into novel sulfonylbenzene-based antimicrobial agents continues to be a priority. This section compares the efficacy of different sulfonylbenzene derivatives against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Potency

The following table summarizes the in vitro antimicrobial activity of representative sulfonylbenzene derivatives, expressed as the minimum inhibitory concentration (MIC) or percentage of inhibition.

Compound ClassDerivativeMicroorganismMIC (µg/mL) or Inhibition (%)Reference
Sulfonamide 4-Fluoro-N-(2-(4-oxo-2-(4-(trifluoromethoxy)phenyl)amino)quinazolin-3(4H)-yl)ethyl benzenesulfonamideRalstonia solanacearum100% (at 200 mg/L)[1]
Sulfonamide 4-Fluoro-N-(2-(4-oxo-2-(4-(trifluoromethoxy)phenyl)amino)quinazolin-3(4H)-yl)ethyl benzenesulfonamideGibberella zeae95% (at 100 mg/L)[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments cited in the comparison.

Mycelial Growth Rate Method for Antifungal Activity

This assay is used to evaluate the ability of a compound to inhibit the growth of filamentous fungi.

antifungal_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal Culture Fungal Culture Inoculate with Fungal Disc Inoculate with Fungal Disc Fungal Culture->Inoculate with Fungal Disc Test Compound Stock Test Compound Stock Mix Compound with PDA Mix Compound with PDA Test Compound Stock->Mix Compound with PDA Molten PDA Medium Molten PDA Medium Molten PDA Medium->Mix Compound with PDA Pour Plates Pour Plates Mix Compound with PDA->Pour Plates Pour Plates->Inoculate with Fungal Disc Incubate Incubate Inoculate with Fungal Disc->Incubate Measure Colony Diameter Measure Colony Diameter Incubate->Measure Colony Diameter Calculate Inhibition Rate Calculate Inhibition Rate Measure Colony Diameter->Calculate Inhibition Rate

Workflow for the mycelial growth rate antifungal assay.

Procedure:

  • Preparation of Test Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A specified volume of the stock solution is then mixed with molten potato dextrose agar (PDA) to achieve the desired final concentration. The mixture is poured into sterile Petri dishes and allowed to solidify. Control plates are prepared with the solvent alone.

  • Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of a fresh, actively growing culture of the target fungus and placed at the center of each agar plate.

  • Incubation: The inoculated plates are incubated at a specific temperature (e.g., 25-28 °C) for a defined period, or until the fungal growth in the control plate reaches the edge of the dish.

  • Data Analysis: The diameter of the fungal colony on both the control and treated plates is measured. The percentage of mycelial growth inhibition is calculated using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

    • Where C is the average diameter of the fungal colony on the control plates, and T is the average diameter of the fungal colony on the treated plates.

Conclusion and Future Directions

While the current body of literature provides a strong foundation for understanding the biological activities of various sulfonylbenzene derivatives, particularly sulfonamides, the specific class of "Benzene, (ethynylsulfonyl)-" derivatives remains a frontier for discovery. The diverse anticancer and antimicrobial activities exhibited by other sulfonylbenzene compounds suggest that the introduction of an ethynylsulfonyl moiety could lead to novel pharmacological profiles. Future research efforts should be directed towards the synthesis and systematic biological evaluation of (ethynylsulfonyl)benzene derivatives to unlock their therapeutic potential. Such studies will be crucial in expanding the chemical space of bioactive sulfonylbenzene compounds and could lead to the development of next-generation therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Benzene, (ethynylsulfonyl)-: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and laboratory personnel handling Benzene, (ethynylsulfonyl)- must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this hazardous chemical compound.

Personal Protective Equipment (PPE) and Safety Precautions

Proper personal protective equipment is the first line of defense against chemical exposure. All personnel handling Benzene, (ethynylsulfonyl)- must use the following PPE and adhere to the outlined safety measures.

Item Specification Purpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact.
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.
Ventilation Fume hoodTo minimize inhalation of vapors.

Step-by-Step Disposal Procedure

The proper disposal of Benzene, (ethynylsulfonyl)- is critical to prevent environmental contamination and ensure the safety of all personnel. Follow these steps meticulously:

  • Segregation and Labeling:

    • Do not mix Benzene, (ethynylsulfonyl)- waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

    • All waste containers must be clearly and accurately labeled as "Hazardous Waste: Benzene, (ethynylsulfonyl)-". Include the full chemical name and any known hazard symbols.

  • Containment:

    • Use a dedicated, leak-proof, and sealed container for all Benzene, (ethynylsulfonyl)- waste, including any contaminated materials such as gloves, absorbent pads, or glassware.

    • Keep the waste container closed at all times, except when adding waste.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional guidelines for the storage of hazardous waste.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Do not attempt to dispose of Benzene, (ethynylsulfonyl)- down the drain or in regular trash.[1] This is illegal and can have serious consequences.

Spill Management

In the event of a spill, immediate and appropriate action is required:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Control Vapors: If safe to do so, increase ventilation in the area, for instance by using a fume hood.

  • Containment: Use a chemical spill kit with absorbent materials to contain the spill. Do not use combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill using absorbent pads.

  • Disposal of Spill Debris: All materials used for cleanup must be treated as hazardous waste and disposed of according to the procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of Benzene, (ethynylsulfonyl)-.

cluster_0 Disposal of Benzene, (ethynylsulfonyl)- start Start: Handling Benzene, (ethynylsulfonyl)- Waste is_mixed Is the waste mixed with other chemicals? start->is_mixed separate Segregate and use a dedicated container is_mixed->separate Yes label_container Label container: 'Hazardous Waste: Benzene, (ethynylsulfonyl)-' is_mixed->label_container No separate->label_container seal_container Securely seal the container label_container->seal_container store_safely Store in a designated, ventilated, and secure area seal_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for disposal store_safely->contact_ehs end_disposal End: Professional Disposal contact_ehs->end_disposal

Caption: Logical workflow for the safe disposal of Benzene, (ethynylsulfonyl)-.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Benzene, (ethynylsulfonyl)-

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (ethynylsulfonyl)-benzene. It outlines recommended personal protective equipment (PPE), procedural guidance for its use, and disposal considerations to ensure laboratory safety and build trust in chemical handling protocols.

Hazard Overview and Personal Protective Equipment (PPE)

(Ethynylsulfonyl)-benzene is a chemical compound that requires careful handling in a laboratory setting. While specific occupational exposure limits (OELs) have not been established, it is crucial to minimize exposure through the use of appropriate PPE. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a risk of splashing.
Hand Protection Chemical-resistant gloves are required. While specific breakthrough time data for (ethynylsulfonyl)-benzene is not available, nitrile gloves are a common choice for handling many chemicals.[1] It is critical to inspect gloves for any signs of degradation or puncture before and during use.[2] For prolonged or high-exposure tasks, consider double-gloving or using thicker gloves. Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.
Body Protection A chemical-resistant lab coat or apron should be worn to protect against skin contact.[1] Ensure the lab coat is fully buttoned.
Respiratory Protection For handling small quantities in a well-ventilated area or a certified chemical fume hood, respiratory protection may not be required. If there is a potential for generating dust or aerosols, a NIOSH-approved N95 or P1 particulate respirator is recommended for protection against nuisance levels of dust.[2] For larger quantities or in situations with inadequate ventilation, a full risk assessment by a qualified safety professional is necessary to determine the appropriate level of respiratory protection.

Operational Plan: Donning and Doffing PPE

Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following workflow outlines the correct sequence.

Donning PPE Workflow

G cluster_donning Donning PPE Lab_Coat 1. Lab Coat Respirator 2. Respirator (if required) Lab_Coat->Respirator Goggles 3. Safety Glasses/Goggles Respirator->Goggles Face_Shield 4. Face Shield (if required) Goggles->Face_Shield Gloves 5. Gloves Face_Shield->Gloves

Caption: Step-by-step process for correctly donning Personal Protective Equipment.

Doffing PPE Workflow

G cluster_doffing Doffing PPE Gloves_Doff 1. Gloves Face_Shield_Doff 2. Face Shield (if required) Gloves_Doff->Face_Shield_Doff Goggles_Doff 3. Safety Glasses/Goggles Face_Shield_Doff->Goggles_Doff Lab_Coat_Doff 4. Lab Coat Goggles_Doff->Lab_Coat_Doff Respirator_Doff 5. Respirator (if required) Lab_Coat_Doff->Respirator_Doff Wash_Hands 6. Wash Hands Respirator_Doff->Wash_Hands

Caption: Step-by-step process for correctly doffing Personal Protective Equipment.

Detailed Donning and Doffing Procedures:

Donning:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Respirator: If required, perform a seal check to ensure a proper fit.

  • Eye Protection: Put on safety glasses or goggles.

  • Face Shield: If there is a splash risk, put on a face shield over your safety glasses.

  • Gloves: Select the appropriate gloves and pull them on, ensuring they overlap the cuffs of the lab coat.

Doffing:

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out. Be careful not to touch the outside of the gloves with your bare hands.

  • Face Shield: Remove the face shield from the back of your head.

  • Eye Protection: Remove safety glasses or goggles.

  • Lab Coat: Remove your lab coat by rolling it down your arms and folding the contaminated outside inwards.

  • Respirator: If worn, remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

Contaminated PPE and any materials used for cleaning up spills of (ethynylsulfonyl)-benzene should be treated as hazardous waste.

  • Solid Waste: Used gloves, disposable lab coats, and any contaminated absorbent materials should be placed in a designated, sealed hazardous waste container.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

  • Labeling and Storage: All waste containers must be clearly labeled with the contents and stored in a designated satellite accumulation area until they can be collected by environmental health and safety personnel.

Always follow your institution's specific hazardous waste disposal procedures.

Disclaimer: This guide provides general recommendations based on available safety information. A comprehensive, site-specific risk assessment should be conducted by a qualified safety professional before handling (ethynylsulfonyl)-benzene. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer for detailed safety and handling information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.